Isavuconazonium Sulfate
Description
Properties
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F2N8O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026216 | |
| Record name | Isavuconazonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946075-13-4 | |
| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isavuconazonium sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isavuconazonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISAVUCONAZONIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of Isavuconazonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isavuconazonium sulfate, marketed as Cresemba®, is a second-generation, broad-spectrum triazole antifungal agent administered as a water-soluble prodrug.[1] Following administration, it is rapidly and completely converted by plasma esterases to its active moiety, isavuconazole.[2] Isavuconazole exhibits potent activity against a wide range of fungal pathogens, including Aspergillus species and the Mucorales, by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and key quantitative data related to this compound, intended for professionals in the field of drug development and research.
Discovery and Development
Isavuconazonium was developed to address the limitations of existing antifungal therapies, particularly the poor solubility of the active isavuconazole molecule. The addition of a water-soluble prodrug moiety allows for both intravenous and oral administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity.[4] The development program for this compound included extensive preclinical and clinical evaluations, culminating in the pivotal Phase 3 SECURE and VITAL trials. These studies demonstrated the non-inferiority of isavuconazole to voriconazole for the treatment of invasive aspergillosis and provided crucial efficacy and safety data for its use against mucormycosis and other rare invasive fungal diseases.[5][6]
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed by plasma esterases to the active antifungal agent, isavuconazole. Isavuconazole exerts its therapeutic effect by inhibiting the fungal enzyme lanosterol 14-α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, isavuconazole compromises the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the initial synthesis of the active pharmaceutical ingredient, isavuconazole, followed by its conversion to the water-soluble prodrug.
Synthesis of Isavuconazole
A common synthetic route to isavuconazole involves the reaction of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide with 2-bromo-4'-cyanoacetophenone.[7]
Synthesis of this compound
The conversion of isavuconazole to its prodrug, this compound, is a critical step to enhance its water solubility. A representative synthetic scheme is depicted below.
Experimental Protocols
Synthesis of Isavuconazole
Procedure:
-
Charge a round bottom flask with ethanol (250 ml), (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide (25.0 gm), and 4-cyanophenacyl bromide (18.4 gm) under stirring.[8]
-
Heat the reaction mixture to 70 °C.[8]
-
After completion of the reaction (monitored by a suitable chromatographic technique), remove the solvent under vacuum distillation.[8]
-
Add water (250 ml) and ethyl acetate (350 ml) to the reaction mass.[8]
-
Stir the mixture and adjust the pH to 7.0-7.5 using a 10% solution of sodium bicarbonate.[8]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude isavuconazole.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure isavuconazole.
Synthesis of Boc-Protected Isavuconazonium Iodide
Procedure:
-
Dissolve Isavuconazole (20 g) and [N-methyl-N-3((tert-butoxycarbonylmethylamino)acetoxymethyl)pyridine-2-yl]carbamic acid 1-chloro-ethyl ester (24.7 g) in acetonitrile (200 ml).[1]
-
Add potassium iodide (9.9 g) to the reaction mixture.[1]
-
Stir the reaction mixture at 47-50°C for 10-13 hours.[1]
-
Cool the reaction mixture to room temperature and filter through a celite bed, washing with acetonitrile.[1]
-
Concentrate the residue under reduced pressure to give the crude solid product.[1]
-
Purify the crude product by column chromatography to obtain the pure iodide form (yield: 36.5 g).[1]
Synthesis of Isavuconazonium Iodide Hydrochloride
Procedure:
-
Dissolve l-[[N-methyl-N-3-[(t-butoxycarbonylmethylamino)acetoxymethyl]pyridin-2-yl] carbamoyloxy]ethyl-l-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-cyanophenyl) thiazol-2-yl]butyl]-lH-[l ,2,4]-triazo-4-ium iodide (36.5 g) in ethyl acetate (600 ml).[1]
-
Cool the reaction mixture to -5 to 0 °C.[1]
-
Add ethyl acetate hydrochloride (150 ml) solution to the reaction mixture.[1]
-
Stir the reaction mixture for 4-5 hours at room temperature.[1]
-
Filter the reaction mixture and wash the obtained solid residue with ethyl acetate.[1]
-
Dry the solid under vacuum at room temperature for 20-24 hours to give the final product (yield: 32.0 g).[1]
Synthesis of this compound
Procedure:
-
Dissolve isavuconazonium bromide hydrobromide in a mixture of demineralized water and isopropyl acetate at 0-5°C.[7]
-
Add an aqueous solution of sulfuric acid (25% w/w) and stir the reaction mixture.[7]
-
Separate the phases and discard the organic phase.[7]
-
To the aqueous phase containing isavuconazonium bisulfate, add ammonium sulfate and stir until dissolution.[7]
-
Wash the aqueous phase with isopropyl acetate.[7]
-
Add a larger quantity of ammonium sulfate to the aqueous phase, followed by THF, and stir.[7]
-
Separate the phases and process the organic phase to precipitate this compound, which is then filtered, washed, and dried.
Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)
Procedure:
-
Antifungal Agent Preparation: Prepare stock solutions of isavuconazole in a suitable solvent and make serial dilutions in RPMI 1640 medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture on a suitable agar medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate microtiter plates containing the serially diluted antifungal agent with the standardized fungal suspension.[9]
-
Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 48 hours for Aspergillus spp.).[10]
-
Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[10]
Quantitative Data
In Vitro Antifungal Activity
The in vitro activity of isavuconazole has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isavuconazole against key fungal species.
Table 1: Isavuconazole MIC Distribution for Aspergillus Species (CLSI Method) [10]
| Aspergillus Species Complex | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | ≤0.015 - >16 | 0.5 | 1 |
| A. flavus | ≤0.015 - 2 | 0.5 | 1 |
| A. niger | 0.12 - >16 | 1 | 2 |
| A. terreus | ≤0.015 - 4 | 0.5 | 1 |
Table 2: Isavuconazole MIC Distribution for Aspergillus Species (EUCAST Method) [9]
| Aspergillus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | 0.125 - 4 | 1 | 1 |
| A. flavus | 0.25 - 2 | 1 | 1 |
| A. niger | 0.5 - >8 | 2 | 4 |
| A. terreus | 0.125 - 2 | 0.5 | 1 |
Pharmacokinetic Properties
Isavuconazole exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long terminal half-life, allowing for once-daily dosing.
Table 3: Pharmacokinetic Parameters of Isavuconazole in Healthy Volunteers [11][12]
| Parameter | Value |
| Bioavailability | ~98% |
| Tmax (oral) | 1.5 - 2.0 hours |
| Terminal Half-life (t1/2) | 56 - 135 hours |
| Volume of Distribution (Vd) | 155 - 542 L |
| Total Systemic Clearance (CL) | 1.9 - 4.1 L/h |
| Protein Binding | >99% |
Clinical Efficacy
The efficacy of isavuconazole has been demonstrated in large-scale clinical trials.
Table 4: Key Efficacy Outcomes from the SECURE Trial (Isavuconazole vs. Voriconazole for Invasive Aspergillosis) [5][13]
| Outcome | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Difference (95% CI) |
| All-Cause Mortality (Day 42, ITT) | 18.6% | 20.2% | -1.0% (-7.8 to 5.7) |
| Overall Response (End of Therapy, mITT) | 35.0% | 36.4% | - |
Table 5: Key Efficacy Outcomes from the VITAL Trial (Isavuconazole for Mucormycosis) [6][14]
| Outcome (Day 42) | Isavuconazole (n=37) |
| All-Cause Mortality | 35% |
| Overall Response (Partial or Complete) | 11% (Partial) |
| Stable Disease | 43% |
| Progressive Disease | 3% |
Conclusion
This compound represents a significant advancement in the treatment of invasive fungal infections. Its development as a water-soluble prodrug has overcome the solubility challenges of the active isavuconazole moiety, providing a valuable therapeutic option with a broad spectrum of activity and a favorable pharmacokinetic and safety profile. The synthetic pathways and experimental data presented in this guide offer a comprehensive resource for researchers and professionals in the field of antifungal drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. New Perspectives on Antimicrobial Agents: Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astellas Reports Additional Data On Positive Isavuconazole Phase 3 SECURE Study At ECCMID - BioSpace [biospace.com]
- 6. 824: An Open-Label Phase 3 Study of Isavuconazole (VITAL): Focus on Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4289840A1 - A process for preparing this compound - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. intertekinform.com [intertekinform.com]
- 10. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.3.2. Antifungal Activity Testing [bio-protocol.org]
- 13. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isavuconazole treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isavuconazonium sulfate for invasive aspergillosis research
An In-depth Technical Guide to Isavuconazonium Sulfate for Invasive Aspergillosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in immunocompromised patient populations. This compound (brand name Cresemba®) is a second-generation, broad-spectrum triazole antifungal agent approved for the primary treatment of IA.[1][2][3] It is a water-soluble prodrug that is rapidly converted in the body by plasma esterases to its active moiety, isavuconazole.[4] This guide provides a comprehensive technical overview of this compound, focusing on quantitative data, key experimental methodologies, and the underlying mechanisms relevant to research and development in the field of invasive aspergillosis.
Mechanism of Action and Prodrug Conversion
Isavuconazole, the active form, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, altering the integrity and function of the cell membrane, which ultimately results in the inhibition of fungal growth and cell death.[4][8] The structure of isavuconazole includes a specific side arm that helps orient the molecule within the binding pocket of the fungal CYP51 protein, contributing to its broad-spectrum activity.[5][6]
Caption: Conversion of this compound to isavuconazole.
The fungal ergosterol biosynthesis pathway is the target for azole antifungals. Isavuconazole specifically inhibits the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.
Caption: Isavuconazole's mechanism of action in the ergosterol pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for isavuconazole from clinical, pharmacokinetic, and in vitro studies.
Table 1: Clinical Efficacy in Invasive Aspergillosis (SECURE Trial)[9][10][11]
| Endpoint (Intent-to-Treat Population) | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Treatment Difference (95% CI) |
| All-Cause Mortality Through Day 42 | 18.6% (48/258) | 20.2% (52/258) | -1.0% (-7.8 to 5.7) |
| Overall Response at End of Treatment | 35.0% | 36.4% | Not Reported |
Table 2: Pharmacokinetic Parameters of Isavuconazole[5][6][7][12]
| Parameter | Value | Notes |
| Bioavailability (Oral) | ~98% | Not affected by food intake or gastric acid-suppressing medications.[6] |
| Time to Max Concentration (Cmax) | 2-3 hours (Oral) | After single and multiple dosing in healthy volunteers.[7] |
| Protein Binding | ~98% | Primarily bound to albumin.[6] |
| Mean Clearance | 2.36 L/h | Clearance was found to be ~36% lower in Asians compared to Caucasians.[10] |
| Mean AUC (0-24h) | ~100 mg·h/L | At steady state.[10] |
Table 3: In Vitro Susceptibility and Pharmacodynamic Targets[3][6][13]
| Parameter | Organism | Value |
| MIC90 | Aspergillus spp. (702 strains) | 1 µg/mL |
| Efficacy Target (50% Survival) | A. fumigatus (Murine Model) | AUC/MIC Ratio: 24.73 |
| CLSI Clinical Breakpoint (Susceptible) | A. fumigatus | ≤1 µg/mL |
| EUCAST Clinical Breakpoint (Susceptible) | A. fumigatus | ≤1 mg/L |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Phase III Clinical Trial Protocol (SECURE Study)[9][10][14]
-
Objective: To compare the efficacy and safety of isavuconazole versus voriconazole for the primary treatment of invasive mold disease.
-
Design: Phase 3, randomized, double-blind, non-inferiority trial.
-
Patient Population: Adults with proven, probable, or possible invasive fungal disease based on European Organisation for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG) criteria.
-
Randomization: 1:1 ratio to either isavuconazole or voriconazole treatment arms.
-
Dosing Regimen:
-
Isavuconazole: 372 mg this compound (equivalent to 200 mg isavuconazole) IV every 8 hours for 6 doses (Days 1-2), followed by 372 mg once daily (IV or oral).[11][12]
-
Voriconazole: 6 mg/kg IV every 12 hours on Day 1, then 4 mg/kg IV every 12 hours on Day 2, followed by a maintenance dose of 4 mg/kg IV every 12 hours or 200 mg orally every 12 hours.[9][12]
-
-
Primary Endpoint: All-cause mortality through Day 42 in the intent-to-treat (ITT) population.[9]
-
Secondary Endpoints: Overall response at end of treatment as determined by an independent data review committee, safety, and tolerability.
Caption: Workflow for the Phase III SECURE clinical trial.
In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)[16][17][18]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against Aspergillus isolates.
-
Methodology: Based on Clinical and Laboratory Standards Institute (CLSI) M38 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.
-
Materials:
-
Medium: RPMI 1640 broth supplemented with MOPS buffer and glucose.[13]
-
Plates: Flat-bottomed 96-well microdilution plates.
-
-
Procedure:
-
Inoculum Preparation: Aspergillus conidial suspensions are prepared and adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]
-
Drug Dilution: Isavuconazole is serially diluted in the microdilution plates.
-
Inoculation: The standardized fungal suspension is added to each well. A drug-free well serves as a growth control.
-
Incubation: Plates are incubated at 35-37°C for 48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a complete (or significant, depending on the standard) visual inhibition of growth compared to the drug-free control well.[14][13]
-
Murine Model of Invasive Pulmonary Aspergillosis Protocol[19][20]
-
Objective: To evaluate the in vivo efficacy and pharmacodynamics of isavuconazole.
-
Animal Model: Immunocompromised mice (e.g., ICR or BALB/c).
-
Immunosuppression: Mice are rendered neutropenic using cyclophosphamide and/or immunosuppressed with cortisone acetate administered prior to infection.[15]
-
Infection:
-
Mice are anesthetized.
-
A defined inoculum of A. fumigatus conidia is administered via intratracheal or intranasal instillation.
-
-
Treatment:
-
Endpoints:
-
Primary: Survival over a period of 14-21 days.
-
Secondary: Fungal burden in target organs (e.g., lungs), assessed by quantitative PCR or colony-forming unit counts from homogenized tissue.[15] Pharmacokinetic parameters are determined from plasma samples.
-
References
- 1. Isavuconazole: A Review in Invasive Aspergillosis and Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new agent for the treatment of invasive aspergillosis and invasive mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacodynamics of Isavuconazonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Isavuconazonium sulfate is a water-soluble prodrug of isavuconazole, a second-generation, broad-spectrum triazole antifungal agent.[1][2] It is approved for the treatment of invasive aspergillosis and mucormycosis.[3][4] This document provides an in-depth overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, in vitro activity, and in vivo efficacy in various animal models.
Mechanism of Action
This compound is rapidly converted to its active moiety, isavuconazole, by plasma esterases following administration.[5][6] Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14-alpha-demethylase (Erg11p).[1][2][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, a vital component of the fungal cell membrane.[5][7]
The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[5][7] This disruption alters the structure and function of the fungal membrane, increasing its permeability and leading to fungal cell death.[1][5] The unique side arm of the isavuconazole molecule is thought to confer a broader spectrum of activity compared to other azoles by allowing for greater affinity for the binding pocket of the fungal CYP51 protein.[1][7] Mammalian demethylase enzymes are significantly less sensitive to isavuconazole's inhibitory action, providing a basis for its selective toxicity.[2]
In Vitro Pharmacodynamics
Isavuconazole demonstrates potent in vitro activity against a broad range of clinically relevant fungi, including yeasts, molds, and dimorphic fungi.[4][8]
The in vitro activity of isavuconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used.[9][10]
| Fungal Group / Species | No. of Isolates | Method | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Aspergillus spp. | ||||||
| Aspergillus fumigatus | 224 | SYO/MTS | - | 0.5 / 0.25 | 0.5 / 0.25 | [11] |
| Aspergillus flavus | 118 | CLSI | - | - | - | [12] |
| Aspergillus flavus | 224 | SYO/MTS | - | 0.5 / 0.25 | 1 / 0.25 | [11] |
| Aspergillus niger | 96 | EUCAST | - | - | - | [9] |
| Aspergillus niger | 224 | SYO/MTS | - | 1 / 0.5 | 2 / 0.75 | [11] |
| Aspergillus terreus | 118 | CLSI | - | - | - | [12] |
| Aspergillus terreus | 224 | SYO/MTS | - | 0.25 / 0.25 | 0.25 / 0.5 | [11] |
| Candida spp. | ||||||
| Major Candida species | - | - | - | <0.5 | <2.0 | [1] |
| Mucorales | ||||||
| Various Zygomycetes | 36 | EUCAST | - | - | - | [9] |
| Cryptococcus spp. | ||||||
| C. neoformans & C. gattii | - | - | <0.008 - 0.5 | - | - | [1] |
| Fusarium spp. | ||||||
| Fusarium species | 75 | EUCAST | - | >16 | - | [13] |
| Trichosporon spp. | ||||||
| T. asahii & T. asteroides | 154 | EUCAST | - | - | 0.5 | [14] |
SYO: Sensititre™ YeastOne™; MTS: MIC Test Strip. MIC values can vary based on the specific isolates and testing methodology.
Broth Microdilution (EUCAST/CLSI Reference Methods):
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Conidia or yeast cells are harvested and suspended in a sterile solution. The suspension is adjusted spectrophotometrically to a standardized concentration.
-
Drug Dilution: Isavuconazole is serially diluted in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: Plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control. This is typically assessed visually or spectrophotometrically.[9][14][15]
In Vivo Pharmacodynamics
The efficacy of isavuconazole has been extensively evaluated in various animal models of invasive fungal infections. These studies are crucial for defining dose-response relationships and identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts treatment success.
Animal studies have consistently shown that the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is the PK/PD parameter most closely linked to the antifungal effect of isavuconazole.[12][16]
| Animal Model | Infection Type | Pathogen | Key Findings & PK/PD Index | Reference(s) |
| Murine | Disseminated Candidiasis | C. krusei, C. tropicalis | Dose-dependent reduction in kidney and brain fungal burden. Superior to voriconazole and fluconazole against C. krusei. PK/PD index: AUC/MIC . | [12][16] |
| Murine | Invasive Aspergillosis | A. fumigatus (wild-type & azole-resistant) | Efficacy depended on both drug exposure and isolate MIC. 100% survival at 64 mg/kg for wild-type. PK/PD index for 50% survival: Total drug AUC/MIC of 24.73. | [17] |
| Murine | Disseminated Coccidioidomycosis | C. posadasii | Improved survival and reduced fungal burden in a dose-dependent manner. Increasing plasma drug exposures resulted in decreases in fungal burden. | [18] |
| Rabbit | Invasive Pulmonary Aspergillosis | A. fumigatus | Dose-dependent suppression of galactomannan index (GMI). Mean plasma isavuconazole AUC/MIC of 79.65 produced a half-maximal effect. | [19] |
| Rabbit | Cryptococcal Meningoencephalitis | C. neoformans | Significant reductions in fungal burden in brain and CSF, similar to fluconazole. A clear dose-dependent response was not observed in this model. | [20][21] |
A generalized workflow for a murine model of invasive fungal infection is described below.
Detailed Steps:
-
Immunosuppression: To establish a progressive infection, animals (typically mice or rabbits) are rendered immunocompromised. This is often achieved through the administration of agents like cyclophosphamide and/or corticosteroids for several days before and sometimes after infection.[12][19]
-
Infection: A standardized inoculum of the fungal pathogen is administered. The route depends on the desired infection model; for example, intravenous injection for disseminated candidiasis or intranasal/intratracheal inoculation for invasive pulmonary aspergillosis.[17][19]
-
Treatment: At a specified time post-infection (e.g., 24 hours), treatment with this compound begins. The drug is administered via a clinically relevant route, such as oral gavage. Multiple dose groups, including untreated controls, are used to establish a dose-response relationship.[17][18]
-
Pharmacokinetic Analysis: Blood samples are collected from a satellite group of animals at multiple time points after drug administration to determine the plasma concentration-time profile of isavuconazole.[18][19]
-
Endpoint Assessment: The efficacy of the treatment is assessed through primary endpoints. These typically include animal survival over a set period (e.g., 21-30 days) and/or quantification of the fungal burden in target organs (e.g., kidneys, lungs, brain) at the end of the study. Fungal burden is measured by counting colony-forming units (CFU) from homogenized tissue.[12][17][18]
Pharmacodynamic Targets and Resistance
Data from preclinical models are bridged to human pharmacokinetic data to establish PK/PD targets that are likely to result in clinical success. For isavuconazole, Monte Carlo simulations using data from non-neutropenic murine models suggest that adequate exposures are achieved in over 90% of patients for treating infections with MICs up to 0.5 mg/L (CLSI) or 1.0 mg/L (EUCAST).[22]
Resistance to azole antifungals, including isavuconazole, is an emerging concern. The primary mechanism of resistance in Aspergillus species involves alterations in the target enzyme, lanosterol 14-alpha-demethylase, due to mutations in the cyp51A gene.[1] In vitro data suggest that cross-resistance between isavuconazole and other triazoles is common in isolates harboring these mutations.[1][2] Other potential resistance mechanisms include the action of efflux pumps that actively transport the drug out of the fungal cell.[2]
References
- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Isavuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Isavuconazole in a Dynamic In Vitro Model of Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibility of Fusarium to Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of isavuconazole against clinically relevant Trichosporon species: a comparative evaluation of EUCAST broth microdilution and MIC Test Strip methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Associated Drug Exposures of Isavuconazole and Fluconazole in an Experimental Model of Coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamics of Isavuconazole in a Rabbit Model of Cryptococcal Meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazonium Sulfate vs. Isavuconazole Active Metabolite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isavuconazonium sulfate is a water-soluble prodrug developed to overcome the solubility limitations of its active moiety, isavuconazole, a broad-spectrum triazole antifungal agent.[1][2] This technical guide provides an in-depth comparison of this compound and its active metabolite, isavuconazole. It details their chemical properties, pharmacokinetic and pharmacodynamic profiles, mechanism of action, and clinical efficacy, with a focus on quantitative data and experimental methodologies.
Introduction
Invasive fungal infections (IFIs) are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[3] The development of effective and well-tolerated antifungal agents is crucial. Isavuconazole, a second-generation triazole, exhibits potent activity against a wide range of yeasts, molds, and dimorphic fungi.[4][5] However, its low water solubility presents challenges for intravenous formulation. To address this, the water-soluble prodrug, this compound, was developed, which is available in both intravenous and oral formulations.[1][6] Upon administration, this compound is rapidly and extensively converted to the active isavuconazole by plasma esterases.[7][8]
Chemical and Physical Properties
This compound is the N-(3-(2-((1R,2R)-1-(2,5-difluorophenyl)-1-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)-4-cyanobenzyl)-L-alaninate salt of isavuconazole. The prodrug moiety enhances water solubility, allowing for an intravenous formulation without the need for cyclodextrins, which have been associated with nephrotoxicity.[1][9]
Pharmacokinetics: From Prodrug to Active Metabolite
The pharmacokinetic profile of this compound is characterized by its rapid and efficient conversion to isavuconazole.
Absorption and Bioavailability
Following oral administration, this compound is well absorbed, with an absolute bioavailability of isavuconazole reaching 98%.[1][10] The oral absorption is not significantly affected by food.[1]
Conversion of this compound to Isavuconazole
-
Experimental Protocol: In Vitro Hydrolysis Assay
-
Objective: To determine the rate and extent of this compound hydrolysis to isavuconazole in human plasma.
-
Methodology:
-
This compound is incubated in fresh human plasma at 37°C.
-
Aliquots are taken at various time points.
-
The reaction is quenched by protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
The concentrations of this compound and isavuconazole in the supernatant are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8][11]
-
-
Results: In vitro studies demonstrate that this compound is rapidly hydrolyzed in blood to isavuconazole, primarily by butylcholinesterase.[1][9] Following intravenous administration, the prodrug concentration is typically below the level of detection within 1.25 hours after the start of a one-hour infusion.[1] The total exposure (AUC) of the prodrug is less than 1% of that of isavuconazole.[1]
-
Distribution, Metabolism, and Excretion of Isavuconazole
Isavuconazole exhibits a large volume of distribution (approximately 450 L) and is highly protein-bound (>99%), primarily to albumin.[1] It is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5, and subsequently by uridine diphosphate-glucuronosyltransferases (UGT).[1][10] The mean plasma half-life of isavuconazole is approximately 130 hours.[10] Excretion occurs primarily through the feces (46.1%) and urine (45.5%), with less than 1% of the administered dose excreted as unchanged isavuconazole in the urine.[10]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of isavuconazole following the administration of this compound.
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | 98%[1][10] | N/A |
| Tmax (median) | 3.0 hours[10] | ~1 hour (end of infusion)[1] |
| Cmax (mean, steady state, 200 mg dose) | 7.5 mg/L[10] | Not directly comparable due to loading dose |
| AUC (mean, steady state, 200 mg dose) | 121.4 mg·h/L[10] | Not directly comparable due to loading dose |
| Volume of Distribution (Vss) | ~450 L[1] | ~450 L[1] |
| Protein Binding | >99%[1] | >99%[1] |
| Half-life (t½) | ~130 hours[10] | ~130 hours[10] |
Mechanism of Action of Isavuconazole
Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p).[1][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[12] This disrupts the membrane's structure and function, ultimately leading to fungal cell death.[12] Mammalian demethylase enzymes are less sensitive to isavuconazole's inhibitory effects.[1]
Pharmacodynamics and In Vitro Activity
The in vitro activity of isavuconazole has been extensively evaluated against a broad range of fungal pathogens. It is important to note that in vitro susceptibility testing should be performed with the active metabolite, isavuconazole, as the prodrug, this compound, shows lower in vitro activity.[13] A direct comparison showed that the MIC values for the prodrug were one 2-fold dilution higher than those of isavuconazole.[13]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)
-
Objective: To determine the minimum inhibitory concentration (MIC) of isavuconazole against filamentous fungi.
-
Methodology:
-
A standardized inoculum of the fungal isolate is prepared.
-
Serial two-fold dilutions of isavuconazole are prepared in RPMI-1640 medium in a microtiter plate.
-
The fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of isavuconazole that causes a significant inhibition of growth (typically ≥50% or 100% depending on the fungus) compared to the growth control.
-
-
Results: The following tables summarize the in vitro activity of isavuconazole against key fungal pathogens.
In Vitro Activity of Isavuconazole against Aspergillus Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.06 - ≥16[14][15] | 0.5[14] | 1[16] |
| Aspergillus flavus | 0.25 - 2 | 0.76 (Geometric Mean)[3] | - |
| Aspergillus niger | 0.5 - 4 | 2.36 (Geometric Mean)[3] | - |
| Aspergillus terreus | 0.06 - 1 | 0.25[14] | 1[16] |
In Vitro Activity of Isavuconazole against Candida Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.03 - 1 | <0.5[17] | <2.0[17] |
| Candida glabrata | ≤0.03 - 4 | <0.5[17] | <2.0[17] |
| Candida krusei | ≤0.03 - 1 | <0.5[17] | <2.0[17] |
In Vitro Activity of Isavuconazole against Mucorales
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Rhizopus spp. | 0.5 - 8 | 1[14] | - |
| Mucor spp. | 0.25 - 16 | - | - |
Clinical Efficacy
The clinical efficacy of isavuconazole has been established in two pivotal Phase III clinical trials: the SECURE trial for invasive aspergillosis and the VITAL trial for invasive mucormycosis and other rare fungal diseases.[18][19]
Invasive Aspergillosis (SECURE Trial)
The SECURE trial was a randomized, double-blind, non-inferiority trial comparing isavuconazole to voriconazole for the primary treatment of invasive mold disease caused by Aspergillus species or other filamentous fungi.[20][21]
-
Experimental Protocol: SECURE Trial Design
-
Objective: To compare the efficacy and safety of isavuconazole with voriconazole in the primary treatment of invasive aspergillosis.
-
Methodology:
-
Eligible patients with proven, probable, or possible invasive fungal disease were randomized to receive either isavuconazole or voriconazole.
-
The isavuconazole arm received a loading dose of 200 mg every 8 hours for 2 days, followed by a maintenance dose of 200 mg once daily.[20]
-
The voriconazole arm received a standard dosing regimen.
-
The primary endpoint was all-cause mortality through day 42.
-
Secondary endpoints included overall response at the end of treatment.
-
-
Results:
-
| Endpoint | Isavuconazole | Voriconazole |
| All-cause mortality at day 42 (ITT population) | 18.6%[18] | 20.2%[18] |
| Overall response at end of treatment (modified ITT) | 35.0%[18] | 36.4%[18] |
| Drug-related adverse events | 42.4%[18] | 59.8%[18] |
Isavuconazole was found to be non-inferior to voriconazole for the primary treatment of invasive aspergillosis and was associated with significantly fewer drug-related adverse events.[18][21]
Invasive Mucormycosis (VITAL Trial)
The VITAL trial was a single-arm, open-label trial that evaluated the efficacy and safety of isavuconazole for the treatment of mucormycosis.[22][23] The results were compared to a matched case-control group of patients treated with amphotericin B from the FungiScope registry.[23]
-
Results:
| Endpoint | Isavuconazole (VITAL trial) | Amphotericin B (FungiScope controls) |
| All-cause mortality at day 42 | 33.3%[24] | 41.3%[24] |
| Overall survival at day 84 | 57%[24] | 50%[24] |
The study concluded that isavuconazole showed efficacy against mucormycosis, with outcomes comparable to those seen with amphotericin B.[23]
Resistance Mechanisms
Resistance to isavuconazole, similar to other azoles, can develop through several mechanisms:
-
Target site modifications: Mutations in the ERG11 (CYP51A) gene can reduce the binding affinity of isavuconazole to lanosterol 14α-demethylase.[16][17]
-
Efflux pump overexpression: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.[16][17]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes involved in ergosterol synthesis can also contribute to resistance.[16]
Cross-resistance between isavuconazole and other azoles has been observed.[16]
Conclusion
This compound is an effective and well-tolerated prodrug that provides a valuable therapeutic option for the treatment of invasive aspergillosis and mucormycosis. Its favorable pharmacokinetic profile, including high oral bioavailability and rapid conversion to the active moiety, isavuconazole, allows for flexible dosing and administration. Isavuconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens by inhibiting ergosterol biosynthesis. Clinical trials have established its non-inferiority to voriconazole for invasive aspergillosis with an improved safety profile, and comparable efficacy to amphotericin B for invasive mucormycosis. Understanding the distinct roles and properties of the prodrug and its active metabolite is essential for optimizing its clinical use in combating life-threatening invasive fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isavuconazonium | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics [cresemba.com]
- 11. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Direct in vitro comparison of the prodrug this compound with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. Isavuconazole: A Review in Invasive Aspergillosis and Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isavuconazole treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazonium Sulfate for Mucormycosis Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucormycosis is a severe, often fatal, invasive fungal infection caused by fungi belonging to the order Mucorales. The incidence of this infection is rising, particularly in immunocompromised individuals. Isavuconazonium sulfate, the water-soluble prodrug of the active triazole isavuconazole, has emerged as a critical therapeutic option.[1][2][3] Isavuconazole demonstrates broad-spectrum activity against various fungi, including species of the order Mucorales, and is approved for the treatment of invasive aspergillosis and mucormycosis.[4][5] Preclinical animal models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of antifungal agents like isavuconazole before their clinical application. This guide provides a comprehensive overview of the use of this compound in animal models of mucormycosis, with a focus on experimental protocols and quantitative outcomes.
Efficacy of this compound in a Murine Model of Mucormycosis
Preclinical studies have demonstrated the in-vivo efficacy of this compound in treating mucormycosis. A key study utilized a neutropenic mouse model of pulmonary mucormycosis to evaluate the dose-dependent efficacy of this compound and compare it to the standard of care, liposomal amphotericin B (LAmB).[6][7]
Survival Studies
The primary endpoint in these efficacy studies was the survival of the infected mice. Treatment with this compound significantly prolonged the survival of mice infected with Rhizopus delemar compared to placebo.[6][7] Notably, a high-dose regimen of this compound was as effective as high-dose LAmB in improving survival.[6][8]
Table 1: Survival Outcomes in a Neutropenic Mouse Model of Mucormycosis
| Treatment Group | Dose and Regimen | 21-Day Survival Rate | Reference |
| Placebo | 5% dextrose water | 10% - 15% | [6][7] |
| This compound | 80 mg/kg t.i.d. (orally) | Not specified as a distinct group in final comparison | [6] |
| This compound | 110 mg/kg t.i.d. (orally) | Not specified as a distinct group in final comparison | [6] |
| This compound | 215 mg/kg t.i.d. (orally) | 65% - 70% | [6][7] |
| Liposomal Amphotericin B (LAmB) | 15 mg/kg every day (i.v.) | 40% | [6][7] |
t.i.d. = three times a day; i.v. = intravenous
Fungal Burden Reduction
In addition to improving survival, this compound treatment led to a significant reduction in the fungal burden in the tissues of infected mice. The fungal load in the lungs and brains of mice treated with this compound was approximately 1-log lower than that in placebo-treated controls.[7]
Table 2: Fungal Burden in a Neutropenic Mouse Model of Mucormycosis
| Treatment Group | Tissue | Fungal Burden Reduction (vs. Placebo) | Reference |
| This compound | Lungs | ~1 log decrease | [7] |
| This compound | Brain | ~1 log decrease | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline the key experimental protocols used in the evaluation of this compound for mucormycosis in animal models.
Animal Model and Immunosuppression
A commonly used model is the neutropenic mouse model, which mimics the immunocompromised state of patients susceptible to mucormycosis.
-
Animal Species: Male ICR mice (23-25 g)[6]
-
Immunosuppression:
Fungal Strain and Inoculation
The choice of fungal strain and the method of inoculation are critical for establishing a relevant infection model.
Treatment Regimen
The administration of the antifungal agent is a key component of the experimental design.
-
This compound:
-
Liposomal Amphotericin B (LAmB):
-
Placebo Control:
-
Mice were treated with 5% dextrose water or sterile irrigation water.[6]
-
Visualizations
Experimental Workflow for Murine Mucormycosis Model
Caption: Workflow of the neutropenic mouse model of mucormycosis.
This compound Metabolism
This compound is a prodrug that is converted to its active form, isavuconazole, by plasma esterases.
Caption: Conversion of this compound to isavuconazole.
Conclusion
Animal models of mucormycosis are crucial for the preclinical evaluation of antifungal agents. The neutropenic mouse model of pulmonary mucormycosis has been instrumental in demonstrating the efficacy of this compound. Data from these studies show that isavuconazole is a potent agent against Rhizopus delemar, with high-dose oral therapy showing comparable efficacy to intravenous liposomal amphotericin B in terms of improving survival and reducing tissue fungal burden. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting future studies in the field of antifungal drug development. The favorable pharmacokinetic profile and demonstrated in-vivo efficacy support the clinical use of isavuconazole for the treatment of this life-threatening infection.[1][9]
References
- 1. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Isavuconazole. [vivo.weill.cornell.edu]
- 5. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Initial studies on isavuconazonium sulfate safety profile
An In-depth Technical Guide on the Initial Safety Profile of Isavuconazonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a water-soluble prodrug of the active triazole antifungal agent isavuconazole, is approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2] Its introduction has provided a critical therapeutic option for these life-threatening fungal infections. This technical guide provides a comprehensive overview of the initial safety profile of this compound, drawing from key clinical trials and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the drug's characteristics and to inform future research and clinical practice.
Mechanism of Action
This compound is rapidly hydrolyzed in the body by plasma esterases to its active form, isavuconazole.[3] Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (Erg11p).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disrupts the membrane's structure and function, increasing its permeability and ultimately leading to fungal cell death.[3][4] Mammalian demethylase enzymes are less sensitive to isavuconazole, providing a selective mechanism of action.[4]
References
Methodological & Application
Application Notes and Protocols: Isavuconazonium Sulfate Dosage for In Vivo Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isavuconazonium sulfate dosage and administration for in vivo murine studies based on established research. The following sections detail quantitative data from various studies, experimental protocols for common infection models, and a visual representation of a typical experimental workflow.
Data Presentation: this compound Dosage in Murine Models
The following table summarizes the dosages of this compound used in different murine models of fungal infections. It is important to note that this compound is a prodrug of isavuconazole. The conversion factor to determine the equivalent isavuconazole active dose from the prodrug dose is approximately 0.48.[1][2] For instance, a 100 mg/kg dose of this compound is equivalent to a 48 mg/kg dose of the active isavuconazole moiety.
| Fungal Pathogen | Mouse Strain | Immunosuppression | This compound Dosage (mg/kg) | Dosing Regimen | Route of Administration | Key Outcomes | Reference |
| Rhizopus delemar | ICR | Cyclophosphamide and Cortisone Acetate | 80, 110, 215 | Three times daily (t.i.d.) for 4 days | Oral gavage | Increased survival, reduced fungal burden in lungs and brain. The 215 mg/kg dose showed comparable efficacy to 15 mg/kg intravenous liposomal amphotericin B. | [3][4][5][6] |
| Aspergillus fumigatus (wild-type) | Not Specified | Immunocompetent | 0.25, 1, 4, 16, 64, 128, 256, 512 | Once daily for 14 days | Oral gavage | 100% survival achieved at 64 mg/kg. | [1][7] |
| Aspergillus fumigatus (G54W mutant) | Not Specified | Immunocompetent | 128 | Not Specified | Oral gavage | 100% survival. | [7] |
| Aspergillus fumigatus (M220I mutant) | Not Specified | Immunocompetent | 256 | Twice daily (q12h) | Oral gavage | 100% survival. | [7] |
| Aspergillus fumigatus (TR34/L98H mutant) | Not Specified | Immunocompetent | 256 | Twice daily (q12h) | Oral gavage | Maximum response was not achieved at the highest dose. | [5][7] |
Experimental Protocols
Murine Model of Pulmonary Mucormycosis
This protocol is adapted from studies investigating the efficacy of this compound against Rhizopus delemar.[3][4][5]
1. Immunosuppression:
-
Use male ICR mice (23-25 g).
-
Induce neutropenia by administering cyclophosphamide (200 mg/kg, intraperitoneally) and cortisone acetate (500 mg/kg, subcutaneously) on day -2 and day +3 relative to infection. This regimen typically results in approximately 10 days of leukopenia.
2. Inoculum Preparation:
-
Grow Rhizopus delemar on potato dextrose agar for 5-7 days.
-
Harvest spores by washing the agar surface with sterile saline containing 0.01% Tween 80.
-
Adjust the spore suspension to the desired concentration (e.g., 2.5 x 10^5 spores in 25-30 µL of saline).
3. Infection:
-
Anesthetize mice using ketamine and xylazine.
-
Intratracheally infect the mice with the prepared spore suspension.
4. Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in sterile irrigation water daily.
-
Eight hours post-infection, begin treatment.
-
Administer the desired dose (e.g., 80, 110, or 215 mg/kg) via oral gavage.
-
Continue treatment three times a day for four consecutive days.
5. Monitoring and Endpoints:
-
Monitor the mice for survival over a period of 21 days.
-
For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., day 4 post-infection).
-
Harvest organs (e.g., lungs, brain), homogenize the tissues, and determine the fungal burden by plating serial dilutions on appropriate agar or by quantitative PCR.
Murine Model of Disseminated Aspergillosis
This protocol is based on studies evaluating this compound against Aspergillus fumigatus.[1][7]
1. Animals:
-
Use female CD-1 mice (4-5 weeks old, weighing 20-22 g).
2. Inoculum Preparation:
-
Grow Aspergillus fumigatus on Sabouraud dextrose agar for 5-7 days.
-
Harvest conidia by flooding the agar with sterile saline and gently scraping the surface.
-
Filter the suspension to remove hyphal fragments.
-
Adjust the conidial suspension to the desired concentration.
3. Infection:
-
Infect mice via intravenous injection of the conidial suspension into the lateral tail vein.
4. Drug Preparation and Administration:
-
Dissolve this compound in sterile water. Note that the purity of the compound should be accounted for when preparing the solution.[1]
-
Begin treatment 24 hours after infection.
-
Administer the desired dose (e.g., ranging from 0.25 to 512 mg/kg) via oral gavage.
-
Treatment is typically administered once daily for 14 days. For less susceptible strains, a twice-daily regimen may be necessary.[1][7]
5. Monitoring and Endpoints:
-
Monitor survival daily for the duration of the experiment.
-
To assess fungal burden, harvest kidneys at 72 hours post-infection and quantify Aspergillus DNA via qPCR.[1]
Visualizations
Caption: Experimental workflow for a murine mucormycosis model.
Caption: Mechanism of action of isavuconazole.
References
- 1. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole therapy protects immunosuppressed mice from mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isavuconazonium Sulfate in Aspergillus fumigatus Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isavuconazonium sulfate, the prodrug of isavuconazole, in preclinical infection models of Aspergillus fumigatus. The information detailed below, including quantitative data summaries, experimental protocols, and pathway visualizations, is intended to guide researchers in the evaluation of this antifungal agent.
Introduction
This compound is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] It is administered as a water-soluble prodrug, which is rapidly converted to its active moiety, isavuconazole, by plasma esterases.[4][5] Isavuconazole targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[2][5][6] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[5][6] Preclinical studies in various Aspergillus fumigatus infection models have been crucial in defining its efficacy, pharmacokinetic/pharmacodynamic (PK/PD) targets, and spectrum of activity against both wild-type and azole-resistant isolates.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Isavuconazole's primary mechanism of action is the inhibition of lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[2][5][6] This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[2][5]
In Vitro Susceptibility
The in vitro activity of isavuconazole against Aspergillus fumigatus is commonly determined by broth microdilution methods, following standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The minimal inhibitory concentration (MIC) is a key parameter to assess the susceptibility of fungal isolates.
Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole
| Isolate Type | Resistance Mechanism | Isavuconazole MIC (mg/L) | Reference |
| Wild-type | - | 0.5 | [4][7][8][9] |
| Azole-resistant | G54W | 0.5 | [4][7][8][9] |
| Azole-resistant | M220I | 4 | [4][7][8][9] |
| Azole-resistant | TR34/L98H | 8 | [4][7][8][9] |
MIC values were determined using the EUCAST methodology.
In Vivo Efficacy in Murine Models of Invasive Aspergillosis
Murine models of invasive aspergillosis are instrumental in evaluating the in vivo efficacy of antifungal agents. These models typically involve immunosuppressed mice challenged with Aspergillus fumigatus conidia, followed by treatment with the antifungal agent.
Table 2: Survival Outcomes in an Immunocompetent Murine Model of Disseminated Aspergillosis
| A. fumigatus Isolate | Isavuconazole MIC (mg/L) | This compound Dose for 100% Survival (mg/kg) | Reference |
| Wild-type | 0.5 | 64 | [4][7][8][9] |
| G54W mutant | 0.5 | 128 | [4][7][8][9] |
| M220I mutant | 4 | 256 (q12h) | [4][7][8][9] |
| TR34/L98H mutant | 8 | Not achieved (27.27% survival at 256 mg/kg q12h) | [4][7][8][9] |
Table 3: Fungal Burden in Kidneys of Infected Mice
| A. fumigatus Isolate | This compound Dose (mg/kg) | Fungal DNA (copies/ng of DNA) | Reference |
| Wild-type | 64 | Reduction to near baseline | [4] |
| G54W mutant | 128 | Reduction to near baseline | [4] |
| M220I mutant | 256 (q12h) | Significant reduction | [4] |
| TR34/L98H mutant | 256 (q12h) | Limited reduction | [4] |
Pharmacokinetics/Pharmacodynamics (PK/PD)
The efficacy of isavuconazole is dependent on both the drug exposure and the MIC of the infecting isolate.[4][7][8][9] The area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) is the PK/PD index that best correlates with efficacy.
Table 4: Key Pharmacodynamic Parameters of Isavuconazole
| Parameter | Value | Confidence Interval (95%) | Model System | Reference |
| AUC0–24/MIC ratio for 50% survival | 24.73 | 22.50 to 27.18 | Murine model | [4][7][8][9] |
| AUC0–24/MIC ratio for 90% efficacy | 33.38 | - | - | [10] |
Experimental Protocols
In Vitro Susceptibility Testing (EUCAST Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against Aspergillus fumigatus isolates.
Materials:
-
Aspergillus fumigatus isolates
-
RPMI 1640 medium with 2% glucose
-
Isavuconazole powder
-
96-well flat-bottom microdilution plates
-
Spectrophotometer (optional, for endpoint reading)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a suspension of A. fumigatus conidia in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 2 x 10^5 to 5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of isavuconazole in RPMI 1640 medium in the microdilution plates.
-
Inoculation: Add the fungal inoculum to each well of the microdilution plate. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35-37°C for 48 hours.[4]
-
Endpoint Reading: Determine the MIC visually as the lowest drug concentration that causes 100% inhibition of growth compared to the drug-free control.[11]
In Vivo Murine Model of Disseminated Aspergillosis
Objective: To evaluate the in vivo efficacy of this compound against Aspergillus fumigatus.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Aspergillus fumigatus isolates
-
This compound
-
Oral gavage needles
-
Sterile saline
Procedure:
-
Infection: Infect mice via intravenous injection of A. fumigatus conidia.
-
Treatment Initiation: Begin treatment with this compound 24 hours post-infection.[4]
-
Drug Administration: Administer this compound orally by gavage once or twice daily for a specified duration (e.g., 14 days).[4]
-
Monitoring: Monitor the mice daily for signs of illness and mortality.
-
Endpoint Analysis:
-
Survival: Record survival rates over the course of the experiment.
-
Fungal Burden: At a predetermined time point (e.g., 72 hours post-infection), euthanize a subset of mice, harvest organs (e.g., kidneys), and quantify the fungal burden using quantitative PCR (qPCR) to measure A. fumigatus DNA.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 9. pure.eur.nl [pure.eur.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Activity of Isavuconazole against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isavuconazonium Sulfate in Candida auris Research
Introduction Candida auris is a multidrug-resistant fungal pathogen that poses a significant global health threat, causing invasive infections with high mortality rates.[1][2] Its resistance to multiple antifungal classes complicates treatment, making the investigation of new and existing antifungal agents crucial. Isavuconazonium sulfate is a water-soluble prodrug of isavuconazole, a second-generation, broad-spectrum triazole antifungal.[3][4] It is approved for the treatment of invasive aspergillosis and mucormycosis.[5][6] Its application in C. auris research is focused on determining its efficacy, both as a monotherapy and in combination with other antifungals, to overcome resistance.
Mechanism of Action this compound is rapidly converted to its active form, isavuconazole, by plasma esterases upon administration.[3][5] Isavuconazole targets the fungal cell membrane by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.[3]
In Vitro Activity against C. auris The in vitro activity of isavuconazole against C. auris is variable.[4] While some studies show potent activity, others report higher Minimum Inhibitory Concentrations (MICs) compared to other Candida species, highlighting the reduced susceptibility of C. auris to some triazoles.[7][8] Due to this variability, antifungal susceptibility testing (AFST) for each clinical isolate is essential.[9][10] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for AFST of yeasts.[11][12][13]
Combination Therapy Given the challenge of multidrug resistance in C. auris, combination therapy is a key research area. Studies have shown that combining isavuconazole with agents from other antifungal classes, such as echinocandins (e.g., caspofungin, anidulafungin), can result in synergistic interactions against both planktonic cells and biofilms.[14][15][16][17] This approach targets different cellular components simultaneously—the cell membrane (isavuconazole) and the cell wall (echinocandins)—potentially increasing efficacy and overcoming resistance.[16][18] Synergistic effects have been observed in vitro, leading to significant reductions in the MICs of both drugs.[14][17]
In Vivo Studies Animal models, typically immunocompromised mice, are used to evaluate the in vivo efficacy of isavuconazole against disseminated C. auris infections. While one study reported that isavuconazole monotherapy did not show significant in vivo activity[19][20], another demonstrated that the combination of isavuconazole (20 mg/kg) and caspofungin (1 mg/kg) resulted in a statistically significant reduction in fungal kidney burden compared to the control group.[14][17] These findings underscore the potential of combination therapy for treating C. auris infections.
Data Presentation
Table 1: In Vitro Susceptibility of Candida auris to Isavuconazole (Monotherapy)
| Study Reference | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|---|
| Pfaller, M.A., et al. (2021)[16][21] | 36 | ≤0.008 - 4 | 0.5 | 1 |
| Garcia-Rubio, R., et al. (2022)[7] | 22-24 | ≤0.03 - 4 | 0.5 - 1 | 1 |
| Al-Hatmi, A.M.S., et al. (2021)[19][20] | 1 | >64 | N/A | N/A |
| Kovacs, D., et al. (2021)[14][17] | 23 | 0.015 - 4 | N/A | N/A |
MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Synergistic Activity of Isavuconazole Combinations against Planktonic C. auris
| Combination | No. of Isolates | Synergy Observed (%) | FICI Range for Synergy | Key Finding | Study Reference |
|---|---|---|---|---|---|
| Isavuconazole + Caspofungin | 23 | 60.8% (14/23) | 0.03 - 0.5 | 2- to 256-fold decrease in median pMICs. | Kovacs, D., et al. (2021)[14][17] |
| Isavuconazole + Anidulafungin | 36 | 69% (Partial Synergy/Synergy) | ≤0.5 | Greater synergy than voriconazole + anidulafungin. | Pfaller, M.A., et al. (2021)[16][21] |
| Isavuconazole + Echinocandins | Not specified | Overall Synergistic | Not specified | Fungistatic activity achieved at ≥0.125 mg/L ISA and ≥1 mg/L echinocandin. | de Oliveira, M.P., et al. (2021)[15] |
| Isavuconazole + Colistin | 15 | 93% | 0.3125 - 0.5 | No antagonism observed. | Schwarz, P., et al. (2020)[22][23] |
FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy.
Table 3: In Vivo Efficacy of Isavuconazole against Disseminated C. auris Infection in Murine Models
| Treatment Group (Dose) | Outcome Measure | Result | P-value | Study Reference |
|---|---|---|---|---|
| Isavuconazole | Survival / Kidney Fungal Burden | No significant in vivo activity | >0.05 | Al-Hatmi, A.M.S., et al. (2021)[19][20] |
| Isavuconazole (20 mg/kg) + Caspofungin (1 mg/kg) | Kidney Fungal Burden | >3 log₁₀ CFU/g reduction vs. control | <0.001 | Kovacs, D., et al. (2021)[14][17] |
Mandatory Visualizations
References
- 1. Candida auris Cell Wall Mannosylation Contributes to Neutrophil Evasion through Pathways Divergent from Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm-Forming Capability of Highly Virulent, Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Isavuconazole: Pharmacology, Pharmacodynamics, and Current Clinical Experience with a New Triazole Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Perspectives on Antimicrobial Agents: Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 10. Laboratory Information for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 11. Labs Can Help Fight Candida Auris With Guidelines | CLSI [clsi.org]
- 12. EUCAST: Candida auris with EUCAST breakpoints (preprint) [eucast.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Synergistic Interactions of Isavuconazole and Echinocandins against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro synergy of isavuconazole in combination with colistin against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-UV Quantification of Isavuconazole in Human Plasma
These application notes provide a detailed overview and protocol for the quantification of the antifungal drug isavuconazole in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is crucial for therapeutic drug monitoring (TDM), enabling dose adjustments to optimize efficacy and minimize toxicity.
Principle
Isavuconazole is extracted from human plasma and separated from endogenous components using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength. The concentration of isavuconazole in a sample is determined by comparing its peak area to that of known calibration standards.
Materials and Reagents
-
Isavuconazole reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Ammonium dihydrogen phosphate (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
K3EDTA vacutainers for blood collection
-
Blank human plasma (from a certified vendor)
Equipment
-
HPLC system with a UV detector (e.g., Alliance 2695 Separation Module with a Photodiode Array Detector)
-
Reversed-phase C18 column (e.g., Waters XTerra RP18, 150 mm × 4.6 mm, 3.5 µm particle size or Hypurity C18, 250 x 4.6 mm, 5µm particle size)[1][2]
-
Guard column (e.g., Waters XTerra RP18, 20 mm × 3.9 mm, 5 µm particle size)[1]
-
Data acquisition and processing software (e.g., Empower)
-
Centrifuge capable of 10,000 rpm and 4°C
-
Vortex mixer
-
Pipettes and tips
-
HPLC vials
Experimental Protocols
Two primary methods for sample preparation are presented: a combined protein precipitation and solid-phase extraction (SPE) method for higher sensitivity, and a simpler protein precipitation method suitable for routine clinical use.
Protocol 1: Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This method offers a lower limit of quantification and is ideal for research applications requiring high sensitivity.[1][3]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of isavuconazole at 1 mg/mL in methanol.
-
From the stock solution, prepare working solutions by serial dilution in methanol to achieve concentrations ranging from 2.5 µg/mL to 500 µg/mL.[1]
-
Store stock and working solutions at -20°C.[1]
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare plasma calibration standards (e.g., 0.025, 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL) by spiking blank human plasma with the appropriate working solutions.[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
This method involves a combined protein precipitation-solid-phase extraction.[3] The specifics of the SPE procedure would follow the manufacturer's instructions for the chosen SPE cartridge. Generally, this involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analyte.
4. HPLC-UV Analysis:
-
Inject the prepared sample into the HPLC system.
-
The total assay run time is approximately 12 minutes.[1]
Protocol 2: Protein Precipitation
This is a simpler and more rapid method suitable for routine therapeutic drug monitoring.[2]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of isavuconazole in methanol.
-
Prepare working solutions at concentrations such as 200, 400, 800, and 1000 µg/mL.[2]
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a seven-point calibration curve from 0.25 to 10.0 µg/mL in blank plasma.[2]
-
Prepare QC samples at low (2 µg/mL), medium (4 µg/mL), and high (8 µg/mL) concentrations in pooled plasma. Store aliquots at -20°C.[2]
3. Sample Preparation:
-
To 250 µL of plasma, add 400 µL of acetonitrile.[2]
-
Vortex thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.[2]
-
Transfer 200 µL of the supernatant and mix with 200 µL of a premix solution (2.3 g of Ammonium dihydrogen phosphate in 500 mL of distilled water, pH 7.0).[2]
-
Vortex and centrifuge again at 10,000 rpm for 5 minutes at 4°C.[2]
-
Transfer the supernatant to HPLC vials for analysis.[2]
4. HPLC-UV Analysis:
-
Inject 50 µL of the prepared sample into the HPLC system.[2]
-
The assay run time is approximately 15 minutes.[2]
Chromatographic Conditions
The following tables summarize the chromatographic conditions from published methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (High Sensitivity)[1][3] | Method 2 (Routine TDM)[2] |
| HPLC System | Alliance 2695 Separation Module | UHPLC System-Ultimate 3000 |
| Detector | Photodiode Array Detector (PDA, 2996) | UV Detector (VWD-3400RS) |
| Column | Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 µm) | Hypurity C18 (250x4.6 mm, 5µm) |
| Guard Column | Waters XTerra RP18 (20 mm × 3.9 mm, 5 µm) | ClinRep Guard Column |
| Mobile Phase | Acetonitrile:Ammonium acetate buffer (10 mM, pH 8.0) (55:45, v/v) | Acetonitrile:Ammonium acetate buffer (pH 8.0, 10 mM) (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Volume | 20 µL | 50 µL |
| UV Wavelength | 285 nm | 285 nm |
| Run Time | 12 min | 15 min |
Method Validation Data
The following tables summarize the validation parameters for the described methods, demonstrating their reliability for the quantification of isavuconazole in plasma.
Table 2: Method Validation Parameters
| Parameter | Method 1 (High Sensitivity)[3][4] | Method 2 (Routine TDM)[2] |
| Linearity Range | 0.025–10 µg/mL | 0.25–10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | Not explicitly stated, but linearity was confirmed |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | 0.25 µg/mL |
| Intra-assay Precision (%RSD) | ≤ 7.9% | < 3.53% |
| Inter-assay Precision (%RSD) | ≤ 7.9% | < 6.38% |
| Accuracy (% Deviation) | -5.0% to 8.0% | Not explicitly stated |
| Recovery | Not explicitly stated | > 100% |
Visualizations
Caption: Workflow for Isavuconazole Extraction from Plasma.
Caption: HPLC-UV Analysis of Isavuconazole.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. annexpublishers.com [annexpublishers.com]
- 3. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols for Isavuconazonium Sulfate Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for isavuconazonium sulfate in preclinical research, with a focus on oral and intravenous delivery. The protocols detailed below are synthesized from various preclinical studies in rodent and canine models, offering a practical guide for researchers.
This compound is a water-soluble prodrug of the active triazole antifungal agent, isavuconazole.[1] It is available in both oral and intravenous formulations, which have been shown to be bioequivalent, allowing for interchangeable use in clinical and preclinical settings.[2] Preclinical studies are crucial for determining pharmacokinetic profiles, efficacy, and tissue distribution to inform clinical trial design.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of Isavuconazole Following this compound Administration in Various Animal Models
| Animal Model | Administration Route | Dose (this compound) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Dogs (Beagle) | Oral | 20.6 mg/kg (mean) | 3,876.5 (median) | 1.3 (median) | - | 9.4 (median) | [3][4][5] |
| Intravenous | 21.8 mg/kg (mean) | 3,221.5 (median) | 0.4 (median) | - | 14.0 (median) | [3][5] | |
| Rabbits | Oral | 20 mg/kg | - | - | 59.7 x 10³ | - | [6] |
| Oral | 40 mg/kg | - | - | 97.9 x 10³ | - | [6] | |
| Oral | 60 mg/kg | - | - | 141 x 10³ | - | [6] | |
| Rats | Oral | 5 mg/kg (¹⁴C-labeled) | 24.7 µg eq/g (liver), 66.6 µg eq/g (bile) | ~2 | - | - | [7] |
Note: '-' indicates data not reported in the cited source. Cmax and Tmax for rats are reported for specific tissues.
Table 2: Efficacy of this compound in Preclinical Models of Fungal Infections
| Animal Model | Infection Model | Fungal Pathogen | Administration Route | Dose Regimen (this compound) | Outcome | Reference |
| Mice (Neutropenic) | Intratracheal | Rhizopus delemar | Oral | 215 mg/kg q8h | 70% survival at 21 days (vs. 10% placebo) | [8] |
| Intratracheal | Rhizopus delemar | Oral | 215 mg/kg q8h | 65% survival at 21 days (similar to LAmB) | [8][9] | |
| Mice (Immunocompetent) | Invasive Aspergillosis | Aspergillus fumigatus (wild-type) | Oral | 64 mg/kg q12 | 100% survival | [8][10] |
| Invasive Aspergillosis | Aspergillus fumigatus (M220I mutant) | Oral | 256 mg/kg q12 | 100% survival | [8][10] | |
| Mice (CGD) | Pulmonary Aspergillosis | Aspergillus fumigatus | Oral | 256 mg/kg (single dose) | Prominent antifungal effect in lung tissue | [11] |
| Mice | Coccidioidomycosis | Coccidioides spp. | Oral | 186 mg/kg twice daily | Higher survival compared to untreated | [12] |
LAmB: Liposomal Amphotericin B; CGD: Chronic Granulomatous Disease; q8h: every 8 hours; q12: every 12 hours.
Experimental Protocols
Protocol 1: Oral Administration in Rodents (Mice/Rats)
This protocol describes the oral administration of this compound to mice or rats using oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water for irrigation, sterile water buffered to pH 4.0)[9][12]
-
Vortex mixer
-
Appropriately sized oral gavage needles (flexible or rigid, depending on institutional guidelines)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the facility for a minimum of 7 days before the experiment. Ensure free access to food and water.
-
Drug Formulation:
-
On each day of dosing, freshly prepare the this compound solution.
-
Calculate the required amount of drug based on the mean body weight of the animals in each group and the target dose (e.g., 64, 128, 215, or 256 mg/kg).[8][10]
-
In some studies, the pH of the sterile water was adjusted to ~4.0 before dissolving the drug to improve stability and prevent toxicity.[12]
-
Add the calculated amount of this compound powder to the appropriate volume of the chosen vehicle.
-
Vortex the mixture gently until the powder is completely dissolved.[12]
-
-
Administration:
-
Weigh each animal immediately before dosing to determine the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the calculated volume of the drug solution slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress or regurgitation.
-
-
Post-Administration Care: Return the animal to its cage and monitor for any adverse effects.
Protocol 2: Intravenous Administration in Canines (Dogs)
This protocol outlines the procedure for intravenous (IV) administration of this compound to dogs.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile 0.9% Sodium Chloride for injection
-
Syringes and needles for reconstitution and administration
-
IV catheter (e.g., cephalic or saphenous vein)
-
Infusion set with an in-line filter[3]
-
Infusion pump (recommended for controlled infusion rate)
Procedure:
-
Animal Preparation: Fast the dogs overnight prior to drug administration. Allow free access to water.
-
Drug Formulation:
-
Reconstitute the lyophilized this compound powder according to the manufacturer's instructions, typically with sterile water for injection.[2]
-
Further dilute the reconstituted solution in a larger volume of 0.9% Sodium Chloride (e.g., 250 mL) for infusion.[3] The final concentration should be calculated based on the dog's body weight and the target dose (e.g., 21.8 mg/kg).[3][4]
-
-
Administration:
-
Place an IV catheter in a suitable vein (e.g., cephalic or saphenous).
-
Connect the infusion set (with an in-line filter) to the catheter.
-
Administer the diluted this compound solution as a slow intravenous infusion over a period of 1 hour.[3] Rapid infusion has been associated with adverse reactions such as anaphylaxis.[3][5]
-
Use an infusion pump to ensure a constant and controlled rate of administration.
-
-
Post-Administration Care:
-
After the infusion is complete, flush the catheter with sterile saline.
-
Monitor the dog for any immediate adverse reactions.
-
Provide food and water ad libitum after a short recovery period.
-
For pharmacokinetic studies, blood samples are typically collected at multiple time points post-infusion (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours, etc.).[3]
-
Visualizations
The following diagrams illustrate the experimental workflows for the administration routes described above.
Caption: Workflow for oral administration of this compound in rodents.
Caption: Workflow for intravenous administration of this compound in canines.
References
- 1. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs | PLOS One [journals.plos.org]
- 5. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue Distribution and Penetration of Isavuconazole at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Associated Drug Exposures of Isavuconazole and Fluconazole in an Experimental Model of Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Isavuconazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the identification and characterization of isavuconazole metabolites using modern analytical techniques. Isavuconazole, a broad-spectrum triazole antifungal agent, is primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5) and subsequently by uridine diphosphate-glucuronosyltransferases (UGT). While the parent drug is the major active moiety, understanding its metabolic fate is crucial for a complete pharmacological profile.
Introduction to Isavuconazole Metabolism
Isavuconazole undergoes biotransformation to produce several minor metabolites. Following administration of the prodrug isavuconazonium sulfate, it is rapidly hydrolyzed to the active isavuconazole. Subsequent metabolism of isavuconazole yields metabolites that account for a small fraction of the total drug-related material in circulation. No single metabolite has been found to have an area under the curve (AUC) greater than 10% of the total drug-related exposure[1]. The primary metabolic pathways include oxidation and subsequent glucuronidation[1][2].
Identified minor metabolites in human plasma include:
-
M1: A hydroxylated isavuconazole carbamoyl form.
-
M2: A hydroxylated isavuconazole.
-
M3: An oxidative N-dealkylated form of isavuconazole.
The exact structures, including the positions of hydroxylation and the specific N-dealkylation site, are not extensively detailed in publicly available literature. Therefore, the following protocols are designed to enable researchers to generate, detect, and structurally elucidate these and other potential metabolites.
Data Presentation: Quantitative Analysis
For quantitative analysis of isavuconazole and its primary inactive cleavage product (from the prodrug), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The following table summarizes typical parameters for such an assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| Isavuconazole | 438.1 | 224.1 | 5 | 5 - 1250 |
| Inactive Cleavage Product (BAL8728) | 165.0 | 121.2 | 5 | 5 - 1250 |
Experimental Protocols
Protocol 1: In Vitro Generation of Isavuconazole Metabolites using Human Liver Microsomes
This protocol describes the generation of isavuconazole metabolites in vitro, which can then be used for identification studies.
Materials:
-
Isavuconazole
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following mixture (total volume 200 µL):
-
Phosphate buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Isavuconazole (from a stock solution in DMSO or Methanol, final concentration 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-HRMS Method for Metabolite Profiling and Identification
This protocol outlines a general approach for the separation and detection of isavuconazole and its metabolites using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. A starting point could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).
-
Mass Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.
-
Data Analysis: Use metabolite identification software to search for expected metabolites (based on mass shifts for hydroxylation, dealkylation, glucuronidation) and to analyze fragmentation patterns.
Protocol 3: Strategy for Structural Elucidation using NMR Spectroscopy
For unambiguous structure determination of isolated or synthesized metabolites.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 500 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., DMSO-d6, Methanol-d4).
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified metabolite in a suitable deuterated solvent.
-
1D NMR: Acquire a proton (¹H) NMR spectrum.
-
2D NMR: Acquire a suite of 2D NMR spectra to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for piecing together the molecular structure, especially for identifying the position of hydroxylation or the site of dealkylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to deduce the complete chemical structure of the metabolite. Comparison with the NMR spectra of the parent isavuconazole will be essential to pinpoint the structural modifications.
Mandatory Visualizations
Caption: Metabolic pathway of isavuconazonium to isavuconazole and its metabolites.
Caption: Experimental workflow for isavuconazole metabolite identification.
Expected Fragmentation Patterns in Mass Spectrometry
While specific fragmentation spectra for isavuconazole metabolites are not widely published, we can predict likely fragmentation pathways based on the structure of the parent molecule.
-
Isavuconazole (m/z 438.1): A key fragment is often observed at m/z 224.1, corresponding to the cleavage of the bond between the substituted butanol side chain and the thiazole ring.
-
Hydroxylated Metabolites (M1, M2): These will have a mass shift of +16 Da (m/z 454.1). The fragmentation pattern will depend on the position of the hydroxyl group. If hydroxylation occurs on an aromatic ring, the fragmentation of the core structure may be altered. If it occurs on the alkyl chain, losses of water (H₂O) may be observed.
-
N-dealkylated Metabolite (M3): The specific mass shift will depend on which alkyl group is removed. This will result in a significant change in the m/z value, and the fragmentation pattern will reflect the new terminal group.
The high-resolution mass data obtained from the LC-HRMS analysis will be critical in confirming the elemental composition of the parent and fragment ions, providing strong evidence for the proposed metabolic transformations.
By following these protocols and considering the expected metabolic pathways, researchers can effectively identify and characterize the metabolites of isavuconazole, contributing to a more complete understanding of its pharmacology.
References
Application Notes and Protocols for Isavuconazonium Sulfate in Antifungal Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isavuconazonium sulfate, the prodrug of isavuconazole, in antifungal synergy studies. The information compiled from recent scientific literature is intended to guide researchers in designing and interpreting in vitro and in vivo synergy experiments. Detailed protocols for key experimental methodologies are provided, along with a summary of reported quantitative data and visualizations of experimental workflows and the drug's mechanism of action.
Introduction to Isavuconazole and Synergy Testing
This compound is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1] Its active moiety, isavuconazole, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of the cell membrane leads to fungal cell death.
Antifungal synergy testing investigates the interaction between two or more antifungal agents. The primary goal is to identify combinations that exhibit enhanced antifungal activity compared to the individual agents alone. Such combinations can potentially increase therapeutic efficacy, reduce required dosages, minimize toxicity, and overcome antifungal resistance. The interactions are typically classified as synergistic, additive (or indifferent), or antagonistic.
Data Presentation: In Vitro Synergy of Isavuconazole
The following tables summarize the quantitative data from in vitro synergy studies of isavuconazole in combination with other antifungal agents against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy in checkerboard assays. An FICI of ≤ 0.5 is generally considered synergistic, > 0.5 to < 4.0 is considered indifferent or additive, and ≥ 4.0 is considered antagonistic.
Isavuconazole in Combination with Echinocandins
Table 1: Synergy of Isavuconazole and Echinocandins against Aspergillus spp.
| Fungal Species | Combination Agent | Number of Isolates | FICI Range | Interpretation | Reference(s) |
| Aspergillus fumigatus (azole-susceptible) | Caspofungin | 5 | 0.425–2.291 | 1 Synergy, 4 Indifference | [1] |
| Aspergillus fumigatus (azole-resistant) | Caspofungin | 5 | 0.501–2.001 | Indifference | [1] |
| Aspergillus terreus | Caspofungin | 5 | 0.084–1.046 | 3 Synergy, 2 Indifference | [1] |
| Aspergillus niger | Caspofungin | 5 | 1.016–5.601 | 3 Indifference, 2 Antagonism | [1] |
| Aspergillus flavus | Caspofungin | 5 | 1.042–2.084 | Indifference | [1] |
| Aspergillus nidulans | Caspofungin | 5 | 0.630–3.061 | Indifference | [1] |
| Aspergillus fumigatus | Micafungin | 30 | - | Indifference | [1] |
| Aspergillus fumigatus | Anidulafungin | 30 | - | Indifference | [1] |
Table 2: Synergy of Isavuconazole and Echinocandins against Candida auris
| Combination Agent | Number of Isolates | FICI Range | Interpretation | Reference(s) |
| Anidulafungin | 36 | ≤0.5 (11 isolates) | Synergy in 31% of isolates | [1] |
| Anidulafungin | 6 | - | Synergy | [3] |
| Caspofungin | 6 | - | Synergy | [3] |
| Micafungin | 6 | - | Synergy | [3] |
| Caspofungin | 23 | 0.03–0.5 | Synergy in 14 isolates | [4] |
Isavuconazole in Combination with Other Antifungals
Table 3: Synergy of Isavuconazole and Other Antifungals against Various Fungi
| Fungal Species | Combination Agent | Number of Isolates | FICI Range | Interpretation | Reference(s) |
| Candida auris | Colistin | 15 | 0.3125 to 0.5 | Synergy in 93% of isolates | [4] |
| Aspergillus fumigatus | Amphotericin B | - | - | Synergy and Additivity | [5] |
| Aspergillus niger | Amphotericin B | - | - | Antagonism | [5] |
| Aspergillus terreus | Amphotericin B | - | - | Indifference | [5] |
Table 4: Time-Kill Assay Results for Isavuconazole Combinations against Candida auris
| Combination | Concentration (mg/L) | Result at 48 hours | Reference(s) |
| Isavuconazole + Anidulafungin | ISA ≥0.125, ANI ≥1 | Synergistic, Fungistatic | [3] |
| Isavuconazole + Caspofungin | ISA ≥0.125, CAS ≥1 | Synergistic, Fungistatic | [3] |
| Isavuconazole + Micafungin | ISA ≥0.125, MICA ≥1 | Synergistic, Fungistatic | [3] |
| Fungistatic activity is defined as <3 log10 CFU/mL reduction from the starting inoculum. Synergism is defined as a >2 log10 CFU/mL decrease by the combination compared to the most active single agent. |
Experimental Protocols
Checkerboard Broth Microdilution Assay
This method is used to determine the in vitro interaction of two antimicrobial agents against a specific microorganism.
Materials:
-
This compound and second antifungal agent
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum
-
Spectrophotometer or inverted microscope
Procedure:
-
Drug Preparation: Prepare stock solutions of each antifungal agent at a concentration that is a multiple of the highest concentration to be tested. Perform serial twofold dilutions of each drug in RPMI medium.
-
Plate Setup:
-
Add 50 µL of RPMI to all wells of a 96-well plate.
-
Add 50 µL of the serially diluted isavuconazole solution to each well in columns 1 through 11, creating a concentration gradient across the x-axis.
-
Add 50 µL of the serially diluted second antifungal agent to each well in rows A through G, creating a concentration gradient down the y-axis.
-
Column 12 will contain only the dilutions of the second agent (monotherapy control).
-
Row H will contain only the dilutions of isavuconazole (monotherapy control).
-
Well H12 serves as the growth control (no drug).
-
-
Inoculum Preparation: Prepare a fungal inoculum according to CLSI M27/M38 or EUCAST guidelines, adjusting the final concentration to approximately 0.5 to 2.5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.
-
FICI Calculation: Calculate the FICI for each well showing growth inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The ΣFICI is the lowest FICI value obtained for any of the wells.
Time-Kill Assay
This method assesses the dynamic interaction between antifungals and a fungal isolate over time.
Materials:
-
This compound and second antifungal agent
-
Culture tubes or flasks
-
RPMI 1640 medium
-
Fungal inoculum
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI medium.
-
Drug Concentrations: Prepare tubes with RPMI medium containing the antifungal agents at desired concentrations (e.g., based on MIC values from checkerboard assays). Include a growth control tube without any drug and tubes with each drug alone.
-
Inoculation and Incubation: Inoculate all tubes with the prepared fungal suspension and incubate at 35°C with agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24, and 48 hours), withdraw an aliquot from each tube.
-
Viable Counts: Perform serial dilutions of the collected aliquots and plate them on SDA plates. Incubate the plates at 37°C for 24-48 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL versus time for each drug combination and control.
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Fungicidal activity: A ≥3 log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of fungal cell membrane and cell wall synthesis.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Potential Signaling Pathways in Synergy
While the primary mechanisms of action of isavuconazole and its synergy partners are well-established, the downstream molecular events leading to a synergistic outcome are still under investigation. One study on the transcriptomic response of Candida auris to isavuconazole monotherapy revealed upregulation of genes involved in ergosterol biosynthesis (as a compensatory response), as well as genes encoding drug transporters.[6]
When combined with an echinocandin, which targets cell wall integrity, it is hypothesized that the fungal cell experiences a multi-faceted stress response. The simultaneous disruption of both the cell membrane and the cell wall could overwhelm the cell's compensatory mechanisms, such as the cell wall integrity (CWI) pathway.
Caption: Hypothesized synergistic stress response pathways.
Conclusion
The available data suggest that isavuconazole in combination with echinocandins, and in some cases amphotericin B, can exhibit synergistic or additive effects against a range of clinically important fungi. These findings provide a strong rationale for further investigation of these combinations in both preclinical and clinical settings. The detailed protocols and data summaries provided in these application notes are intended to facilitate such research and contribute to the development of improved therapeutic strategies for invasive fungal infections. Further research into the molecular mechanisms underlying these synergistic interactions will be crucial for optimizing combination therapies.
References
- 1. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific [mdpi.com]
- 3. In Vitro Synergistic Interactions of Isavuconazole and Echinocandins against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro combination therapy with isavuconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolate Specific Transcriptome Changes Exerted by Isavuconazole Treatment in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isavuconazole Susceptibility Testing for Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for determining the in vitro susceptibility of clinical fungal isolates to isavuconazole. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for clinical diagnostics, epidemiological surveillance, and drug development.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. Accurate in vitro susceptibility testing is essential for guiding therapeutic decisions, monitoring for the emergence of resistance, and establishing the activity spectrum of new antifungal compounds. This document outlines the standardized broth microdilution and disk diffusion methods for isavuconazole susceptibility testing.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for isavuconazole against various clinically relevant fungal isolates as reported in the literature. These values can serve as a reference for interpreting susceptibility testing results.
Table 1: Isavuconazole CLSI and EUCAST Breakpoints and Epidemiological Cutoff Values (ECOFFs) for Aspergillus species (mg/L)
| Species | CLSI Breakpoint (μg/mL)[1] | EUCAST Breakpoint (mg/L)[2] | EUCAST ECOFF (mg/L)[3][4] |
| Aspergillus fumigatus | S ≤1, I=2, R ≥4 | S ≤1, R >2 | 2 |
| Aspergillus flavus | - | - | 2 |
| Aspergillus niger | - | - | 4 |
| Aspergillus terreus | - | - | 2 |
| Aspergillus nidulans | - | - | 0.25 |
S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change and users should consult the latest CLSI M61 and EUCAST breakpoint tables.
Table 2: Isavuconazole MIC Ranges, MIC₅₀, and MIC₉₀ for Aspergillus Species (mg/L)
| Species | Method | MIC Range | MIC₅₀ | MIC₉₀ | Reference |
| Aspergillus fumigatus | CLSI | 0.25 - 32 | 1 | 4 | [5] |
| Aspergillus fumigatus | EUCAST | 0.125 - 4 | - | - | [6] |
| Aspergillus flavus | CLSI | - | - | 2 | [7] |
| Aspergillus niger | SYO | - | - | 2 | [8] |
| Aspergillus terreus | SYO | - | - | 0.25 | [8] |
MIC₅₀ and MIC₉₀ represent the MICs that inhibit 50% and 90% of the isolates, respectively. SYO refers to the Sensititre YeastOne method.
Table 3: Isavuconazole MIC Ranges, MIC₅₀, and MIC₉₀ for Candida Species (mg/L)
| Species | Method | MIC Range | MIC₅₀ | MIC₉₀ | Reference |
| Candida albicans | EUCAST | 0.008 - 1 | 0.008 | 0.016 | [9] |
| Candida glabrata | CLSI | 0.03 - 8 | 0.5 | 2 | [7] |
| Candida glabrata | EUCAST | 1 - 2 | 2 | 2 | [9] |
| Candida parapsilosis | CLSI | - | 0.06 | 0.12 | [7] |
| Candida tropicalis | EUCAST | - | 0.008 | 0.008 | [9] |
| Candida krusei | EUCAST | 0.5 - 2 | 0.5 | 0.5 | [9] |
EUCAST has not established clinical breakpoints for Candida species for isavuconazole due to interlaboratory variability[10][11].
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing of Isavuconazole
This protocol is harmonized with CLSI M27-A3/M38-A2 and EUCAST E.Def 7.3.1/E.Def 9.3.1 methodologies.[9][12]
1. Preparation of Isavuconazole Stock Solution:
-
Prepare a stock solution of isavuconazole powder in 100% dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to create a working solution at twice the highest desired final concentration.
2. Inoculum Preparation:
-
Yeasts: Subculture the isolate on a suitable agar plate (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Molds: Grow the isolate on potato dextrose agar at 35°C for 5-7 days to induce sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[12][13]
3. Microdilution Plate Preparation:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the isavuconazole working solution to the first column of wells.
-
Perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well of the dilution series.
-
The final drug concentrations will typically range from 0.008 to 8 mg/L.[14]
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C. Reading times are 24 hours for Candida spp. and 48 hours for Aspergillus spp.[12]
5. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of isavuconazole that causes a significant inhibition of growth (e.g., 50% inhibition for yeasts, 100% inhibition for molds) compared to the growth control.[12]
-
The results can be read visually or with a spectrophotometer.
Protocol 2: Disk Diffusion Susceptibility Testing of Isavuconazole
This method is primarily used for Candida species and is based on CLSI M44 guidelines.
1. Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Pour the agar into sterile petri dishes to a uniform depth of 4 mm.
2. Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation and Disk Application:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply an isavuconazole disk (containing a specified amount of the drug) to the surface of the agar.
4. Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
5. Interpretation:
-
Interpret the zone diameters according to the species-specific breakpoints established by the CLSI.
Protocol 3: MIC Test Strip (Gradient Diffusion) for Isavuconazole
This method provides a quantitative MIC value and is a convenient alternative to broth microdilution.
1. Media and Inoculum Preparation:
-
Prepare the agar plates and the fungal inoculum as described for the disk diffusion method.
2. Application of MIC Test Strip:
-
After inoculating and drying the agar surface, apply the isavuconazole MIC test strip with the MIC scale facing upwards.[15]
-
Ensure the entire length of the strip is in complete contact with the agar surface.[15]
3. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.[15]
-
An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15] For yeasts, read at 80% inhibition.[15]
Visualized Workflows
Caption: Broth Microdilution Workflow for Isavuconazole Susceptibility Testing.
References
- 1. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 2. EUCAST technical note on isavuconazole breakpoints for Aspergillus, itraconazole breakpoints for Candida and updates for the antifungal susceptibility testing method documents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jmilabs.com [jmilabs.com]
- 8. dovepress.com [dovepress.com]
- 9. Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liofilchem.net [liofilchem.net]
Application Note: Quantification of Isavuconazole in Human Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic drug monitoring (TDM) of isavuconazole is crucial to ensure efficacy and minimize toxicity due to its pharmacokinetic variability.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of isavuconazole in biological matrices due to its high sensitivity, specificity, and throughput compared to other techniques like HPLC.[4][5] This application note provides a detailed protocol for the determination of isavuconazole in human plasma and serum using LC-MS/MS, based on established and validated methodologies.
Principle of the Method
This method involves the extraction of isavuconazole and an internal standard (IS) from a biological matrix via protein precipitation. The supernatant is then injected into a reversed-phase liquid chromatography system for separation, followed by detection and quantification using a tandem mass spectrometer. The concentration of isavuconazole is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for isavuconazole analysis, compiled from various validated studies.
Table 1: Method Performance Characteristics
| Parameter | Reported Value |
| Linearity Range | 0.1 - 20.0 mg/L[6][7] |
| Coefficient of Determination (r²) | > 0.999[4][8] |
| Lower Limit of Quantification (LLOQ) | 0.11 - 0.25 mg/L[7][9] |
| Within-run Precision (%CV) | 1.4 - 11.9%[4][7] |
| Between-run Precision (%CV) | 1.5 - 11.9%[4][7] |
| Recovery | 93.9 - 102.7%[3][4] |
Table 2: Liquid Chromatography Parameters
| Parameter | Description |
| LC System | Ultimate 3000 chromatography system or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Ultimate AQ-C18[7][10] |
| Mobile Phase A | Water with 0.1% formic acid[6][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[6][7] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5.0 µL[6][7] |
| Run Time | 3 minutes[6] |
Table 3: Mass Spectrometry Parameters
| Parameter | Description |
| Mass Spectrometer | TSQ Quantum triple quadrupole instrument or equivalent |
| Ion Source | Electrospray Ionization (ESI), positive mode[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[7] |
| Ion Transitions (m/z) | Isavuconazole: 438.2 → 224.1[7] |
| Voriconazole-d4 (IS): 354.2 → 285.1[7] |
Experimental Protocols
Materials and Reagents
-
Isavuconazole reference standard
-
Internal Standard (e.g., Voriconazole-d4)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade formic acid
-
Ultrapure water
-
Human plasma/serum (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of isavuconazole and the internal standard in methanol.
-
Working Solutions: Prepare intermediate working solutions of isavuconazole by serial dilution of the stock solution with methanol to achieve concentrations for calibration standards and quality controls.
-
Calibration Standards: Spike drug-free human plasma or serum with the isavuconazole working solutions to prepare a calibration curve with at least six non-zero concentration levels (e.g., 0.2, 0.8, 1.6, 3.2, 6.4, 12.8 mg/L).[4][8]
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of patient plasma/serum, calibration standard, or QC sample into a microcentrifuge tube.[6]
-
Add 50 µL of the internal standard working solution.[6]
-
Add 400 µL of cold methanol or acetonitrile to precipitate proteins.[6][11]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2 and Table 3 .
-
Inject 5 µL of the prepared supernatant into the LC-MS/MS system.[6]
-
Acquire data in MRM mode for the specified ion transitions.
Data Analysis
-
Integrate the peak areas for isavuconazole and the internal standard.
-
Calculate the peak area ratio of isavuconazole to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of isavuconazole in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: LC-MS/MS workflow for isavuconazole TDM.
Sample and Stability Considerations
-
Specimen Type: Serum or plasma collected in EDTA tubes are acceptable.[11] Serum gel tubes are not recommended as they may lower isavuconazole concentrations.[3][4]
-
Sample Volume: A minimum of 0.5 mL of serum or plasma is required.[12]
-
Stability: Isavuconazole in serum is stable for at least 3 days at room temperature and for up to 30 days when frozen.[4][11]
Conclusion
The described LC-MS/MS method is a robust, sensitive, and specific tool for the therapeutic drug monitoring of isavuconazole in a clinical setting.[4] Adherence to this protocol will enable researchers and clinicians to accurately quantify isavuconazole concentrations, thereby optimizing patient therapy and minimizing the risk of adverse events.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 4. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An ultra performance liquid chromatography-tandem mass spectrometry method for the therapeutic drug monitoring of isavuconazole and seven other antifungal compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]
- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 9. Population Pharmacokinetics and Pharmacodynamic Target Attainment of Isavuconazole against Aspergillus fumigatus and Aspergillus flavus in Adult Patients with Invasive Fungal Diseases: Should Therapeutic Drug Monitoring for Isavuconazole Be Considered as Mandatory as for the Other Mold-Active Azoles? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
Isavuconazonium Sulfate: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazonium sulfate is a water-soluble prodrug of the active triazole antifungal agent, isavuconazole. It is indicated for the treatment of invasive aspergillosis and invasive mucormycosis.[1] this compound is available in both oral and intravenous formulations and is rapidly converted to the active isavuconazole by plasma esterases upon administration.[2] Isavuconazole exhibits broad-spectrum activity against a variety of yeasts, molds, and dimorphic fungi.[2][3] These application notes provide a summary of its mechanism of action, key experimental data, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound is inactive in its prodrug form. Following administration, it is rapidly hydrolyzed by plasma esterases to its active moiety, isavuconazole. Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[4][5]
Mechanism of action of this compound.
Data Presentation
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) values of isavuconazole against various fungal isolates are crucial for assessing its in vitro potency. The following table summarizes representative MIC data.
| Fungal Species | Isolate(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Clinical Isolates | ≤0.06 - 4 | 0.5 | 1 | [6] |
| Aspergillus flavus | Clinical Isolates | ≤0.06 - 2 | 0.5 | 1 | [6] |
| Aspergillus niger | Clinical Isolates | 0.25 - >8 | 1 | 2 | [6] |
| Aspergillus terreus | Clinical Isolates | 0.12 - 2 | 0.5 | 1 | [6] |
| Rhizopus delemar | 99-880 | 0.125 - 1.00 | - | - | [7] |
| Candida albicans | Clinical Isolates | ≤0.008 - 0.25 | 0.015 | 0.06 | [8] |
| Candida glabrata | Clinical Isolates | 0.03 - 4 | 0.5 | 2 | [8] |
Pharmacokinetic Parameters
The pharmacokinetic profile of isavuconazole, the active moiety of this compound, has been characterized in various species.
| Species | Route | Dose | Cmax (mean ± SD) | AUC (mean ± SD) | T1/2 (mean ± SD) | Bioavailability (%) | Reference(s) |
| Human | Oral | 400 mg isavuconazole equivalent | 7.5 ± 1.9 µg/mL | 121.4 ± 35.8 µg·h/mL | ~130 h | 98 | [9] |
| Human | IV | 400 mg isavuconazole equivalent | 20.0 ± 3.6 µg/mL | 352.8 ± 72.0 µg·h/mL | ~130 h | - | [9] |
| Rabbit | Oral | 40 mg/kg isavuconazole | - | 97.9 µg·h/mL | - | - | [10] |
| Dog | Oral | 20.6 ± 2.8 mg/kg | 3.88 µg/mL (median) | - | 9.4 h (median) | - | [11] |
| Dog | IV | 21.8 ± 4.2 mg/kg | 3.22 µg/mL (median) | - | 14.0 h (median) | - | [11] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against filamentous fungi.
Workflow for in vitro susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate(s) of interest
-
Spectrophotometer
-
Sterile saline or water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Drug Dilution: Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to achieve final concentrations ranging from 16 to 0.03 µg/mL.
-
Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 7 days.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer to measure turbidity.
-
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of isavuconazole that causes a prominent decrease in turbidity (for yeasts) or complete inhibition of visible growth (for molds) compared to the growth control.[12]
In Vivo Murine Model of Invasive Aspergillosis: Oral Administration
This protocol describes the oral administration of this compound to mice in a model of invasive aspergillosis.
Workflow for in vivo murine model.
Materials:
-
This compound powder
-
Sterile irrigation water or saline
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Aspergillus fumigatus spores
-
Mice (e.g., ICR or BALB/c)
-
Oral gavage needles
Procedure:
-
Immunosuppression: Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg on days -2 and +3 relative to infection.
-
Infection: On day 0, infect mice via intratracheal instillation of Aspergillus fumigatus spores (e.g., 2.5 x 105 spores per mouse).[7]
-
Drug Formulation: Prepare a fresh daily suspension of this compound in sterile irrigation water.[7] For a dose of 80 mg/kg for a 25g mouse, dissolve 2 mg of this compound in a suitable volume for oral gavage (typically 0.1-0.2 mL).
-
Administration: Administer the this compound suspension by oral gavage. In some studies, treatment is initiated 8 hours post-infection and continued for a specified duration (e.g., three times daily for 4 days).[7]
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality.
-
Endpoint Analysis: At the end of the study, organs such as the lungs and brain can be harvested for determination of fungal burden (e.g., by qPCR or CFU counting) and histopathological examination.
In Vivo Rabbit Model: Intravenous Administration
This protocol outlines the intravenous administration of this compound in a rabbit model.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile Water for Injection
-
0.9% Sodium Chloride or 5% Dextrose solution
-
Infusion pump and tubing with an in-line filter (0.2-1.2 µm)
-
Rabbits (e.g., New Zealand White)
Procedure:
-
Reconstitution: Reconstitute the vial of this compound with Sterile Water for Injection to a final concentration of 74.4 mg/mL.[9] Gently swirl to dissolve.
-
Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in an infusion bag containing 0.9% Sodium Chloride or 5% Dextrose to a final concentration of approximately 1.5 mg/mL.[9]
-
Administration:
-
Place a catheter in the marginal ear vein of the rabbit.
-
Administer the diluted this compound solution as a slow intravenous infusion over a defined period (e.g., 1 hour).
-
The infusion must be administered through an in-line filter.[7]
-
-
Dosing Regimen: Dosing regimens will vary depending on the experimental design. A loading dose followed by maintenance doses may be employed. For example, a loading dose of 372 mg this compound equivalent every 8 hours for 6 doses, followed by a maintenance dose of 372 mg equivalent once daily.[12] Dosages should be scaled appropriately for the rabbit's weight.
-
Monitoring: Monitor the rabbits for any adverse reactions during and after the infusion. Blood samples can be collected at various time points to determine the pharmacokinetic profile of isavuconazole.
Stability and Storage
-
Powder: this compound powder should be stored at -20°C.
-
Reconstituted Solution (for IV): The reconstituted solution should be used immediately. If necessary, it can be stored at room temperature for a maximum of 1 hour before dilution.[9]
-
Diluted IV Solution: The final diluted infusion solution is stable for up to 6 hours at room temperature or up to 24 hours if refrigerated at 2-8°C. Do not freeze.[7]
-
Oral Suspension: It is recommended to prepare the oral suspension fresh daily.[7]
Safety Precautions
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling the compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Disclaimer: These protocols are intended as a guide for research purposes only and may need to be optimized for specific experimental conditions. Always refer to the relevant safety data sheets and institutional guidelines before commencing any experimental work.
References
- 1. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs | PLOS One [journals.plos.org]
- 2. drugs.com [drugs.com]
- 3. Pharmacodynamics of Isavuconazole in a Dynamic In Vitro Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. njccwei.com [njccwei.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. msnlabs.com [msnlabs.com]
Troubleshooting & Optimization
Technical Support Center: Isavuconazole in Culture Media
Welcome to the technical support center for isavuconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of isavuconazole in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of isavuconazole for my cell culture experiments?
A1: Isavuconazole is a lipophilic compound with very low aqueous solubility. Therefore, a stock solution in an appropriate organic solvent is necessary.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or methanol are commonly used to dissolve isavuconazole.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the volume of organic solvent added to your culture medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when I added my isavuconazole stock solution to the culture medium. What should I do?
A2: Precipitation occurs when the concentration of isavuconazole exceeds its solubility limit in the aqueous culture medium. This is a common issue with hydrophobic compounds.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to test lower final concentrations of isavuconazole in your experiments.
-
Increase Solvent Volume (with caution): While you can increase the volume of your stock solution, the final concentration of the organic solvent (e.g., DMSO) in the culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Pre-dilution: Perform serial dilutions of your high-concentration stock solution in the culture medium. Vortex or mix well between each dilution step to ensure proper dispersion.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the isavuconazole stock solution can sometimes help with solubility.
-
Q3: How stable is isavuconazole in my culture medium during a typical experiment (24-72 hours)?
A3: While specific quantitative stability data for isavuconazole in various cell culture media over extended periods is not extensively published, its use in standardized antifungal susceptibility testing protocols (CLSI and EUCAST) with RPMI-1640 medium suggests it is sufficiently stable for the duration of these assays (typically 24 to 72 hours) under standard incubation conditions (37°C, 5% CO₂). However, several factors can influence its stability and effective concentration.
Q4: Does the presence of serum in my culture medium affect the activity of isavuconazole?
A4: Yes, this is a critical consideration. Isavuconazole is highly protein-bound (>98%), primarily to albumin. In culture media containing fetal bovine serum (FBS) or other serum components, a significant portion of the isavuconazole will bind to these proteins. This binding is reversible, but it means that the concentration of free, biologically active drug is much lower than the total concentration added. This can lead to an apparent decrease in potency (higher MIC or IC50 values) in the presence of serum.
Q5: My experimental results with isavuconazole are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors related to the physicochemical properties of isavuconazole.
-
Precipitation: Inconsistent formation of microprecipitates can lead to variable effective concentrations.
-
Adsorption to Plastics: Being a lipophilic compound, isavuconazole may adsorb to the surface of plastic labware (e.g., pipette tips, microplates, flasks). This can reduce the actual concentration of the drug in the medium. Consider using low-adhesion plastics or pre-rinsing materials with a solution containing a carrier protein like bovine serum albumin (BSA).
-
Inconsistent Serum Concentrations: If the percentage of serum in your culture medium varies between experiments, the free fraction of isavuconazole will also change, leading to variable results.
-
Stock Solution Degradation: Repeated freeze-thaw cycles of your stock solution can lead to degradation over time. Always use fresh aliquots for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Culture Medium | Concentration exceeds solubility limit. | Decrease the final concentration of isavuconazole. Ensure the final solvent concentration is low (<0.5%). Pre-warm the medium to 37°C before adding the drug. |
| Inconsistent/Lower than Expected Potency | High protein binding in the presence of serum. | Standardize the serum concentration in all experiments. Consider performing experiments in serum-free medium if appropriate for your cell line, or conduct protein binding assays to determine the free fraction. |
| Adsorption to plastic labware. | Use low-adhesion plasticware. Pre-condition plastic surfaces by incubating with culture medium containing serum before adding isavuconazole. | |
| Variable Results Between Experiments | Inconsistent preparation of working solutions. | Prepare fresh working solutions from a single, validated stock aliquot for each experiment. Ensure thorough mixing after each dilution step. |
| Degradation of stock solution. | Aliquot the stock solution upon preparation and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
Quantitative Data Summary
Table 1: Solubility of Isavuconazole in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Methanol | Data not specified, but used for stock solutions | [2] |
| Ethanol | ~5 mg/mL | [1] |
| Water | Insoluble | [3] |
| Aqueous Buffers (pH 7.2) | Sparingly soluble (~0.25 mg/mL with DMF co-solvent) | [1] |
Table 2: Factors Influencing Isavuconazole Stability and Activity in Culture Media
| Factor | Effect | Implication for In Vitro Experiments |
| pH | Stable in neutral to slightly alkaline conditions. | Standard culture media (pH 7.2-7.4) are suitable. |
| Temperature | Stable at 37°C for standard assay durations. | No special temperature considerations are needed during incubation. |
| Serum Proteins | High binding (>98%) to albumin. | The free, active concentration is significantly lower than the total concentration. Results will differ between serum-containing and serum-free media. |
| Plasticware | Potential for adsorption. | May lead to a reduction in the effective concentration. |
Experimental Protocols
Protocol 1: Preparation of Isavuconazole Stock and Working Solutions
-
Materials:
-
Isavuconazole powder
-
Sterile, anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile, low-adhesion tips
-
-
Procedure for 10 mg/mL Stock Solution:
-
Aseptically weigh out 10 mg of isavuconazole powder.
-
In a sterile tube, dissolve the powder in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions in Culture Medium:
-
Thaw a single aliquot of the 10 mg/mL stock solution.
-
Perform serial dilutions in pre-warmed (37°C) culture medium to achieve the desired final concentrations.
-
Ensure thorough mixing after each dilution step to prevent precipitation.
-
Use the working solutions immediately.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution - adapted from EUCAST/CLSI)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) and is a good indicator of isavuconazole's bioactivity in a standardized medium.
-
Materials:
-
Isavuconazole working solutions
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal inoculum, adjusted to the appropriate density (e.g., 0.5-2.5 x 10^5 CFU/mL)
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Dispense 100 µL of RPMI-1640 medium into each well of the microtiter plate.
-
Add 100 µL of the highest concentration of isavuconazole working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal inoculum to each well. The final volume will be 200 µL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 24-48 hours (or as appropriate for the fungal species).
-
The MIC is the lowest concentration of isavuconazole that causes a significant inhibition of growth compared to the growth control.[4][5]
-
Visualizations
References
- 1. Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity of Isavuconazole and Comparators Against Clinical Isolates of Molds from a Multicenter Study in China - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting isavuconazole resistance in laboratory strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating isavuconazole resistance in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for isavuconazole? A1: Isavuconazole is a broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is encoded by the cyp51 gene (in Aspergillus fumigatus, this is primarily the cyp51A gene). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, isavuconazole compromises the integrity and function of the cell membrane, leading to the inhibition of fungal growth and cell death.
Q2: What are the primary mechanisms of acquired resistance to isavuconazole in Aspergillus fumigatus? A2: The most well-described mechanism of resistance to isavuconazole and other azoles in A. fumigatus involves alterations in the target enzyme's gene, cyp51A. These alterations typically include:
-
Point mutations: Single nucleotide changes that lead to amino acid substitutions in the Cyp51A protein, reducing its binding affinity for azole drugs. Common mutations include those at codons G54, L98, M220, and G448.[1][2]
-
Tandem repeats in the promoter region: Insertions of tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene can lead to its overexpression.[2] This results in higher levels of the target enzyme, requiring a greater concentration of the drug to achieve an inhibitory effect. Often, these tandem repeats are found in combination with point mutations, such as L98H.[2]
Q3: Is there cross-resistance between isavuconazole and other azoles? A3: Yes, cross-resistance is common.[1] Aspergillus fumigatus isolates with cyp51A mutations that confer resistance to other azoles, like voriconazole, often show reduced susceptibility to isavuconazole.[2] For example, isolates harboring the TR₃₄/L98H mutation are typically resistant to isavuconazole.[2] However, the extent of cross-resistance can vary depending on the specific mutation.
Q4: What are the standard methodologies for in vitro susceptibility testing of isavuconazole against filamentous fungi? A4: The two primary standardized methods are the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3 methodology.[3][4][5] Both are broth microdilution methods that provide a quantitative measure of antifungal activity, the Minimum Inhibitory Concentration (MIC). While based on similar principles, there are differences in their specific protocols, so it is not recommended to apply breakpoints from one methodology to MICs determined by the other.[6]
Q5: What are the established quality control (QC) strains for isavuconazole susceptibility testing? A5: For broth microdilution assays, specific QC strains with expected MIC ranges are used to ensure the validity of the test run. Commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[3][4] Aspergillus flavus ATCC 204304 is also used as a QC strain for filamentous fungi.[3]
Data Presentation
Table 1: Isavuconazole Quality Control (QC) MIC Ranges
| Quality Control Strain | Standardization Body | MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | CLSI | 0.015 - 0.06 |
| Candida krusei ATCC 6258 | CLSI | 0.12 - 0.5 |
| Aspergillus flavus ATCC 204304 | CLSI | 0.5 - 2 |
Note: Data compiled from multicenter studies using CLSI M38-A2 methodology.[3] Ranges can vary slightly between studies and methodology versions.
Table 2: Representative Isavuconazole MICs for Aspergillus fumigatus
| Strain Genotype | Isavuconazole MIC Range (µg/mL) | Phenotype |
| Wild-Type (no cyp51A mutations) | ≤1 | Susceptible |
| TR₃₄/L98H | 4 - >16 | Resistant |
| TR₄₆/Y121F/T289A | >16 | Resistant |
| M220 alterations | 0.5 - 4 | Variable |
| G54 alterations | 0.5 - 1 | Generally Susceptible |
Note: These values are representative and compiled from studies using EUCAST methodology.[2] MICs can overlap between wild-type and mutant strains, particularly for isolates with an MIC of 2 µg/mL.[7]
Troubleshooting Guides
Problem 1: I am observing inconsistent or non-reproducible MIC results for the same strain.
-
Q: Could my inoculum preparation be the issue?
-
A: Yes, this is a critical step. Inoculum concentration must be standardized precisely according to the chosen protocol (CLSI or EUCAST). A concentration outside the specified range can lead to elevated or artificially low MICs.[8] Ensure you are using a spectrophotometer or hemocytometer to accurately determine the conidial suspension concentration. The final inoculum in the microdilution wells should range from 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for the CLSI M38-A2 method.[3]
-
-
Q: How do I ensure my fungal culture is optimal for testing?
-
A: Use fresh, actively growing cultures on appropriate media (e.g., potato dextrose agar) to ensure conidia are viable. Sporulation must be adequate to prepare the inoculum.[9] Avoid using old or poorly sporulating cultures.
-
-
Q: Could the incubation conditions be a factor?
-
Q: Is operator variability in reading the MIC a common problem?
-
A: Yes, endpoint determination can be subjective, especially for azoles. For molds like Aspergillus, the CLSI M38-A2 standard recommends reading the MIC as the lowest drug concentration that produces 100% growth inhibition (no visible growth).[3] Using a reading aid, such as a magnifying mirror, and having a second person confirm the readings can improve consistency.
-
Problem 2: I am seeing "trailing growth" in my microdilution plate. How should I interpret the MIC?
-
Q: What is the trailing growth phenomenon?
-
A: Trailing is characterized by reduced but persistent fungal growth across a wide range of increasing azole concentrations.[1][10][11] This can make it difficult to determine a clear endpoint, as there is no well with 100% inhibition. It can cause an isolate that appears susceptible after 24 hours of incubation to seem resistant at 48 hours.[10][12]
-
-
Q: Why does trailing happen with azole antifungals?
-
A: The fungistatic nature of azoles contributes to this phenomenon. Trailing can also be influenced by the testing medium's pH; it is often reduced in more acidic conditions.[10][12] Studies have shown that adjusting the pH of RPMI 1640 medium can help eliminate trailing without affecting the MICs of truly susceptible or resistant strains.[10][12]
-
-
Q: How do I correctly determine the MIC when trailing occurs?
Problem 3: A known wild-type strain is showing a high MIC value.
-
Q: What is the first step in troubleshooting an unexpectedly high MIC?
-
A: First, verify the purity of your fungal isolate. Streak the culture onto a new agar plate to ensure there is no bacterial or other fungal contamination. Contamination is a common cause of aberrant results.
-
-
Q: If the culture is pure, what should I check next?
-
A: Review your entire experimental procedure.
-
Reagent Check: Confirm the correct concentration of your isavuconazole stock solution and that the serial dilutions were prepared correctly.
-
Inoculum Check: Re-verify your inoculum preparation and standardization. An overly dense inoculum will result in a higher MIC.
-
QC Strain Check: Examine the MIC value for your quality control strain in the same run. If the QC strain MIC is also out of its acceptable range, this points to a systemic issue with the assay setup (e.g., bad reagents, incorrect incubation).[3]
-
Repeat the Assay: If the QC strain is within range, repeat the test for the specific isolate , paying close attention to every step. Inherent variability in antifungal susceptibility testing is recognized to be around ±2 twofold dilutions.[9][13]
-
-
Experimental Protocols
Protocol 1: Isavuconazole Broth Microdilution Susceptibility Testing (Adapted from CLSI M38-A2)
-
Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Isavuconazole Plate Preparation:
-
Prepare a stock solution of isavuconazole in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of isavuconazole in RPMI 1640 medium in a 96-well U-bottom microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well to serve as a growth control.
-
-
Inoculum Preparation:
-
Grow the Aspergillus isolate on potato dextrose agar at 35°C for 5-7 days until adequate conidiation is observed.
-
Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) or by counting with a hemocytometer. This is the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microdilution plate.
-
Seal the plate or place it in a humid container to prevent evaporation.
-
Incubate at 35°C for 46-50 hours.
-
-
Endpoint Determination (MIC Reading):
-
Read the plates visually using a reading mirror.
-
The MIC is defined as the lowest concentration of isavuconazole that causes 100% inhibition of growth (i.e., the first clear well) as compared to the drug-free growth control well.[3]
-
Protocol 2: Molecular Identification of cyp51A Mutations
-
Fungal Culture and DNA Extraction:
-
Grow the A. fumigatus isolate in a suitable liquid medium (e.g., Sabouraud dextrose broth) at 37°C for 48 hours.
-
Harvest the mycelia by filtration.
-
Extract genomic DNA using a bead-beating method or a commercial fungal DNA extraction kit.[14][15] The bead-beating method is often most effective for disrupting the sturdy fungal cell wall.[14][15]
-
-
PCR Amplification of the cyp51A Gene and Promoter:
-
Use primers designed to amplify the entire coding sequence and the promoter region of the cyp51A gene.[16][17]
-
Example Primer Set for cyp51A coding sequence:
-
Forward: 5'-ATGGTGCCGATGCTATGG-3'
-
Reverse: 5'-CTGTCTCACTTGGATGTG-3'[16]
-
-
Set up a PCR reaction with template DNA, primers, dNTPs, MgCl₂, reaction buffer, and Taq DNA polymerase.
-
Example PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 min.
-
30 cycles of: 94°C for 1 min (denaturation), 58°C for 1 min (annealing), 68°C for 2 min (extension).[16]
-
Final extension: 68°C for 10 min.
-
-
Verify the PCR product size (~1500 bp for the coding sequence) on an agarose gel.
-
-
DNA Sequencing and Analysis:
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing using the amplification primers and potentially internal sequencing primers.
-
Align the obtained sequence with a wild-type A. fumigatus cyp51A reference sequence (e.g., GenBank accession no. AF338659) using alignment software (e.g., MEGA, Geneious).[18]
-
Identify any nucleotide changes leading to amino acid substitutions or insertions/deletions in the promoter region.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of isavuconazole.
Caption: Workflow for troubleshooting an unexpectedly high MIC result.
Caption: Experimental workflow for identifying mutations in the cyp51A gene.
References
- 1. Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of MIC Strip Isavuconazole Test for Susceptibility Testing of Wild-Type and Non-Wild-Type Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs | Semantic Scholar [semanticscholar.org]
- 12. The trailing end point phenotype in antifungal susceptibility testing is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. Study of Azole - Resistant and Cyp51a Gene in Aspergillus Fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Isavuconazonium Sulfate in Pediatric Animal Models
Welcome to the technical support center for the use of isavuconazonium sulfate in pediatric animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound in pediatric animal models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low plasma concentrations of isavuconazole | Improper drug administration: Incorrect oral gavage technique leading to reflux or incomplete dosing. For intravenous (IV) administration, issues with catheter placement or leakage. | - Oral Gavage: Ensure proper technique for the specific animal model and age. Use appropriately sized feeding needles. Consider administering a smaller volume or splitting the dose if reflux is observed. Verify the placement of the gavage needle before each administration. - IV Administration: Confirm catheter patency with a small flush of sterile saline before and after drug administration. Visually inspect the injection site for any signs of leakage. |
| Formulation issues: Precipitation of the drug in the vehicle, improper pH, or degradation. | - The prodrug, this compound, is water-soluble. For oral administration in mice, it can be prepared fresh daily in sterile irrigation water[1]. - For IV administration, reconstitute the lyophilized powder and dilute it in 0.9% sodium chloride as per manufacturer recommendations for human use[1]. Ensure the final solution is clear before administration. | |
| Metabolic differences: Younger animals may have different metabolic rates compared to adults, leading to faster clearance. | - Review published pharmacokinetic data for the specific age and species of your animal model. Dose adjustments may be necessary. For example, simulated doses of 15 mg/kg were suggested to improve drug exposure in human pediatric patients aged 1–<3 years[2][3]. While this is clinical data, it highlights the potential need for age-based dose adjustments in preclinical models. | |
| Animal distress or adverse events post-administration (e.g., lethargy, weight loss) | Vehicle toxicity: The vehicle used for formulation may be causing adverse effects, especially in young animals. | - If using co-solvents for solubility studies, ensure they are well-tolerated in the specific pediatric animal model. For this compound, sterile water or saline are often sufficient and are generally well-tolerated[1][4]. |
| High drug concentration or osmolality: The prepared formulation may be too concentrated or have high osmolality, causing gastrointestinal distress after oral administration. | - Prepare the formulation at the lowest effective concentration by increasing the vehicle volume, if the administration volume is tolerable for the animal size. | |
| Drug-related toxicity: While generally well-tolerated, high doses may lead to adverse effects. | - Monitor animals closely for clinical signs of toxicity. If adverse events are observed, consider reducing the dose or the frequency of administration. In clinical studies with pediatric patients, treatment-emergent adverse events were common, though few led to discontinuation[2][3]. | |
| Precipitation of this compound in the formulation | Improper solvent: Using a solvent in which this compound is not fully soluble. | - this compound is a water-soluble prodrug[1]. Use sterile water or 0.9% sodium chloride for reconstitution and dilution[1][4]. Avoid using vehicles with a pH that may affect solubility unless validated. |
| Low temperature: Storing the prepared solution at a low temperature might cause precipitation. | - Prepare the dosing solution fresh daily[1]. If short-term storage is necessary, store at room temperature and visually inspect for any precipitation before administration. |
Frequently Asked Questions (FAQs)
Q1: How do I convert the dose of this compound to the active moiety, isavuconazole?
A1: The conversion factor is based on the molecular weights of the prodrug and the active drug. 372 mg of this compound is equivalent to 200 mg of isavuconazole[5]. Therefore, to find the equivalent dose of isavuconazole, multiply the this compound dose by approximately 0.538 (200/372).
Q2: What is a typical dosing regimen for this compound in a murine model of invasive fungal infection?
A2: Dosing regimens can vary based on the infection model and the pathogen. In a neutropenic murine model of mucormycosis, oral gavage doses of the prodrug ranging from 80 to 215 mg/kg administered three times daily have been shown to be effective[1]. In a murine model of invasive aspergillosis, oral gavage doses of the prodrug ranging from 0.25 to 256 mg/kg/day have been studied[6].
Q3: Is a loading dose necessary in animal models?
A3: Yes, a loading dose is often used to rapidly achieve therapeutic concentrations. In a rabbit model of invasive pulmonary aspergillosis, a loading dose of 90 mg/kg of isavuconazole-equivalent was administered on the first day, followed by daily maintenance doses[7]. Human pediatric dosing also includes a loading dose regimen[2].
Q4: What vehicle should I use for oral administration in rodents?
A4: For oral gavage in mice, this compound has been successfully prepared fresh daily in sterile irrigation water[1].
Q5: What pharmacokinetic/pharmacodynamic (PK/PD) index is most associated with the efficacy of isavuconazole?
A5: The ratio of the area under the plasma concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the primary PK/PD parameter that predicts the efficacy of isavuconazole in animal models of aspergillosis and candidiasis[8][9].
Q6: How does the oral bioavailability of isavuconazole compare to the IV route?
A6: Isavuconazole has excellent oral bioavailability, approximately 98% in humans[8]. Studies in healthy subjects have shown that oral administration is bioequivalent to administration of the IV solution via a nasogastric tube[10]. This suggests that oral dosing in animal models can achieve exposures comparable to IV administration.
Q7: Where does isavuconazole distribute in the body?
A7: Isavuconazole is widely distributed in tissues. Studies in rats have shown that it penetrates most tissues rapidly, including the brain, liver, and lungs[11][12]. The brain-to-plasma concentration ratio in rats was found to be approximately 1.8:1[12].
Quantitative Data Summary
The following tables summarize dosing regimens and pharmacokinetic parameters of isavuconazole from various preclinical studies.
Table 1: this compound Dosing Regimens in Animal Models
| Animal Model | Infection Model | Prodrug Dosing Regimen (this compound) | Route | Reference(s) |
| Mouse (Neutropenic) | Mucormycosis (pulmonary) | 80, 110, or 215 mg/kg, three times daily for 4 days | Oral Gavage | [1] |
| Rabbit (Neutropenic) | Invasive Pulmonary Aspergillosis | 90 mg/kg (isavuconazole-equivalent) loading dose, then 20, 40, or 60 mg/kg/day for up to 12 days | Oral | [7] |
| Rabbit | Cryptococcal Meningoencephalitis | 83.8 mg/kg (45 mg/kg isavuconazole) or 111.8 mg/kg (60 mg/kg isavuconazole) once daily for 12 days | IV | [4] |
| Rat | Tissue Distribution Study | Single oral dose of 5 mg/kg (radiolabeled) or 25 mg/kg (unlabeled) | Oral Gavage | [11][12] |
Table 2: Pharmacokinetic Parameters of Isavuconazole in Animal Models
| Animal Model | Dose (this compound) | Key Pharmacokinetic Findings | Reference(s) |
| Rabbit | 83.8 mg/kg and 111.8 mg/kg | Mean brain-to-plasma concentration ratios of 0.69 and 0.42, respectively. Mean CSF-to-plasma concentration ratios of 0.044 and 0.019, respectively. | [4] |
| Rat | 25 mg/kg (single oral dose) | Brain-to-plasma concentration ratio reached approximately 1.8:1. | [12] |
| Rabbit | 90 mg/kg LD, then 20, 40, 60 mg/kg/day | The half-life of isavuconazole in rabbits is estimated to be 17.5 hours. | [7] |
| Mouse | Not specified | The half-life of isavuconazole in mice is estimated to be 1–5 hours. | [7] |
Detailed Experimental Protocols
Protocol 1: Oral Administration of this compound in a Murine Model of Mucormycosis
This protocol is adapted from studies investigating the efficacy of isavuconazole in immunosuppressed mice[1].
-
Animal Model: Male ICR mice (23-25 g).
-
Immunosuppression:
-
Administer cyclophosphamide (200 mg/kg, intraperitoneally) and cortisone acetate (500 mg/kg, subcutaneously) on day -2 and day +3 relative to infection to induce neutropenia.
-
-
Infection:
-
On day 0, anesthetize mice (e.g., with ketamine and xylazine).
-
Infect mice via intratracheal inoculation with Rhizopus delemar spores (e.g., 2.5 x 10^5 spores).
-
-
Drug Preparation:
-
Prepare this compound fresh daily in sterile irrigation water to the desired concentration (e.g., for doses of 80, 110, or 215 mg/kg).
-
-
Drug Administration:
-
Begin treatment 8 hours post-infection.
-
Administer the prepared this compound solution via oral gavage three times daily.
-
Continue treatment through day +4 post-infection.
-
-
Monitoring and Endpoints:
-
Monitor survival daily for a predefined period (e.g., 21 days).
-
For fungal burden analysis, euthanize a subset of animals at a specific time point (e.g., day +3), harvest organs (e.g., lungs, brain), and quantify fungal DNA using qPCR.
-
Protocol 2: Pharmacokinetic Study of Isavuconazole in a Rabbit Model
This protocol outlines a general procedure for a pharmacokinetic study based on methodologies used in rabbit models of invasive fungal infections[4][7].
-
Animal Model: New Zealand White rabbits.
-
Drug Preparation (for IV administration):
-
Reconstitute lyophilized this compound powder with sterile water for injection.
-
Dilute the reconstituted solution to the final desired concentration (e.g., for doses of 45 or 60 mg/kg isavuconazole-equivalent) with 0.9% sodium chloride in an infusion bag.
-
-
Drug Administration:
-
Place a catheter in the marginal ear vein for drug administration.
-
Administer the prepared solution as an intravenous infusion over a set period (e.g., 30-60 minutes).
-
-
Blood Sampling:
-
Collect blood samples from a contralateral ear artery or vein catheter at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Harvesting (Terminal Procedure):
-
At the end of the study, euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest tissues of interest (e.g., brain, lungs, kidneys).
-
Homogenize tissue samples for drug concentration analysis.
-
Store tissue homogenates at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentrations of isavuconazole in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Workflow for a pharmacokinetic study in an animal model.
Caption: Isavuconazole inhibits the fungal CYP51 enzyme, disrupting ergosterol synthesis.
References
- 1. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety, outcomes, and pharmacokinetics of isavuconazole as a treatment for invasive fungal diseases in pediatric patients: a non-comparative phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Isavuconazole in a Rabbit Model of Cryptococcal Meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole Pharmacokinetics and Pharmacodynamics in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of isavuconazole in experimental invasive pulmonary aspergillosis: implications for clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics and Bioequivalence of Isavuconazole Administered as this compound Intravenous Solution via Nasogastric Tube or Orally in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Overcoming poor bioavailability of isavuconazole in oral gavage studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the oral bioavailability of isavuconazole in preclinical oral gavage studies.
Troubleshooting Guide: Overcoming Poor Bioavailability
Poor oral bioavailability of isavuconazole in preclinical studies is a common hurdle, often stemming from the physicochemical properties of the active pharmaceutical ingredient (API). This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Low or Variable Plasma Concentrations of Isavuconazole After Oral Gavage
Potential Cause 1: Poor Solubility of Isavuconazole API
Isavuconazole itself is a poorly water-soluble compound.[1][2] Direct suspension of the API in aqueous vehicles will likely result in low dissolution and absorption.
-
Solution: Employ a suitable formulation strategy to enhance solubility.
-
Recommended Starting Formulation (Aqueous-based):
-
Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in deionized water.
-
Levigate the isavuconazole powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring to form a homogenous suspension.
-
Maintain continuous stirring during dosing to ensure dose uniformity.
-
-
Alternative Formulation (Lipid-based):
-
Potential Cause 2: Use of Prodrug (Isavuconazonium Sulfate) without Proper Handling
While the prodrug, this compound, is water-soluble, improper handling or formulation can lead to degradation or precipitation, reducing bioavailability.[2][5]
-
Solution:
-
Vehicle Selection: Use a simple aqueous vehicle such as water for injection or a buffered solution (pH 4.5-6.0) for dissolution. Avoid reactive excipients.
-
Fresh Preparation: Prepare the dosing solution fresh daily and protect it from light.
-
Administration: Administer the solution immediately after preparation to prevent potential degradation.
-
Potential Cause 3: Suboptimal Gavage Technique or Animal-related Factors
-
Solution:
-
Gavage Volume: Ensure the gavage volume is appropriate for the animal species and size to avoid reflux.
-
Fasting State: In some animal models, administering isavuconazole in a fasted state can improve absorption.[6]
-
Animal Health: Ensure the animals are healthy and have normal gastrointestinal function.
-
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of isavuconazole high in humans but can be low in my animal studies?
In clinical settings, isavuconazole is administered as a water-soluble prodrug, this compound, which is rapidly converted to the active drug in the body.[1][2] This prodrug formulation overcomes the poor aqueous solubility of isavuconazole, leading to excellent bioavailability (approximately 98%) in humans.[7][8] If your preclinical studies are using the isavuconazole API directly without a solubilizing formulation, you will likely encounter poor absorption due to its low solubility.[1][9]
Q2: What is the solubility of isavuconazole in different media?
Isavuconazole has very low solubility in aqueous buffers across a range of pH values. Its solubility increases in organic solvents.
Table 1: Solubility of Isavuconazole in Various Solvents
| Solvent | Molar Solubility (mol·L⁻¹) | Temperature (°C) | Reference |
| Buffer pH 7.4 | 6.7 x 10⁻⁶ | 25 | [9] |
| Buffer pH 2.0 | 1.1 x 10⁻⁵ | 25 | [9] |
| Buffer pH 1.2 | 1.5 x 10⁻⁵ | 25 | [9] |
| Hexane | 2.1 x 10⁻⁵ | 25 | [9] |
| 1-Octanol | 0.02 | 25 | [9] |
| Ethanol | 0.3 | 25 | [9] |
Q3: Can I use the commercially available capsules (Cresemba®) for my animal studies?
While it may seem convenient, using the contents of commercial capsules is generally not recommended for preclinical oral gavage studies. The capsule formulation is optimized for humans and may contain excipients that are not suitable for the animal species being studied.[10] Furthermore, opening the capsules can introduce variability.[10] It is best to obtain the pure isavuconazole API or the this compound prodrug for controlled formulation and dosing.
Q4: What are the key pharmacokinetic parameters of isavuconazole in common preclinical species?
Pharmacokinetic parameters can vary between species. Below is a summary of data from studies in rabbits and dogs where the prodrug was administered.
Table 2: Pharmacokinetic Parameters of Isavuconazole in Preclinical Species (Oral Administration of Prodrug)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rabbit | 20 | 1.8 | 8 | 59.7 | Not Reported | [11] |
| Rabbit | 40 | 3.2 | 8 | 104 | Not Reported | [11] |
| Rabbit | 60 | 4.5 | 8 | 141 | Not Reported | [11] |
| Dog | ~20.6 | 3.88 | 1.3 | Not Reported | Not Reported | [12] |
| Dog | ~4.5 | 0.60 | 6.73 | 7.44 | 81.4 | [6][13] |
Experimental Protocols
Protocol 1: Preparation of Isavuconazole Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of isavuconazole API.
Materials:
-
Isavuconazole API
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Deionized water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the vehicle:
-
Weigh 0.5 g of CMC and add it to 80 mL of deionized water while stirring.
-
Continue stirring until the CMC is fully dissolved.
-
Add 0.1 mL of Tween 80 to the CMC solution.
-
Add deionized water to bring the final volume to 100 mL.
-
-
Prepare the suspension:
-
Weigh the required amount of isavuconazole API (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Place the isavuconazole powder in a mortar.
-
Add a small volume of the vehicle (e.g., 1-2 mL) to the mortar and levigate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the mortar while stirring.
-
Transfer the suspension to a beaker and stir continuously on a stir plate for at least 30 minutes before dosing.
-
Maintain stirring during the dosing procedure to ensure homogeneity.
-
Visualizations
Caption: Workflow for formulation and in vivo testing of isavuconazole.
Caption: Troubleshooting logic for poor isavuconazole bioavailability.
References
- 1. Isavuconazole | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isavuconazonium | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isavuconazole absorption following oral administration in healthy subjects is comparable to intravenous dosing, and is not affected by food, or drugs that alter stomach pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isavuconazole: A Review in Invasive Aspergillosis and Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Isavuconazonium Sulfate Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isavuconazonium sulfate. The information addresses common issues related to the degradation of this antifungal prodrug in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: this compound is a prodrug that primarily degrades via hydrolysis to form its active moiety, isavuconazole (DP1) , and an inactive cleavage product.[1][2] In addition to this primary pathway, forced degradation studies have identified at least three other degradation products, designated as DP2, DP3, and DP4 .[1][2] The exact structures of DP2, DP3, and DP4 have not been detailed in publicly available literature.
Q2: Under what conditions does this compound degrade?
A2: this compound is susceptible to degradation under various conditions. The most significant degradation pathway is hydrolysis, which can occur both enzymatically (e.g., by plasma esterases) and non-enzymatically.[1] Forced degradation studies, which subject the drug to harsh conditions, have shown that it degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2] The amorphous form of this compound is noted to be less stable than its crystalline form, showing a gradual decrease in purity and an increase in degradation impurities over time.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: The most common analytical techniques for monitoring the degradation of this compound and quantifying its degradation products are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS/MS) for structural identification.[1][2][3] A validated stability-indicating HPLC or UPLC method is crucial for separating the parent drug from its various degradation products.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and specifically quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation and distinguish it from its degradation products. It is essential for determining the shelf-life of a drug product and ensuring its safety and efficacy.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing an this compound solution.
-
Possible Cause 1: Degradation of the sample.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your this compound stock solution and samples. The amorphous form is known to be less stable.
-
Ensure the pH of your solution is within a stable range. This compound is susceptible to acid and base hydrolysis.
-
Protect your solutions from light and elevated temperatures to prevent photolytic and thermal degradation.
-
Compare the retention times of the unexpected peaks with those of known degradation products if you have reference standards.
-
-
-
Possible Cause 2: Contamination of the mobile phase or sample.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase and sample diluent.
-
Inject a blank (diluent) to ensure that the unexpected peaks are not originating from your solvent.
-
Filter all solutions before injection to remove particulate matter.
-
-
Problem: The concentration of this compound in my solution is decreasing over time.
-
Possible Cause: Hydrolysis to isavuconazole.
-
Troubleshooting Steps:
-
This is an expected behavior for this prodrug. The rate of hydrolysis will depend on the pH, temperature, and enzymatic activity (if in a biological matrix) of the solution.
-
To slow down degradation for analytical purposes, consider preparing solutions fresh and storing them at low temperatures (e.g., 2-8 °C) for short periods.
-
If working with plasma samples, specific inhibitors of esterases may be required to prevent rapid enzymatic hydrolysis.
-
-
Experimental Protocols
Forced Degradation Study Protocol (General Guidance based on ICH Q1A(R2))
This protocol provides a general framework for conducting forced degradation studies on this compound in solution. Specific concentrations and durations may need to be optimized for your particular formulation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC-MS/MS method.
Example HPLC Method for Isavuconazole (Active Moiety)
While a specific validated method for this compound and all its degradation products is proprietary, the following provides an example of a published HPLC method for its active moiety, isavuconazole, which can be adapted as a starting point.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where isavuconazole has significant absorbance (e.g., 285 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Data Presentation
The following table summarizes the degradation of isavuconazole (the active moiety, DP1) under various stress conditions, as reported in the literature. Note that this data pertains to the degradation of the active drug and not the prodrug, this compound, directly. The extent of degradation of the prodrug itself may differ.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Isavuconazole |
| Acidic | 1 M HCl | 24 hours | Room Temp | 4.39% |
| Alkaline | 1 M NaOH | 2 hours | 80°C | 2.07% |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temp | 2.19% |
| Thermal | Heat | 24 hours | 80°C | 1.03% |
| Photolytic | UV/Vis Light | - | - | No significant degradation |
Data adapted from a study on isavuconazole forced degradation.[4]
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. Identification and structural characterization of four novel degradation products and a process impurity of this compound for injection formulation bulk by LC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. msnlabs.com [msnlabs.com]
- 4. sdiarticle4.com [sdiarticle4.com]
Preventing precipitation of isavuconazole in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of isavuconazole in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isavuconazole and why is its solubility a concern?
Isavuconazole is a broad-spectrum triazole antifungal agent used in research and clinically for the treatment of invasive fungal infections.[1] It is a lipophilic molecule with low aqueous solubility, which can lead to precipitation when preparing and diluting stock solutions for in vitro and in vivo experiments.[2] This precipitation can affect the accuracy and reproducibility of experimental results.
Q2: What are the recommended solvents for preparing isavuconazole stock solutions?
Isavuconazole is soluble in several organic solvents. The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] Isavuconazole is practically insoluble in water.[4]
Q3: What is the typical concentration for an isavuconazole stock solution?
The maximum concentration of your stock solution will depend on the solvent used. It is crucial to not exceed the solubility limit to prevent precipitation. For instance, a stock solution in DMSO can be prepared at concentrations as high as 87 mg/mL.[4] However, for practical use and to minimize the amount of organic solvent in the final experimental medium, preparing a stock solution in the range of 10-20 mg/mL in DMSO is a common practice.[3][5]
Q4: How should I store my isavuconazole stock solution?
For long-term storage, it is recommended to store isavuconazole stock solutions at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is best to aliquot the stock solution into smaller, single-use volumes. Solid-form isavuconazole is stable for years when stored at -20°C.[3]
Q5: What is isavuconazonium sulfate, and how does it relate to isavuconazole's solubility?
This compound is a water-soluble prodrug of isavuconazole.[7][8] It was developed to overcome the poor aqueous solubility of isavuconazole, particularly for intravenous formulations.[7] After administration, this compound is rapidly converted to the active form, isavuconazole, by plasma esterases.[7] For research purposes, if an aqueous solution is required, using the prodrug can be an effective strategy to avoid precipitation issues.
Troubleshooting Guide: Preventing Isavuconazole Precipitation
Precipitation of isavuconazole typically occurs when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium. This guide provides a systematic approach to troubleshooting and preventing this issue.
Visual Troubleshooting Workflow
Step-by-Step Troubleshooting
-
Verify the Integrity of Your Stock Solution:
-
Problem: Precipitation can sometimes begin in the stock solution itself, especially after freeze-thaw cycles or if stored improperly.
-
Solution: Visually inspect your stock solution for any visible precipitate. If present, try gently warming the vial to 37°C and vortexing to redissolve the compound. If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
-
-
Optimize Your Dilution Method:
-
Problem: Rapidly changing the solvent environment from a high concentration of organic solvent to a predominantly aqueous one can cause the drug to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of a co-solvent that is miscible with both DMSO and water (e.g., ethanol), and then add this intermediate dilution to your final aqueous medium.
-
Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while continuously and vigorously vortexing or stirring. This ensures rapid dispersion and minimizes localized high concentrations of isavuconazole that can initiate precipitation.
-
Temperature: Pre-warming the aqueous medium to 37°C can sometimes help maintain solubility during dilution.
-
-
-
Control the Final Concentration and Solvent Percentage:
-
Problem: Exceeding the aqueous solubility limit of isavuconazole or having too high a percentage of the initial organic solvent in the final solution can lead to precipitation.
-
Solution:
-
Lower the Final Concentration: If your experiment allows, reduce the final working concentration of isavuconazole.
-
Minimize Organic Solvent: Aim for a final DMSO (or other organic solvent) concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation. To achieve this, you may need to prepare a more concentrated initial stock solution.
-
-
-
Consider the pH of Your Aqueous Medium:
-
Problem: The solubility of isavuconazole is pH-dependent. It is more soluble in acidic conditions compared to neutral or alkaline conditions.[1]
-
Solution: If your experimental design permits, adjusting the pH of your buffer or medium to a slightly more acidic value can enhance the solubility of isavuconazole.
-
-
Utilize Solubility Enhancers:
-
Problem: For particularly challenging applications requiring higher concentrations, the inherent solubility of isavuconazole may be insufficient.
-
Solution: The use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, can be explored to increase the aqueous solubility of isavuconazole. However, the potential effects of these agents on your experimental system must be carefully evaluated.
-
Data Presentation: Isavuconazole Solubility
The following tables summarize the solubility of isavuconazole in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (approx. mg/mL) | Reference |
| DMSO | 20 - 87 | [3][4] |
| Dimethylformamide (DMF) | 25 | [3] |
| Ethanol | 5 - 87 | [3][4] |
Table 2: Solubility in Aqueous Buffers at Different pH (298.15 K / 25°C)
| Buffer pH | Solubility (mol/L) | Solubility (mg/mL) | Reference |
| 1.2 | 2.5 x 10⁻⁵ | 0.011 | [1] |
| 2.0 | 1.8 x 10⁻⁵ | 0.008 | [1] |
| 7.4 | 6.7 x 10⁻⁶ | 0.003 | [1] |
Note: mg/mL values are calculated from mol/L based on a molecular weight of 437.47 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Isavuconazole Stock Solution in DMSO
-
Materials:
-
Isavuconazole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of isavuconazole powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of isavuconazole.
-
Transfer the powder to a sterile amber glass vial or polypropylene tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be required to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Aqueous Solubility of Isavuconazole (Shake-Flask Method)
-
Materials:
-
Isavuconazole powder
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
-
Procedure:
-
Add an excess amount of isavuconazole powder to a glass vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
-
Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of isavuconazole in the diluted sample using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of isavuconazole in that specific aqueous medium at that temperature.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isavuconazole | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Isavuconazole | Antifungal | P450 | Antibiotic | TargetMol [targetmol.com]
- 7. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isavuconazonium | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isavuconazole Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of isavuconazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for isavuconazole analysis?
A1: Optimized parameters can vary between instruments. However, published methods provide a strong starting point. Key parameters include the selection of appropriate MRM transitions, chromatographic conditions, and ion source settings. Isavuconazole is a triazole antifungal drug used to treat invasive fungal infections.[1]
Q2: Which precursor and product ions should I monitor for isavuconazole and its internal standard?
A2: For isavuconazole, the most commonly used precursor ion is m/z 438.1 or 438.2.[2][3][4] Common product ions for quantification and qualification are m/z 214.9, 368.9, and 224.1.[2][3][4] A deuterated internal standard, isavuconazole-d4, is often used with precursor ion m/z 442.1 or 442.2 and product ions m/z 218.9, 372.9, or 224.3.[2][3]
Q3: What type of internal standard is recommended for isavuconazole quantification?
A3: A stable isotope-labeled internal standard, such as isavuconazole-d4, is highly recommended to compensate for matrix effects and variations in instrument response.[2][3] Voriconazole-d4 has also been reported as a suitable internal standard.[4]
Q4: What are the typical chromatographic conditions for isavuconazole separation?
A4: Reversed-phase chromatography is the standard approach. C18 columns are frequently used with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[3][5][6][7] Gradient elution is often employed to achieve optimal separation from endogenous plasma components.[3][4]
Q5: What sample preparation methods are suitable for plasma or serum samples?
A5: Protein precipitation is a common and straightforward method for sample cleanup.[2][8] This typically involves adding a cold organic solvent like acetonitrile or methanol to the sample, followed by centrifugation to remove precipitated proteins.[2] Solid-phase extraction (SPE) can also be used for a cleaner extract, which may reduce matrix effects.[6][9]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Potential Cause: Suboptimal mobile phase pH, column degradation, or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for isavuconazole, which has basic functional groups. Using an acidic mobile phase can improve peak shape.[10]
-
Column Check: Inspect the column for loss of performance. If necessary, flush the column or replace it.
-
Mobile Phase Modifiers: Consider adding a small amount of an additive like formic acid to the mobile phase to minimize secondary interactions.[2][3]
-
Issue 2: Low Signal Intensity or Sensitivity
-
Potential Cause: Inefficient ionization, suboptimal MS parameters, or significant matrix effects.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the isavuconazole signal.
-
Tune MS Parameters: Ensure the declustering potential, collision energy, and other MS/MS parameters are optimized for the specific MRM transitions.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. If significant matrix effects are present, improve the sample cleanup method (e.g., switch from protein precipitation to SPE) or adjust the chromatography to separate isavuconazole from the interfering components.[10]
-
Issue 3: High Signal Variability or Poor Reproducibility
-
Potential Cause: Inconsistent sample preparation, instrument instability, or carryover.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent timing and execution of all sample preparation steps.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard like isavuconazole-d4 is crucial for correcting variability.[2][3]
-
Address Carryover: Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the autosampler wash procedure by using a strong organic solvent.
-
Issue 4: Inaccurate Quantification
-
Potential Cause: Non-linear calibration curve, improper integration, or degradation of standards.
-
Troubleshooting Steps:
-
Calibration Curve: Ensure the calibration curve is linear over the desired concentration range and includes an appropriate number of standards.[2][3] A correlation coefficient (r²) of >0.99 is generally expected.[2]
-
Peak Integration: Manually review the integration of all peaks to ensure consistency and accuracy.
-
Standard Stability: Prepare fresh stock and working solutions of isavuconazole and the internal standard to rule out degradation.[5]
-
Quantitative Data Summary
Table 1: Reported LC-MS/MS Parameters for Isavuconazole Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 438.1, 438.2 | [2][3][4] |
| Product Ion 1 (m/z) | 214.9 (Quantifier) | [2] |
| Product Ion 2 (m/z) | 368.9 (Qualifier) | [2] |
| Product Ion 3 (m/z) | 224.1 | [3][4] |
| Internal Standard | Isavuconazole-d4 | [2][3] |
| IS Precursor Ion (m/z) | 442.1, 442.2 | [2][3] |
| IS Product Ion (m/z) | 218.9, 224.3 | [2][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18, Phenyl-Hexyl | [2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [2][3][4] |
| Flow Rate | 0.3 - 1.2 mL/min | [4][7] |
| Column Temperature | 25 - 40°C | [4][5][11] |
| Injection Volume | 5 - 50 µL | [4][5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., isavuconazole-d4).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of isavuconazole.
Caption: Logical relationship for troubleshooting common LC-MS/MS issues.
References
- 1. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]
- 5. annexpublishers.com [annexpublishers.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in formulating isavuconazonium sulfate for topical application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formulation of isavuconazonium sulfate for topical application.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental formulation of this compound for topical delivery.
| Problem | Potential Cause | Recommended Action |
| Poor Solubility/Precipitation in Formulation | This compound, while water-soluble, may have limited solubility in certain organic solvents or complex vehicle systems. The pH of the formulation may also affect solubility. | 1. Solubility Screening: Conduct a systematic solubility study of this compound in a range of individual and co-solvent systems relevant to topical formulations (e.g., propylene glycol, ethanol, polyethylene glycols, Transcutol®).2. pH Adjustment: Evaluate the pH-solubility profile of the drug in your target vehicle. Adjust the formulation pH to a range where this compound exhibits maximum solubility and stability.3. Use of Solubilizers: Consider the incorporation of non-ionic surfactants or other solubilizing agents. |
| Formulation Instability (Color Change, Degradation) | This compound is a prodrug susceptible to hydrolysis, which can be influenced by pH and the presence of esterases. The amorphous form can also be less stable than the crystalline form.[1] | 1. Stability-Indicating Assay: Develop and validate a stability-indicating HPLC method to quantify this compound and its primary degradants, including isavuconazole.2. Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation pathways in your specific formulation.3. Excipient Compatibility: Conduct compatibility studies with all proposed excipients to identify any interactions that may accelerate degradation.4. pH Optimization: Buffer the formulation to a pH that minimizes hydrolysis. Based on synthesis literature, neutral to slightly acidic conditions may be preferable.[2] |
| Low Skin Permeation of Isavuconazole | The stratum corneum is a significant barrier to drug penetration. While this compound is water-soluble, the active moiety, isavuconazole, is lipophilic. The conversion of the prodrug to the active form at the skin surface or within the skin layers is a critical and potentially rate-limiting step. | 1. Permeation Enhancement: Investigate the use of chemical penetration enhancers (e.g., fatty acids, alcohols, sulfoxides) to reversibly disrupt the stratum corneum barrier.2. Vehicle Optimization: The composition of the vehicle can significantly impact drug partitioning into the skin. Evaluate different vehicle systems (e.g., emulsions, microemulsions, gels) for their ability to facilitate skin penetration.3. Prodrug Conversion: Assess the conversion of this compound to isavuconazole within the skin using in vitro skin models. Skin esterases are expected to facilitate this conversion. |
| Phase Separation or Inhomogeneity in Cream/Ointment | Mismatched polarity between the drug, excipients, and the continuous phase of the formulation can lead to physical instability. | 1. Homogenization: Optimize the homogenization process (speed, time, temperature) to ensure uniform dispersion of the drug.2. Emulsifier/Thickener Selection: Re-evaluate the type and concentration of emulsifying agents or viscosity modifiers to ensure the stability of the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for topical formulation?
A1: this compound is the water-soluble prodrug of isavuconazole.[3] Key properties include:
-
High Water Solubility: This is an advantage for incorporation into aqueous-based formulations like gels and creams.[3][4]
-
Prodrug Nature: It requires conversion to the active moiety, isavuconazole, to exert its antifungal effect. This conversion is mediated by esterases present in the skin.[5]
-
Stability: The molecule is susceptible to hydrolysis, particularly at non-optimal pH.[2] The crystalline form is reported to be more stable than the amorphous form.[1]
Q2: How can I improve the skin penetration of isavuconazole from a topical formulation?
A2: Enhancing the skin penetration of isavuconazole is a primary challenge. Consider the following strategies:
-
Penetration Enhancers: Incorporate chemical penetration enhancers that are compatible with your formulation.
-
Novel Drug Delivery Systems: Explore advanced delivery systems such as liposomes, ethosomes, or nanoemulsions to encapsulate the drug and improve its transport across the stratum corneum.[6][7][8]
-
Vehicle Selection: The formulation vehicle plays a crucial role. A vehicle that can hydrate the stratum corneum and has a suitable affinity for the drug can enhance partitioning into the skin.
Q3: What are the expected degradation products of this compound in a topical formulation?
A3: The primary degradation product is expected to be the active drug, isavuconazole, resulting from hydrolysis of the ester linkage.[5] Other degradation products could arise from further breakdown of the molecule under harsh conditions (e.g., extreme pH, oxidative stress). It is crucial to perform stability studies with a well-characterized reference standard to identify and quantify any significant degradants.
Q4: Is the active moiety, isavuconazole, suitable for topical delivery?
A4: Isavuconazole is a lipophilic molecule, a characteristic that is generally favorable for partitioning into the lipid-rich stratum corneum. However, its poor water solubility can be a challenge for formulation. The use of the water-soluble prodrug, this compound, is a strategy to overcome this initial formulation hurdle, relying on subsequent enzymatic conversion in the skin to deliver the active drug.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Topical Excipients
-
Objective: To determine the saturation solubility of this compound in various solvents and co-solvent systems.
-
Materials: this compound, selected solvents (e.g., propylene glycol, ethanol, PEG 400, water), vials, shaker, HPLC system.
-
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Express the results in mg/mL or % w/w.
-
Protocol 2: In Vitro Skin Permeation Testing (IVPT)
-
Objective: To evaluate the permeation of isavuconazole through the skin from a topical formulation of this compound.
-
Materials: Franz diffusion cells, excised human or animal skin, test formulation, receptor solution (e.g., phosphate-buffered saline with a solubilizer to maintain sink conditions), HPLC system.
-
Method:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain a constant temperature (32°C).
-
Apply a finite dose of the test formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
At the end of the experiment, carefully dismantle the setup. Analyze the amount of drug remaining on the skin surface, within the stratum corneum (via tape stripping), and in the deeper skin layers (epidermis and dermis).
-
Quantify the concentration of isavuconazole (and this compound if desired) in all samples using a validated HPLC-MS/MS method for requisite sensitivity.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in topical formulation development.
Caption: The proposed mechanism of action following topical application of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled this compound in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isavuconazonium | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the Challenges in Topical Delivery of Antifungal Agents for Skin Fungal Infections | Bentham Science [benthamscience.com]
- 8. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
Addressing variability in isavuconazole plasma concentrations in animal studies
Welcome to the technical support center for researchers utilizing isavuconazole in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential variability in isavuconazole plasma concentrations observed during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability in isavuconazole plasma concentrations in my animal study?
High variability in isavuconazole plasma concentrations can stem from several factors, broadly categorized as physiological, experimental, and analytical.
-
Physiological Factors:
-
Species and Strain Differences: Isavuconazole metabolism can vary significantly between different animal species and even between strains of the same species. This is largely due to differences in the expression and activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are primarily responsible for its metabolism.[1][2][3]
-
Genetic Polymorphisms: Individual genetic variations within an animal population can lead to differences in metabolic enzyme activity, resulting in varied drug exposure.[3]
-
Sex and Age: Hormonal differences and age-related changes in metabolism can influence drug clearance.[4][5]
-
Health Status: The overall health of the animal, including liver function, can significantly impact isavuconazole metabolism and elimination.[5][6] Underlying inflammatory conditions can also alter drug pharmacokinetics.[5]
-
Gastrointestinal Factors: While isavuconazole absorption is generally good and not significantly affected by food in humans, factors like gastric pH and gastrointestinal motility can introduce variability in oral dosing studies in animals.[7][8]
-
-
Experimental Protocol Factors:
-
Drug Formulation and Administration: The formulation of isavuconazole (e.g., oral, intravenous) and the precision of the administration technique are critical.[4] Inconsistent dosing or issues with oral gavage can lead to significant concentration differences.
-
Dosing Regimen: The dose, frequency, and duration of administration will directly impact plasma concentrations. Accumulation of the drug with repeated dosing is expected due to its long half-life.[5][8]
-
Blood Sampling Technique and Timing: The timing of blood sample collection relative to drug administration is crucial for accurately determining pharmacokinetic parameters. Inconsistent sampling times will lead to high variability. The technique used for blood collection can also influence sample quality.
-
Drug-Drug Interactions: Co-administration of other drugs can induce or inhibit the activity of CYP3A4/5 enzymes, thereby altering isavuconazole metabolism and plasma concentrations.[4][9][10][11]
-
-
Analytical Method Factors:
-
Method Sensitivity and Specificity: The analytical method used to quantify isavuconazole in plasma must be sensitive enough to detect the expected concentrations and specific enough to avoid interference from other compounds.[12][13][14][15]
-
Sample Handling and Storage: Improper handling or storage of plasma samples can lead to degradation of the drug, resulting in artificially low concentration measurements.[12][14]
-
Q2: How do I choose the appropriate animal model for my isavuconazole study?
The choice of animal model depends on the specific research question. Consider the following:
-
Metabolic Similarity to Humans: While no animal model perfectly replicates human metabolism, species with well-characterized CYP3A enzymes are often preferred.
-
Disease Model Relevance: The animal model should be appropriate for the disease being studied (e.g., immunosuppressed models for fungal infection studies).
-
Pharmacokinetic Profile: Be aware of the known pharmacokinetic parameters of isavuconazole in the chosen species to inform dose selection and sampling schedules.[7][16][17][18]
Q3: What are the recommended analytical methods for measuring isavuconazole in animal plasma?
High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.[6][12][13][14][15] It is crucial to validate the analytical method in the matrix (plasma) from the specific animal species being studied.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Variability in Plasma Concentrations Within the Same Dosing Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Dosing | - Refine oral gavage technique to ensure consistent delivery. - For capsule formulations, ensure complete swallowing. |
| Variability in Food/Water Intake | - Standardize feeding schedules. While isavuconazole is less affected by food, consistency is key in preclinical studies.[7] - Ensure ad libitum access to water. |
| Individual Animal Health Differences | - Perform a thorough health check of all animals before and during the study. - Exclude animals with signs of illness that could affect drug metabolism. |
| Inconsistent Blood Sampling Times | - Strictly adhere to the planned blood sampling schedule. - Document the exact time of each sample collection relative to the last dose. |
| Analytical Method Inaccuracy | - Re-validate the analytical method for precision and accuracy. - Analyze quality control samples with each batch of study samples. |
Issue 2: Consistently Low or Undetectable Isavuconazole Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Dosing Error | - Double-check dose calculations and the concentration of the dosing solution. |
| Poor Oral Bioavailability in the Chosen Species | - Review literature for known bioavailability in the species.[7][17] - Consider an intravenous administration route for initial pharmacokinetic studies to determine clearance and volume of distribution. |
| Rapid Metabolism in the Animal Model | - The chosen species may have very high CYP3A4/5 activity.[19] - Consider a different animal model or adjust the dose and/or frequency of administration. |
| Drug-Drug Interaction with an Inducer | - Review all co-administered substances, including vehicle components, for potential CYP3A4/5 inducers (e.g., certain sedatives or anesthetics).[10][11] |
| Sample Degradation | - Review sample handling and storage procedures. Ensure samples are kept at the appropriate temperature and protected from light if necessary.[14] |
Issue 3: Consistently High Isavuconazole Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Dosing Error | - Verify dose calculations and the concentration of the dosing solution. |
| Slower Metabolism in the Animal Model | - The chosen species may have lower CYP3A4/5 activity compared to what was expected. |
| Drug-Drug Interaction with an Inhibitor | - Review all co-administered substances for potential CYP3A4/5 inhibitors.[4][9][10][11] |
| Saturated Metabolism | - At high doses, the metabolic enzymes may become saturated, leading to non-linear pharmacokinetics. Consider performing a dose-range finding study. |
| Impaired Drug Elimination | - Assess the liver and kidney function of the animals, as impairment can reduce drug clearance. |
Data Presentation
Table 1: Summary of Isavuconazole Pharmacokinetic Parameters in Different Animal Species
| Parameter | Rat | Rabbit | Dog | Cat |
| Tmax (h) | ~1-2 | ~1-4 | ~1.3-6.7 | ~5 |
| Half-life (h) | Not specified | ~24 | ~9.4-125 | ~66 |
| Oral Bioavailability (%) | Not specified | Not specified | ~81 | ~88 |
| Protein Binding (%) | Not specified | Not specified | Not specified | ~99 |
| Reference | [12] | [16] | [7][18][20] | [17] |
Note: These are approximate values and can vary based on the study design, dose, and specific strain.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered Isavuconazole in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Dosing:
-
Prepare a suspension of isavuconazole in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose via gavage at the desired concentration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isavuconazole Kinetic Exploration for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of Isavuconazole Trough Concentrations during Longitudinal Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Single‐Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ijtinnovation.com [ijtinnovation.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacokinetics of isavuconazole in healthy cats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs | PLOS One [journals.plos.org]
- 19. Role of the cytochrome P450 enzyme system in veterinary pharmacokinetics: where are we now? Where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Single-Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Isavuconazole Therapeutic Drug Monitoring (TDM) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the therapeutic drug monitoring (TDM) of Isavuconazole in a research setting.
Frequently Asked Questions (FAQs)
Q1: Is routine Therapeutic Drug Monitoring (TDM) for Isavuconazole necessary in research settings?
A1: While routine TDM for Isavuconazole is not universally recommended due to its predictable pharmacokinetics and high oral bioavailability (98%), it may be beneficial in specific research scenarios.[1][2][3] TDM is particularly valuable when investigating drug-drug interactions, in patients with absorption concerns, when breakthrough infections occur, or if there are concerns about dose-related toxicity.[1][3] Studies have shown significant inter- and intra-individual variability in Isavuconazole concentrations, suggesting that TDM could be useful for optimizing dosing in certain patient populations, such as the critically ill.[4][5][6]
Q2: What is the recommended therapeutic range for Isavuconazole?
A2: The optimal therapeutic range for Isavuconazole is still being refined, but trough concentrations between 1.0 and 4.0 µg/mL are generally considered effective.[4] Some studies suggest a more restrictive range of 2.0 to 4.0 µg/mL.[2][7] For challenging infections like those caused by Mucorales, a higher target of 2.0 to 5.0 mg/L has been suggested.[8][9]
Q3: When should trough concentrations be measured?
A3: Isavuconazole trough concentrations (Cmin) should be measured just before the next dose.[7] Due to its long half-life, steady-state concentrations are typically reached 3 to 7 days after initiating therapy, provided a loading dose has been administered.[7][10]
Q4: What factors can influence Isavuconazole plasma concentrations?
A4: Several factors can affect Isavuconazole levels, including:
-
Drug-Drug Interactions: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase Isavuconazole concentrations, while strong CYP3A4 inducers (e.g., rifampicin) can decrease them.[11][12]
-
Patient-Specific Factors: Low body mass index, prolonged use, liver dysfunction, and older age have been associated with increased Isavuconazole exposure.[5][9] Conversely, factors like obesity and renal replacement therapy have been linked to lower concentrations.[4]
-
Genetic Polymorphisms: The impact of genetic variability in CYP3A4/5 on Isavuconazole metabolism is an area of ongoing research.
Q5: Is there a correlation between Isavuconazole concentration and toxicity?
A5: Yes, an exposure-toxicity relationship for Isavuconazole has been identified.[1][3] Studies have suggested toxicity thresholds ranging from 4.6 µg/mL to 5.86 µg/mL.[2][3] Adverse events most commonly associated with higher concentrations include transaminitis, diarrhea, and nausea.[1][3] Dose reduction in patients with elevated levels and symptoms of toxicity often leads to the resolution of these adverse events.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during the experimental quantification of Isavuconazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Drug Detection | - Incorrect sample collection timing (not at trough).- Sample degradation due to improper storage.- Co-administration of a strong CYP3A4 inducer (e.g., rifampicin).[11][12]- Issues with drug extraction during sample preparation.- Suboptimal chromatographic conditions. | - Ensure samples are collected just prior to the next dose.- Store samples appropriately (e.g., frozen at -20°C or below).[4][13]- Review concomitant medications for potential inducers.- Optimize protein precipitation and/or solid-phase extraction steps.- Verify mobile phase composition, pH, and column integrity. |
| High Drug Concentrations | - Sample collected at peak instead of trough.- Co-administration of a strong CYP3A4 inhibitor (e.g., ketoconazole).[11][12]- Patient has impaired liver function.[5]- Error in dose administration. | - Confirm sample collection timing.- Review concomitant medications for potential inhibitors.- Assess patient's liver function tests.- Verify the administered dose and frequency. |
| Poor Chromatographic Peak Shape (Tailing, Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Presence of interfering substances. | - Flush the column with a strong solvent or replace if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dilute the sample and re-inject.- Optimize the sample clean-up procedure (e.g., solid-phase extraction). |
| High Inter-sample Variability | - Inconsistent sample collection or processing.- Variability in patient adherence or metabolism.- Instrument instability. | - Standardize all pre-analytical procedures.- Consider factors influencing individual pharmacokinetics (age, organ function).[5]- Run quality control samples to monitor instrument performance. |
| Matrix Effects (in LC-MS/MS) | - Co-eluting endogenous substances from the plasma/serum that suppress or enhance ionization. | - Use a stable isotope-labeled internal standard.[14]- Optimize the sample preparation to remove interfering components (e.g., use solid-phase extraction instead of simple protein precipitation).- Adjust chromatographic conditions to separate the analyte from interfering peaks. |
Quantitative Data Summary
The following tables summarize key quantitative data for Isavuconazole TDM.
Table 1: Isavuconazole Therapeutic and Toxic Concentrations
| Parameter | Concentration (µg/mL) | Reference(s) |
| Proposed Therapeutic Range | 1.0 - 4.0 | [4] |
| Alternative Therapeutic Range | 2.0 - 4.0 | [2][7] |
| Suggested Toxicity Threshold | > 4.6 | [2] |
| Toxicity Threshold (Youden's Index) | > 5.86 | [1][3] |
| Subtherapeutic Level | < 1.0 | [4] |
Table 2: Pharmacokinetic Parameters and Variability
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~98% | [2] |
| Protein Binding | >99% | [5] |
| Elimination Half-life | 80 - 130 hours | [5][15] |
| Inter-individual Variability (CV%) | 36.6% - 61.5% | [5] |
| Intra-individual Variability (CV%) | 23.2% - 43.4% | [2][5] |
Experimental Protocols
Protocol 1: Isavuconazole Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on methodologies described in the literature.[16][17][18]
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
To 200 µL of plasma, add an internal standard.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute Isavuconazole and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
Column: Waters XTerra RP18 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[16][17]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate buffer (pH 8.0) and acetonitrile (45:55, v/v).[16][17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: Ambient or controlled at 40°C.[4]
3. Calibration and Quality Control
-
Prepare calibration standards in blank human plasma over a linear range (e.g., 0.025 - 10 µg/mL).[16][17]
-
Prepare at least three levels of quality control (QC) samples (low, medium, high) to be analyzed with each batch of samples.
Protocol 2: Isavuconazole Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on published methods.[14][19]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add a stable isotope-labeled internal standard (e.g., voriconazole-d4).[14]
-
Add 200-300 µL of methanol or acetonitrile to precipitate proteins.[13][14]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes.
-
Transfer the supernatant to a clean tube or vial for injection.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[20]
-
Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[14]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[14]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: General workflow for Isavuconazole therapeutic drug monitoring.
Caption: Logical troubleshooting flow for unexpected Isavuconazole TDM results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Variability of Isavuconazole Trough Concentrations during Longitudinal Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of Isavuconazole Trough Concentrations during Longitudinal Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tdm-monografie.org [tdm-monografie.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elsevier.es [elsevier.es]
- 13. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 14. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]
- 15. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. annexpublishers.com [annexpublishers.com]
- 19. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isavuconazonium Sulfate In Vitro Drug-Drug Interaction Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug-drug interaction studies with isavuconazonium sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is isavuconazole, the active moiety, used in in vitro studies instead of the prodrug this compound?
A1: this compound is a prodrug that is rapidly and almost completely hydrolyzed to the active moiety, isavuconazole, by plasma esterases (predominantly butylcholinesterase) in vivo.[1] For in vitro studies investigating metabolic and transporter interactions, using isavuconazole directly is more relevant and provides a more direct assessment of its interaction potential.
Q2: What are the primary metabolic pathways for isavuconazole that I should investigate?
A2: In vitro and in vivo studies have established that isavuconazole is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent, CYP3A5.[2][3][4][5] Following CYP-mediated metabolism, the metabolites can undergo further conjugation by uridine diphosphate-glucuronosyltransferases (UGTs).[1][4][5] Therefore, your in vitro studies should focus on the interaction of isavuconazole with CYP3A4 and CYP3A5, as well as its potential to inhibit or induce these enzymes. Investigating interactions with UGTs is also recommended.
Q3: I am observing significant inhibition of CYP3A4 in my assay. Is this expected?
A3: Yes, this is an expected finding. Isavuconazole is a moderate inhibitor of CYP3A4.[2][3][6][7][8] You should expect to see concentration-dependent inhibition of CYP3A4 activity in your in vitro system. Refer to the data tables below for reported IC50 and Ki values to benchmark your results.
Q4: My results show weak or no inhibition of P-glycoprotein (P-gp). Is this consistent with published data?
A4: Isavuconazole is considered a mild or weak inhibitor of P-gp.[3][6] Therefore, observing weak inhibition is consistent with existing data. The clinical significance of this weak inhibition may be limited. For example, one study found that isavuconazole is a weak inhibitor of P-gp but not of BCRP, OATP1B1, OAT1, or OAT3 in vivo.[9]
Q5: Should I be concerned about the induction of CYP enzymes by isavuconazole in my experiments?
A5: In vitro studies using cultured human hepatocytes have shown that isavuconazole can induce CYP3A4 and CYP2B6 mRNA and activity.[3] Specifically, it caused up to a 3.4-fold increase in testosterone hydroxylation activity (a marker of CYP3A4 activity) and a 6.4-fold increase in CYP3A4 mRNA.[2] Therefore, if your experimental design involves longer incubation times with hepatocytes, you should consider the potential for CYP induction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected IC50 values for CYP3A4 inhibition. | 1. Sub-optimal substrate concentration. 2. Incorrect incubation time. 3. Degradation of isavuconazole in the assay medium. | 1. Ensure the substrate concentration is at or below its Km value for the enzyme. 2. Optimize incubation times to ensure linear reaction kinetics. 3. Verify the stability of isavuconazole under your experimental conditions. |
| Inconsistent results across different batches of human liver microsomes (HLMs). | 1. Inter-individual variability in enzyme expression and activity in HLMs. 2. Poor characterization of the HLM batch. | 1. Use pooled HLMs from a reputable supplier to average out individual variability. 2. Always use well-characterized HLMs with known activities for key CYP enzymes. |
| Unexpected inhibition of other CYP isoforms. | Isavuconazole metabolism is weakly correlated with CYP2B6 and CYP2C8 activity.[3] | While the primary interaction is with CYP3A4/5, minor interactions with other CYPs might be observed. Focus on the magnitude of inhibition to determine clinical relevance. |
| Difficulty in assessing UGT inhibition. | Selection of an inappropriate UGT substrate or isoform. | Isavuconazole has been shown to inhibit UGT1A1, UGT1A9, and UGT2B7 in vitro.[3][10] Use substrates specific to these isoforms for a more accurate assessment. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Isavuconazole
| Enzyme | Probe Substrate | System | Inhibition Parameter | Value (µM) | Reference |
| CYP3A4 | Midazolam | Human Liver Microsomes | Ki | 0.62 | [3][10] |
| CYP3A4 | Testosterone | Human Liver Microsomes | Ki | 1.93 | [3][10] |
| CYP3A4 | Flumatinib | Human Liver Microsomes | IC50 | 6.66 | [11][12] |
| CYP3A4 | Flumatinib | Recombinant Human CYP3A4 | IC50 | 2.90 | [11][12] |
Table 2: In Vitro Inhibition of UGT Enzymes and Transporters by Isavuconazole
| Target | Substrate | System | Inhibition Parameter | Value (µM) | Reference |
| UGT1A1 | 17β-estradiol 3-glucuronidation | Human Liver Microsomes | IC50 | 9.0 | [3][10] |
| UGT1A9 | Propofol glucuronidation | Human Liver Microsomes | IC50 | 19 | [3][10] |
| UGT2B7 | Morphine 3-glucuronidation | Human Liver Microsomes | IC50 | 44 | [3][10] |
| P-gp | [3H]digoxin | LLC-PK1 or HEK293 cells | IC50 | 25.7 | [3] |
| OCT1 | [14C]tetraethylammonium bromide | Transfected HEK293 cells | IC50 | 3.74 | [3] |
| OCT1 | [14C]tetraethylammonium bromide | Transfected HEK293 cells | Ki | 1.74 | [3] |
| OCT2 | [14C]metformin | Transfected HEK293 cells | IC50 | 1.97 | [3][6] |
| OCT2 | [14C]metformin | Transfected HEK293 cells | Ki | 0.69 | [3] |
| MATE1 | [14C]metformin | Transfected HEK293 cells | IC50 | 6.31 | [3] |
Experimental Protocols & Visualizations
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of isavuconazole in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of isavuconazole by serial dilution.
-
Prepare a stock solution of a CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
Prepare human liver microsomes (HLMs) in a suitable buffer (e.g., potassium phosphate buffer).
-
Prepare an NADPH-regenerating system.
-
-
Incubation:
-
Pre-incubate HLMs, isavuconazole (or vehicle control), and buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of isavuconazole.
-
Plot the percent inhibition versus the logarithm of the isavuconazole concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Caption: Workflow for an in vitro CYP inhibition assay.
Metabolic Pathway of this compound
Caption: Metabolic activation and clearance of isavuconazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Interaction Between Isavuconazole and a Fixed‐Dose Combination of Lopinavir 400 mg/Ritonavir 100 mg in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug Interactions [cresemba.com]
- 7. 2535. Physiological-based pharmacokinetic analysis of drug–drug interactions between isavuconazole and vincristine in pediatric subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Interactions Between Isavuconazole and the Drug Transporter Substrates Atorvastatin, Digoxin, Metformin, and Methotrexate in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Assessment of Drug‐Drug Interactions of Isavuconazole With the Immunosuppressants Cyclosporine, Mycophenolic Acid, Prednisolone, Sirolimus, and Tacrolimus in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Studies on the inhibitory effect of isavuconazole on flumatinib metabolism in vitro and in vivo [frontiersin.org]
- 12. Studies on the inhibitory effect of isavuconazole on flumatinib metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Isavuconazole Delivery for Central Nervous System Fungal Infections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of isavuconazole delivery for central nervous system (CNS) fungal infections.
Frequently Asked Questions (FAQs)
Q1: What is the expected penetration of isavuconazole into the central nervous system?
A1: Isavuconazole exhibits variable but detectable penetration into the CNS. In animal models, the brain-to-plasma concentration ratio has been reported to be as high as 1.8 after a single dose and close to 1 after repeated dosing.[1][2] However, in healthy human volunteers, cerebrospinal fluid (CSF) concentrations are generally low.[3] Notably, CNS inflammation, as seen in fungal infections, appears to increase isavuconazole penetration into brain tissue.[1][4] In patients with CNS aspergillosis, isavuconazole concentrations in brain abscesses and inflamed meninges have been found to be significantly higher than in normal brain tissue and in some cases even higher than plasma concentrations.[4]
Q2: How does isavuconazole cross the blood-brain barrier (BBB)?
A2: The exact mechanisms are not fully elucidated, but isavuconazole's lipophilicity likely facilitates passive diffusion across the BBB. However, its penetration is also influenced by efflux transporters at the BBB, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, for which isavuconazole may be a substrate and/or a weak inhibitor.[1][5][6][7] The interplay between passive diffusion and active transport likely dictates the net concentration of isavuconazole in the CNS.
Q3: What is the mechanism of action of isavuconazole against fungi in the CNS?
A3: Isavuconazole's mechanism of action in the CNS is the same as its systemic mechanism. It inhibits the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2][3][4][6][8] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, isavuconazole disrupts fungal cell membrane integrity, leading to fungal cell death.[2][3][8]
Q4: Are there any advanced formulation strategies to enhance isavuconazole delivery to the CNS?
A4: While research into advanced formulations of isavuconazole for CNS delivery is still emerging, nanoparticle-based drug delivery systems hold promise. For instance, isavuconazole has been successfully loaded into chitosan/sodium alginate nanoparticles for dermal delivery, demonstrating the feasibility of nanoformulation.[3] Such nanoparticles could potentially be adapted for CNS delivery to improve BBB penetration, enhance drug stability, and provide sustained release. Liposomal formulations are another potential strategy, although specific data for isavuconazole are limited.[9][10][11][12]
Troubleshooting Guides
Inconsistent Isavuconazole Concentrations in Animal Models of CNS Fungal Infections
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in brain tissue concentrations between animals. | - Inconsistent induction of CNS inflammation.- Genetic variability in efflux transporter expression.- Inaccurate dosing or sample collection timing. | - Standardize the method of inducing CNS infection to ensure consistent levels of inflammation.- Use a well-characterized and genetically homogenous animal strain.- Ensure precise oral gavage or intravenous administration and strictly adhere to the timing of tissue collection post-dose. |
| Lower than expected brain-to-plasma ratio. | - High activity of efflux transporters (e.g., P-glycoprotein).- Poor oral absorption of the prodrug, isavuconazonium sulfate.- Rapid metabolism of isavuconazole. | - Consider co-administration with a known P-gp inhibitor to assess the impact of efflux.- Verify the integrity and solubility of the this compound formulation.- In murine models, be aware of the shorter half-life of isavuconazole compared to humans and adjust dosing frequency accordingly. |
| Discrepancy between in vitro BBB model predictions and in vivo results. | - Oversimplification of the in vitro model (e.g., lack of pericytes or astrocytes).- Species differences in transporter expression between the cell line and the animal model.- The in vitro model does not account for the impact of neuroinflammation. | - Utilize a more complex co-culture or triple-culture in vitro BBB model that better mimics the in vivo neurovascular unit.- Whenever possible, use cell lines that are of the same species as the planned in vivo studies.- Consider incorporating inflammatory stimuli (e.g., cytokines) into the in vitro model to simulate an infectious state. |
Quantification of Isavuconazole in Cerebrospinal Fluid (CSF) using LC-MS/MS
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity or inability to detect isavuconazole. | - Isavuconazole concentration is below the lower limit of quantification (LLOQ).- Matrix effects from CSF components suppressing ionization.- Inefficient protein precipitation. | - Concentrate the CSF sample if possible, or use a more sensitive mass spectrometer.- Optimize the sample preparation method; consider solid-phase extraction (SPE) instead of simple protein precipitation.- Evaluate different protein precipitation solvents (e.g., methanol, acetonitrile) and their ratios. |
| Poor peak shape or peak splitting. | - Incompatibility of the injection solvent with the mobile phase.- Column degradation or contamination. | - Reconstitute the dried extract in a solvent that is weaker than the initial mobile phase.- Use a guard column and replace it regularly. Flush the analytical column or replace it if necessary. |
| High variability in replicate injections. | - Incomplete sample vortexing or centrifugation.- Autosampler injection issues. | - Ensure thorough mixing after adding the precipitation solvent and adequate centrifugation to pellet all proteins.- Check the autosampler for air bubbles in the syringe and ensure the injection volume is accurate. |
| Contamination or carryover. | - Contamination of the LC-MS/MS system from previous high-concentration samples.- Contaminated reagents or collection tubes. | - Inject blank samples between clinical samples to monitor for carryover. Implement a robust needle wash protocol.- Use high-purity solvents and pre-screen all collection tubes for potential contaminants. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Isavuconazole in the Central Nervous System
| Parameter | Species | Condition | Value | Reference |
| Brain/Plasma Ratio | Rat | Single Dose | 1.8 | [1][2] |
| Brain/Plasma Ratio | Rat | Repeated Dosing | ~1.0 | [1][2] |
| CSF Concentration | Human | Healthy Volunteers | 0.07 ± 0.03 mg/L | [3] |
| Brain Abscess Concentration | Human | Cerebral Aspergillosis | >5 mg/L | [4] |
| Inflamed Meninges Concentration | Human | Cerebral Aspergillosis | 2.62 mg/L | [4] |
| Normal Brain Tissue Concentration | Human | Cerebral Aspergillosis | 0.405 mg/L | [4] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of isavuconazole across an in vitro BBB model using a co-culture of brain capillary endothelial cells and astrocytes.
Materials:
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Bovine Brain Microvascular Endothelial Cells (BBMECs)
-
Rat astrocytes
-
Cell culture medium and supplements
-
Isavuconazole analytical standard
-
LC-MS/MS system
Methodology:
-
Astrocyte Seeding: Plate rat astrocytes on the bottom of a 24-well plate and culture until confluent.
-
Endothelial Cell Seeding: Coat the apical side of the Transwell® inserts with collagen and fibronectin. Seed BBMECs onto the inserts and culture until a confluent monolayer is formed.
-
Co-culture: Place the Transwell® inserts containing the BBMEC monolayer into the 24-well plate with the confluent astrocyte layer.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the endothelial barrier.
-
Permeability Assay:
-
Prepare a stock solution of isavuconazole in a suitable solvent and dilute to the desired concentration in the assay medium.
-
Add the isavuconazole solution to the apical (donor) chamber of the Transwell® insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of isavuconazole in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of isavuconazole transport to the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: Murine Model of CNS Aspergillosis
This protocol outlines a method for establishing a murine model of CNS aspergillosis and evaluating the efficacy of isavuconazole.
Materials:
-
Immunocompromised mice (e.g., cyclophosphamide-induced neutropenia)
-
Aspergillus fumigatus conidia
-
This compound (prodrug) for oral or intravenous administration
-
Stereotaxic apparatus for intracranial injection
-
Tissue homogenizer
Methodology:
-
Immunosuppression: Induce neutropenia in mice using cyclophosphamide.
-
Infection:
-
Prepare a suspension of Aspergillus fumigatus conidia.
-
Under anesthesia, perform a direct intracranial inoculation of the conidial suspension using a stereotaxic apparatus.
-
-
Treatment:
-
Begin treatment with this compound at a predetermined time post-infection (e.g., 24 hours).
-
Administer the drug via oral gavage or intravenous injection at a specified dose and frequency.
-
-
Monitoring: Monitor the animals daily for clinical signs of illness and survival.
-
Endpoint Analysis:
-
At a defined endpoint (e.g., day 7 post-infection or upon presentation of moribund signs), euthanize the animals.
-
Harvest the brains and other relevant organs.
-
Determine the fungal burden in the brain by plating serial dilutions of tissue homogenates on appropriate agar or by quantitative PCR.
-
Measure isavuconazole concentrations in brain tissue and plasma using LC-MS/MS to correlate exposure with efficacy.
-
Visualizations
Caption: Isavuconazole inhibits ergosterol synthesis in fungi.
Caption: Experimental workflow for assessing CNS delivery of isavuconazole.
Caption: Factors influencing isavuconazole CNS penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. Isavuconazole for the treatment of patients with invasive fungal diseases involving the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isavuconazole Diffusion in Infected Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
Validation & Comparative
Isavuconazole and Voriconazole in Aspergillosis Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of isavuconazole and voriconazole in preclinical models of aspergillosis. The data presented is compiled from various in vitro and in vivo studies to assist researchers in evaluating these two triazole antifungal agents.
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antifungal agent's potency. The following tables summarize the MIC distributions for isavuconazole and voriconazole against Aspergillus species from various studies. Lower MIC values generally indicate greater in vitro activity.
Table 1: Isavuconazole and Voriconazole MICs for Aspergillus fumigatus
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Isavuconazole | 1 | 4 | 0.12 - >16 | [1][2] |
| Voriconazole | 1 | 2 | 0.06 - >8 | [3] |
Table 2: Pooled MIC Data from Clinical Trials (SECURE and VITAL) [4][5]
| Antifungal Agent | Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Isavuconazole | CLSI | 1 | 4 | 0.25 - 32 |
| EUCAST | 1 | 4 | 0.12 - 32 | |
| Voriconazole | CLSI | 1 | 2 | 0.25 - 2 |
| EUCAST | 1 | 2 | 0.25 - 16 |
Studies have shown a high correlation between isavuconazole and voriconazole MICs[1][2]. However, some isolates with elevated voriconazole MICs may still show susceptibility to isavuconazole[1].
In Vivo Efficacy in Murine Models of Invasive Aspergillosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. The most common models for invasive aspergillosis utilize immunocompromised mice.
Table 3: Comparative Efficacy in a Neutropenic Murine Model of Invasive Pulmonary Aspergillosis
| Treatment Group | Dosing Regimen | Primary Endpoint | Outcome | Reference |
| Isavuconazole | 40–640 mg/kg/12h (prodrug) | Fungal Burden (qPCR) | Dose-dependent reduction in lung fungal burden | [6] |
| Voriconazole | 25 mg/kg daily | Survival, Fungal Burden | Prolonged survival and reduced fungal load in kidneys and brain for isolates with MIC ≤0.25 µg/mL | [7] |
Note: Direct head-to-head studies with identical methodologies are limited. The data above is synthesized from different studies.
One study demonstrated that in a neutropenic murine model of invasive pulmonary aspergillosis, isavuconazole showed a dose-dependent reduction in fungal burden in lung homogenates as measured by qPCR[6]. In a separate study, voriconazole at 25 mg/kg daily significantly prolonged survival and reduced the fungal load in the kidneys and brain of mice infected with Aspergillus fumigatus isolates with low MICs (≤0.25 µg/mL)[7].
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies are standard.
-
Procedure: Serial twofold dilutions of the antifungal agents are prepared in microtiter plates. A standardized inoculum of Aspergillus conidia is added to each well. The plates are incubated at a specified temperature and duration.
-
Endpoint: The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth.
Neutropenic Murine Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Male BALB/c or CD-1 mice are commonly used[8][9].
-
Immunosuppression: Mice are typically rendered neutropenic using a combination of cyclophosphamide and cortisone acetate. A common regimen involves intraperitoneal injections of cyclophosphamide (e.g., 150-250 mg/kg) and subcutaneous injections of cortisone acetate (e.g., 112-250 mg/kg) on specific days before and sometimes after infection[2][4][9][10].
-
Infection: Mice are infected via inhalation of an aerosolized suspension of Aspergillus fumigatus conidia or by intranasal instillation[8][9].
-
Drug Administration: Isavuconazole (as the prodrug isavuconazonium sulfate) and voriconazole are typically administered orally or via gavage[3][6].
-
Endpoints: Efficacy is assessed by monitoring survival over a defined period (e.g., 14-21 days) and by determining the fungal burden in target organs (e.g., lungs, kidneys, brain) through quantitative PCR (qPCR) or colony-forming unit (CFU) counts from homogenized tissues[3][6][7].
Mechanism of Action: Azole Antifungals
Both isavuconazole and voriconazole are triazole antifungals that target the fungal cell membrane. Their mechanism of action involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway.
Experimental Workflow: Murine Model of Aspergillosis
The following diagram illustrates a typical experimental workflow for assessing the efficacy of antifungal agents in a murine model of invasive aspergillosis.
Summary
Both isavuconazole and voriconazole demonstrate potent in vitro activity against Aspergillus fumigatus. In vivo studies in murine models of invasive aspergillosis confirm their efficacy, although direct comparative studies under identical conditions are not extensively published. The choice between these agents in a research or clinical setting may be guided by factors such as the specific Aspergillus strain and its susceptibility profile, as well as the safety and pharmacokinetic properties of the drugs. Isavuconazole has been shown to be non-inferior to voriconazole in clinical trials for the treatment of invasive aspergillosis, with a potentially better safety profile regarding hepatobiliary, eye, and skin disorders[11][12]. Further preclinical studies with direct head-to-head comparisons would be valuable to delineate more subtle differences in their efficacy in various aspergillosis models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Dynamic Immune Cell Recruitment After Murine Pulmonary Aspergillus fumigatus Infection under Different Immunosuppressive Regimens [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro pharmacodynamic analysis of isavuconazole, voriconazole, and posaconazole against clinical isolates of aspergillosis, mucormycosis, fusariosis, and phaeohyphomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungus dose-dependent primary pulmonary aspergillosis in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Immune Cell Recruitment After Murine Pulmonary Aspergillus fumigatus Infection under Different Immunosuppressive Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
A Comparative Analysis of Isavuconazole and Posaconazole Against Mucorales: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Mucormycosis, an aggressive and often fatal fungal infection caused by organisms of the order Mucorales, presents a significant therapeutic challenge. While amphotericin B has long been the cornerstone of therapy, the expanded-spectrum triazoles, isavuconazole and posaconazole, have emerged as crucial agents in the management of this disease.[1][2] This guide provides a detailed, data-driven comparison of their performance against Mucorales, focusing on in vitro activity, in vivo efficacy, and clinical application, supported by experimental data and methodologies.
Mechanism of Action: A Shared Pathway
Both isavuconazole and posaconazole belong to the triazole class of antifungals.[3] Their mechanism of action involves the disruption of the fungal cell membrane's integrity. They achieve this by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[4][6]
In Vitro Susceptibility
The in vitro activity of isavuconazole and posaconazole against Mucorales varies significantly by species.[3][7] Posaconazole generally exhibits lower minimum inhibitory concentration (MIC) values compared to isavuconazole.[3][8] However, the clinical significance of these differences is not fully established, as official clinical breakpoints for Mucorales have not been set by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8] Data from various studies are summarized below.
Table 1: Comparative In Vitro Activity (MIC) of Isavuconazole and Posaconazole against Mucorales Species
| Species | Antifungal | Method | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
|---|---|---|---|---|---|---|---|
| All Mucorales | Isavuconazole | CLSI | 52 | 2 | >8 | - | [9] |
| Posaconazole | CLSI | 52 | 0.5 | 8 | - | [9] | |
| All Mucorales | Isavuconazole | CLSI | 72 | 1 | - | 0.125 - 2 | [10] |
| Posaconazole | CLSI | 72 | 0.25 | - | 0.06 - >16 | [10] | |
| Isavuconazole | EUCAST (d1) | 72 | 1 | - | 0.125 - 16 | [10] | |
| Posaconazole | EUCAST (d1) | 72 | 0.25 | - | ≤0.03 - >16 | [10] | |
| Rhizopus spp. | Isavuconazole | CLSI | 27 | 1 | >8 | - | [9] |
| Posaconazole | CLSI | 27 | 0.5 | 8 | - | [9] | |
| Lichtheimia spp. | Isavuconazole | CLSI | 11 | 4 | 8 | - | [9] |
| Posaconazole | CLSI | 11 | 0.5 | 1 | - | [9] | |
| Mucor spp. | Isavuconazole | CLSI | 8 | >8 | - | - | [9] |
| Posaconazole | CLSI | 8 | 2 | - | - | [9] | |
| Rhizomucor pusillus | Isavuconazole | CLSI | 4 | 2 | - | 2 - >8 | [11] |
| | Posaconazole | CLSI | 4 | 0.5 | - | 0.5 - 1 |[11] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. (d1) refers to reading on day 1.
Preclinical In Vivo Efficacy
Animal models provide crucial data on the potential efficacy of antifungal agents. A key study in an immunosuppressed murine model of pulmonary mucormycosis directly compared prophylactic and continuous treatment with isavuconazole and posaconazole.
Table 2: Efficacy of Isavuconazole and Posaconazole in a Murine Model of Pulmonary Mucormycosis
| Treatment Strategy | Drug | Dosage | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Prophylaxis | Isavuconazole | 110 mg/kg t.i.d. | Survival | Significantly improved vs. placebo | [12] |
| Fungal Burden (Lung) | Significantly lowered vs. placebo | [12] | |||
| Posaconazole | 30 mg/kg t.i.d. | Survival | No significant improvement vs. placebo | [12] | |
| Fungal Burden (Lung) | No significant reduction vs. placebo | [12] | |||
| Continuous Treatment | Isavuconazole | 110 mg/kg t.i.d. | Survival | Equally prolonged vs. placebo | [12][13] |
| Fungal Burden (Lung) | Equally lowered vs. placebo | [12][13] | |||
| Posaconazole | 30 mg/kg t.i.d. | Survival | Equally prolonged vs. placebo | [12][13] |
| | | | Fungal Burden (Lung) | Equally lowered vs. placebo |[12][13] |
t.i.d. = three times a day.
These results suggest that while both drugs are effective in continuous treatment, isavuconazole may offer superior protection when used as a prophylactic agent in this specific model.[12][13]
Clinical Data and Application
Direct, randomized controlled trials comparing isavuconazole and posaconazole for mucormycosis are lacking. However, clinical guidelines and data from single-arm trials and retrospective studies inform their use. Isavuconazole is approved by the U.S. FDA for the primary treatment of invasive mucormycosis.[2][9] Posaconazole is often recommended for salvage therapy in patients who are intolerant to first-line agents like amphotericin B, or as step-down therapy.[2][14]
A matched case-control analysis comparing patients from the Phase 3 VITAL study (isavuconazole) with a control group primarily treated with amphotericin B followed by posaconazole showed comparable mortality rates. At day 42, the overall mortality was 33% in the isavuconazole group and 39% in the control group.[15] A systematic review also compiled mortality data across various treatment regimens, highlighting the complexities of comparing outcomes outside of a randomized trial setting.[1]
Experimental Protocols
Standardized AST for molds is performed using broth microdilution methods established by CLSI (document M38) and EUCAST.[16][17] While the principles are similar, key methodological differences can lead to variations in MIC results.[16]
-
Isolate Preparation: Fungal isolates are cultured on a suitable medium (e.g., Potato Dextrose Agar) to promote sporulation. Spores (conidia) are harvested and suspended in a diluent.
-
Inoculum Standardization: The spore suspension is counted (e.g., with a hemocytometer) and diluted to a standardized concentration. This is a critical step where CLSI and EUCAST protocols differ in the final target concentration.[18]
-
Broth Microdilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates using a standardized medium (e.g., RPMI-1640).[8] Each well is then inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.[17]
-
MIC Endpoint Reading: The MIC is determined as the lowest drug concentration that causes complete (100%) inhibition of visible growth compared to the drug-free control well.[17]
The animal model described by Gebremariam et al. provides a framework for in vivo comparison.[12]
-
Animals: Male CD-1 mice are typically used.[12]
-
Immunosuppression: To render the mice susceptible to infection, a regimen of cyclophosphamide and cortisone acetate is administered prior to inoculation. This mimics the immunocompromised state of high-risk patients.
-
Infection: Mice are infected via intratracheal inoculation with a suspension of Rhizopus delemar spores.[12]
-
Antifungal Therapy: Treatment (isavuconazole, posaconazole, or placebo) is administered via oral gavage. Dosing schedules are designed to investigate either prophylactic or continuous treatment effects.[12]
-
Endpoints: Key outcome measures include animal survival over a set period (e.g., 21 days) and quantitative fungal burden in target organs (e.g., lungs, brain), determined by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFU).[12]
Conclusion
Isavuconazole and posaconazole are both vital, broad-spectrum triazoles with proven activity against Mucorales.
-
In Vitro: Posaconazole often shows lower MIC values than isavuconazole, though the clinical relevance remains to be defined in the absence of established breakpoints.[3][10] Susceptibility can be highly species-dependent.[7]
-
In Vivo: In a murine model, both drugs were equally effective as continuous therapy, but isavuconazole demonstrated superior efficacy in a prophylactic setting.[12][13]
-
Clinical Use: Isavuconazole is approved for first-line therapy of mucormycosis, offering a well-tolerated oral and intravenous option with predictable pharmacokinetics.[2][5] Posaconazole is a critical agent for salvage or step-down therapy and has an established role in prophylaxis against invasive mold infections in certain high-risk hematology patients.[2][5]
The choice between these agents depends on the clinical scenario, including the indication (prophylaxis vs. treatment), local epidemiology and susceptibility patterns, patient comorbidities, and potential drug-drug interactions. Further head-to-head clinical trials are needed to more definitively delineate their comparative efficacy in treating mucormycosis.
References
- 1. Use of isavuconazole in mucormycosis: a systematic review | springermedizin.de [springermedizin.de]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Therapy of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of New Antifungal Agents in the Treatment of Invasive Fungal Infections in Transplant Recipients: Isavuconazole and New Posaconazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Isavuconazole and Comparators against Clinical Isolates of the Mucorales Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Experience with isavuconazole in the treatment of mucormycosis and breakthrough fungal infections | Revista Iberoamericana de Micología [elsevier.es]
- 16. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole: A Comparative Analysis Against Azole-Resistant Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isavuconazole's efficacy against azole-resistant Candida species, juxtaposed with other antifungal agents. The following sections detail in vitro susceptibility data, experimental methodologies, and the molecular interactions underpinning isavuconazole's activity.
In Vitro Activity of Isavuconazole and Comparator Antifungals
Isavuconazole has demonstrated potent in vitro activity against a broad spectrum of Candida species, including those exhibiting resistance to other azoles. However, its effectiveness is influenced by the specific resistance mechanisms present in the fungal isolates.
Comparative Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's in vitro potency. The tables below summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for isavuconazole and other commonly used azoles against clinical isolates of Candida albicans and Candida glabrata with known azole resistance mechanisms.
Table 1: Comparative MIC90 Values (µg/mL) Against Azole-Resistant Candida albicans
| Antifungal Agent | MIC90 (µg/mL) |
| Isavuconazole | 2[1][2][3][4][5] |
| Fluconazole | 128[1][2][3][4][5] |
| Voriconazole | 2[1][2][3][4][5] |
| Itraconazole | 1[1][2][3][4][5] |
| Posaconazole | 0.5[1][2][3][4][5] |
Table 2: Comparative MIC90 Values (µg/mL) Against Azole-Resistant Candida glabrata
| Antifungal Agent | MIC90 (µg/mL) |
| Isavuconazole | 16[1][2][3][4][5] |
| Fluconazole | 128[1][2][3][4][5] |
| Voriconazole | 2[1][2][3][4][5] |
| Itraconazole | 4[1][2][3][4][5] |
| Posaconazole | 4[1][2][3][4][5] |
Isavuconazole generally exhibits lower MIC values against fluconazole-resistant isolates compared to fluconazole itself.[6] For C. glabrata, isavuconazole's activity is comparable to posaconazole but less potent than voriconazole.[7]
Activity Against Candida auris
Candida auris, a multidrug-resistant emerging pathogen, presents a significant therapeutic challenge. In vitro studies have shown variable efficacy for isavuconazole against C. auris. One study reported a high MIC of >64 µg/ml, suggesting a lack of significant in vivo activity in a murine model.[8][9] However, another study found that isavuconazole displayed activity against the majority of C. auris clinical isolates, with an MIC90 of 1 mg/liter.[10] Furthermore, synergistic interactions have been observed when isavuconazole is combined with echinocandins against C. auris, suggesting a potential role for combination therapy.[11]
Mechanisms of Action and Resistance
The activity of isavuconazole, like other azoles, is impacted by established fungal resistance mechanisms. The diagram below illustrates the primary mechanisms of azole resistance in Candida species and their effect on isavuconazole.
Caption: Mechanisms of azole resistance impacting isavuconazole activity.
Studies have shown that the expression of ATP-binding cassette (ABC) transporters can increase the MICs of all tested azoles, including isavuconazole, indicating they are substrates for these pumps.[1][2][3][4][5] Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can also lead to reduced susceptibility to isavuconazole, particularly when multiple mutations are present.[1][2][3][5] Conversely, overexpression of the major facilitator superfamily transporter (MDR1) appears to have a limited effect on isavuconazole's activity.[1][2][3][4][5]
Experimental Protocols
The following are standardized methodologies for evaluating the in vitro activity of antifungal agents against Candida species.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A2 / M27-A4)
This method is a reference standard for determining the MIC of antifungal agents.
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: Isavuconazole and comparator drugs are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[12]
EUCAST E.Def 7.3.2 Antifungal Susceptibility Testing
The European Committee on Antimicrobial Susceptibility Testing provides an alternative standardized broth microdilution method.
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum: The final inoculum concentration is 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Reading: The endpoint is determined spectrophotometrically at 530 nm, with the MIC defined as the lowest concentration that reduces growth by 50% compared to the control.
References
- 1. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: Document Archive [eucast.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Triazole Cross-Resistance: A Comparative Guide for Isavuconazole
For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against invasive fungal infections. This guide provides an objective comparison of isavuconazole's performance against other key triazoles—voriconazole, posaconazole, and itraconazole—with a focus on isolates exhibiting resistance mechanisms. The information presented is supported by experimental data to aid in informed decision-making for research and development endeavors.
The rise of azole resistance in clinically relevant fungi, particularly Aspergillus fumigatus, poses a significant challenge to effective treatment. The primary mechanism of resistance involves mutations in the cyp51A gene, which encodes the target enzyme for triazole antifungals, lanosterol 14-α demethylase. These mutations can lead to varying degrees of cross-resistance among the different triazoles. Isavuconazole, a newer broad-spectrum triazole, has demonstrated potent activity against a wide range of fungi, but its effectiveness against azole-resistant strains requires careful consideration.
Quantitative Analysis of In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the in vitro activity of isavuconazole with voriconazole, posaconazole, and itraconazole against wild-type and resistant Aspergillus fumigatus isolates.
Table 1: Comparative MICs (mg/L) of Triazoles against Wild-Type Aspergillus fumigatus
| Antifungal | MIC₅₀ | MIC₉₀ | Geometric Mean (Range) |
| Isavuconazole | 0.5 | 1 | 0.93 (0.5 - 2)[1] |
| Voriconazole | 0.5 | 0.5 | - |
| Posaconazole | 0.25 | 0.5 | - |
| Itraconazole | 1 | 2 | - |
Data compiled from multiple sources, primarily for isolates susceptible to all triazoles.
Table 2: Comparative MICs (mg/L) of Triazoles against Azole-Resistant Aspergillus fumigatus Isolates with Characterized Resistance Mechanisms
| Resistance Mechanism | Isavuconazole (Geometric Mean/Range) | Voriconazole (MIC Range) | Posaconazole (MIC Range) | Itraconazole (MIC Range) |
| TR₃₄/L98H | 4 - >16[2] | Elevated | Elevated | Elevated |
| TR₄₆/Y121F/T289A | >16[2] | Elevated | Elevated | Elevated |
| G54 alterations | Within wild-type range[3] | Susceptible | Resistant | Resistant |
| M220 alterations (K, T) | Within wild-type range[3] | Variable | Variable | Variable |
| Non-wild-type (general) | 3.66 (0.5 - >8)[1][4] | - | - | - |
Note: "Elevated" indicates MICs are generally higher than for wild-type isolates. The specific values can vary between studies.
These data highlight that the cross-resistance profile of isavuconazole is highly dependent on the specific underlying resistance mutation. Notably, isolates with the TR₃₄/L98H and TR₄₆/Y121F/T289A mutations, which confer resistance to other triazoles, are also resistant to isavuconazole.[2][5] However, for isolates with G54 mutations, isavuconazole may retain activity, mirroring the susceptibility pattern of voriconazole.[3] There is a high degree of correlation between the MICs of isavuconazole and voriconazole.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.
Key Experimental Methodologies:
-
Broth Microdilution: The Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.2 are the most commonly employed reference methods for antifungal susceptibility testing of filamentous fungi.[2][6]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate media (e.g., Sabouraud dextrose agar) to obtain pure, actively growing cultures for inoculum preparation.
-
Drug Concentrations: A range of antifungal concentrations, typically from 0.015 to 16 mg/L, are prepared in 96-well microtiter plates.
-
Incubation: The plates are inoculated with a standardized fungal suspension and incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 100% or 50% reduction in turbidity) compared to a drug-free control.
-
-
Quality Control: Standard quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are included in each test run to ensure the accuracy and reproducibility of the results.[1][2]
-
Molecular Characterization of Resistance: For resistant isolates, the cyp51A gene and its promoter region are often sequenced to identify mutations associated with azole resistance.[7][8]
Visualization of Cross-Resistance Pathways
The following diagram illustrates the logical relationships of cross-resistance and susceptibility between isavuconazole and other triazoles based on common resistance mechanisms in Aspergillus fumigatus.
Figure 1: Logical flow of triazole cross-resistance based on cyp51A mutations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. testcatalog.org [testcatalog.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel triazole antifungal drugs: focus on isavuconazole, ravuconazole and albaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Isavuconazonium Sulfate vs. Liposomal Amphotericin B in the Treatment of Invasive Fungal Infections
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, isavuconazonium sulfate and liposomal amphotericin B represent two formidable options for the management of severe invasive fungal infections. This guide provides a detailed, data-driven comparison of their performance, drawing upon key clinical trial data and real-world evidence to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound, the prodrug of isavuconazole, and liposomal amphotericin B employ distinct mechanisms to combat fungal pathogens.
Isavuconazole, an azole antifungal, targets the fungal cell membrane's integrity by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol.[1][2] This disruption leads to the accumulation of toxic sterol precursors, compromising the cell membrane and ultimately resulting in fungal cell death.[1][3]
Liposomal amphotericin B, a polyene antifungal, directly binds to ergosterol within the fungal cell membrane.[4] This binding forms transmembrane channels that increase cell permeability, leading to the leakage of essential intracellular ions and subsequent cell death.[4] While it has a higher affinity for fungal ergosterol, it can also bind to cholesterol in mammalian cells, which is a source of its toxicity.[4] The liposomal formulation is designed to reduce this toxicity.[5][6]
Clinical Efficacy: A Comparative Analysis
The clinical utility of isavuconazole and liposomal amphotericin B has been evaluated in several key studies, particularly for invasive aspergillosis and mucormycosis.
A network meta-analysis of randomized controlled trials for invasive pulmonary aspergillosis found no significant difference in efficacy between second-generation triazoles, including isavuconazole, and liposomal amphotericin B.[7][8] Both were superior to amphotericin B deoxycholate.[7][8] Another meta-analysis suggested that isavuconazole, voriconazole, and posaconazole may be the best primary therapies for invasive aspergillosis, with a combination of liposomal amphotericin B and caspofungin as a potential alternative.[9]
For invasive mucormycosis, the VITAL trial showed that isavuconazole had similar efficacy to liposomal amphotericin B.[10][11][12] A real-world observational study on invasive mucormycosis reported that isavuconazole outperformed amphotericin B in terms of clinical effectiveness, with a lower treatment failure rate.[13][14]
Quantitative Efficacy Data
| Outcome Measure | Isavuconazole | Liposomal Amphotericin B | Study/Indication |
| Favorable Overall Response | 32% (primary therapy) | 32-42% | VITAL (Mucormycosis)[15] |
| Treatment Failure Rate | 36% | 68% | Real-world (Mucormycosis)[13][14] |
| All-Cause Mortality (12 weeks) | Not significantly different | Not significantly different | Network Meta-analysis (IPA)[7] |
| All-Cause Mortality | 28% | 36% (not statistically significant) | Real-world (Mucormycosis)[13] |
| Mucormycosis-Attributable Mortality | 26% | 32% (not statistically significant) | Real-world (Mucormycosis)[13] |
Safety and Tolerability Profile
A significant differentiator between isavuconazole and liposomal amphotericin B lies in their safety profiles. Isavuconazole is generally associated with a more favorable safety profile.[10][16]
In a real-world study comparing the two for invasive mucormycosis, the liposomal amphotericin B group had a significantly higher incidence of renal disorders and hypokalemia.[13][14] Notably, 18 patients in the amphotericin B group discontinued treatment due to adverse events, whereas no patients in the isavuconazole group did so for this reason.[13][14] Furthermore, isavuconazole can be safely administered to patients with reduced renal function, a key advantage over liposomal amphotericin B.[10][16]
Quantitative Safety Data
| Adverse Event | Isavuconazole | Liposomal Amphotericin B | Study/Indication |
| Renal Disorders | Significantly lower incidence | Significantly higher incidence (p < 0.001) | Real-world (Mucormycosis)[13][14] |
| Hypokalemia | Significantly lower incidence | Significantly higher incidence (p < 0.001) | Real-world (Mucormycosis)[13][14] |
| Discontinuation due to Adverse Events | 0% | 30.5% (18 of 59 patients) | Real-world (Mucormycosis)[13][14] |
| Hepatobiliary Disorders | Relatively low probability (0.4%) | - | Network Meta-analysis (vs. other triazoles)[7][8] |
| Renal and Urinary Disorders | Lower probability (20.9%) | - | Network Meta-analysis (vs. other triazoles)[7][8] |
Pharmacokinetic and Pharmacodynamic Properties
Isavuconazole exhibits favorable pharmacokinetic properties, including a long half-life that allows for once-daily dosing and high oral bioavailability of approximately 98%.[1][2][17] Its absorption is not significantly affected by food or gastric acid-suppressing medications.[2][17]
Liposomal amphotericin B is administered intravenously and has a longer half-life compared to the conventional deoxycholate formulation.[6] The liposomal encapsulation allows for targeted delivery to infected tissues.[6]
Pharmacokinetic Parameters
| Parameter | This compound (Isavuconazole) | Liposomal Amphotericin B |
| Bioavailability (Oral) | ~98%[2][17][18] | Not applicable (IV only) |
| Half-life | Long, allows for once-daily dosing[1] | Longer than conventional amphotericin B[6] |
| Dosing | Once daily[1] | Once daily |
| Administration | Oral and Intravenous[2][17] | Intravenous |
| Food Effect | Not significant[2][17] | Not applicable |
Experimental Protocols: Key Clinical Trial Designs
The evidence for the comparison of these two agents is largely drawn from pivotal clinical trials and subsequent real-world analyses.
VITAL Trial (Isavuconazole)
-
Design: A single-arm, open-label, international study.[19][20]
-
Patient Population: Adults with invasive fungal diseases caused by rare molds, including Mucorales, yeasts, or dimorphic fungi, or invasive aspergillosis with renal impairment.[19]
-
Intervention: Isavuconazole administered at a loading dose of 200 mg (IV or orally) every 8 hours for 48 hours, followed by a once-daily maintenance dose of 200 mg.[20]
-
Primary Outcome: Overall response at Day 42.[20]
-
Key Secondary Outcomes: Overall response at Day 84 and at the end of treatment, and all-cause mortality at Days 42 and 84.[20]
AmBiLoad Trial (Liposomal Amphotericin B)
-
Design: A randomized, double-blind trial.[21]
-
Patient Population: Patients with proven or probable invasive mold infection, with 97% of cases being invasive aspergillosis.[21] The majority of patients had hematological malignancies and were neutropenic.[21]
-
Intervention: Patients were randomized to receive either 3 mg/kg or 10 mg/kg of liposomal amphotericin B daily for 14 days, followed by a standard 3 mg/kg daily dose.[21]
-
Primary Endpoint: A favorable response (complete or partial) at the end of the study drug treatment.[21]
-
Key Secondary Outcomes: Survival and safety outcomes were also evaluated.[21] The study found no additional benefit with the higher dose, which was associated with increased nephrotoxicity.[21]
Conclusion
This compound and liposomal amphotericin B are both effective treatments for invasive fungal infections, with comparable efficacy demonstrated in several studies for invasive aspergillosis and mucormycosis. The primary distinction lies in their safety and tolerability profiles, with isavuconazole offering a significant advantage, particularly concerning renal toxicity. Isavuconazole's availability in both oral and intravenous formulations with high bioavailability also provides a practical advantage in clinical settings. For drug development professionals, the favorable safety profile and pharmacokinetic properties of isavuconazole highlight the potential for developing new antifungal agents with improved tolerability. Researchers should consider these differences when designing preclinical and clinical studies for new antifungal candidates.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Compare the efficacy of antifungal agents as primary therapy for invasive aspergillosis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Real-World Effectiveness and Safety of Isavuconazole Versus Amphotericin B for Patients with Invasive Mucormycosis [mdpi.com]
- 14. Real-World Effectiveness and Safety of Isavuconazole Versus Amphotericin B for Patients with Invasive Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isavuconazole for treatment of invasive fungal diseases caused by more than one fungal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liposomal amphotericin B as initial therapy for invasive mold infection: a randomized trial comparing a high-loading dose regimen with standard dosing (AmBiLoad trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of Isavuconazole and Echinocandins Against Candida Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Candida species necessitates the exploration of novel therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of different antifungal agents, presents a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity. This guide provides a comprehensive comparison of the synergistic interactions between the triazole antifungal isavuconazole and the echinocandin class of drugs against various Candida species, supported by experimental data and detailed protocols.
Mechanism of Action and Synergy
Isavuconazole exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p), a key component in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.[1][3]
Echinocandins, on the other hand, target the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[4][5][6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide for maintaining the structural integrity of the fungal cell wall.[4][5] Inhibition of this process leads to a weakened cell wall, osmotic instability, and cell lysis.[4]
The proposed mechanism for the synergistic interaction between isavuconazole and echinocandins lies in their complementary modes of action. By weakening the cell wall, echinocandins may facilitate the penetration of isavuconazole to its target enzyme in the cell membrane.[7] Furthermore, the cell wall stress induced by echinocandins activates the Cell Wall Integrity (CWI) signaling pathway, leading to a compensatory increase in chitin synthesis.[8][9] This complex cellular response to dual antifungal pressure likely contributes to the observed synergistic effect.
Quantitative Analysis of Synergistic Interactions
The synergistic potential of combining isavuconazole with various echinocandins (anidulafungin, caspofungin, and micafungin) has been evaluated in numerous in vitro studies against a range of Candida species. The primary methods for quantifying these interactions are the checkerboard microdilution assay, which yields a Fractional Inhibitory Concentration Index (FICI), and time-kill curve analysis.
A FICI of ≤ 0.5 is generally interpreted as synergy, > 0.5 to < 4.0 as indifferent or additive, and ≥ 4.0 as antagonism.[10][11] Time-kill assays demonstrate synergy when the combination shows a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent.[12][13]
Checkerboard Assay Data Summary
| Candida Species | Isavuconazole + Anidulafungin (FICI Range) | Isavuconazole + Caspofungin (FICI Range) | Isavuconazole + Micafungin (FICI Range) | Percentage of Synergistic Interactions | Reference(s) |
| C. auris | 0.13-1.0 | 0.09-1.0 | 0.13-1.0 | Overall synergistic interaction observed across multiple models.[10][11][14] | [10][11][14] |
| C. albicans | Not extensively reported | Not extensively reported | Synergistic (Mean %ΔΕ 16.7%) | Highest synergy observed among tested species.[15] | [15] |
| C. parapsilosis | Not extensively reported | Not extensively reported | Synergistic | Concentration-dependent synergy observed.[15] | [15] |
| C. krusei | Not extensively reported | Not extensively reported | Synergistic | Synergistic interactions reported.[15] | [15] |
| C. glabrata | Not extensively reported | Not extensively reported | Indifferent | Indifferent interactions observed.[15] | [15] |
| C. tropicalis | Not extensively reported | Not extensively reported | Indifferent | Indifferent interactions observed.[15] | [15] |
Time-Kill Assay Data Summary
| Candida Species | Isavuconazole + Echinocandin | Observation | Reference(s) |
| C. auris | Isavuconazole + Anidulafungin/Caspofungin/Micafungin | Combinations were more effective than monotherapy, resulting in fungistatic activity.[10][11][14] | [10][11][14] |
| C. albicans | Isavuconazole + Micafungin | Concentration-dependent synergy demonstrated.[15] | [15] |
| C. parapsilosis | Isavuconazole + Micafungin | Concentration-dependent synergy demonstrated.[15] | [15] |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents. The following is a generalized protocol based on EUCAST and CLSI guidelines.[16][17][18]
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of isavuconazole and the chosen echinocandin in a suitable solvent (e.g., DMSO) at a concentration at least 100 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates: Use 96-well microtiter plates. Serially dilute isavuconazole horizontally and the echinocandin vertically in RPMI-1640 medium buffered with MOPS. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone and a drug-free growth control.
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida isolate in RPMI-1640 to a final concentration of 0.5-2.5 x 10^5 CFU/mL.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35-37°C for 24-48 hours.
-
Reading and Interpretation: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control. Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay
Time-kill assays provide dynamic information about the rate and extent of antifungal activity over time. The following is a generalized protocol.[12][13][19][20][21]
-
Preparation of Cultures: Grow the Candida isolate in a suitable broth medium (e.g., RPMI-1640) to the logarithmic phase.
-
Inoculum Preparation: Dilute the culture to a standardized starting inoculum of approximately 1-5 x 10^5 CFU/mL in fresh broth.
-
Drug Exposure: Add isavuconazole and/or the echinocandin at predetermined concentrations (often based on MIC values) to the fungal suspension. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35-37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Colony Forming Unit (CFU) Determination: Serially dilute the samples and plate them onto agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35-37°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
Signaling Pathway Visualization
The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress. When an echinocandin inhibits β-(1,3)-D-glucan synthesis, it triggers this pathway, leading to a compensatory increase in chitin synthesis. This complex interplay is a likely contributor to the synergistic effect observed with isavuconazole.
Conclusion
The combination of isavuconazole and echinocandins demonstrates significant synergistic and additive effects against a broad range of Candida species, most notably the multidrug-resistant C. auris. The complementary mechanisms of action, targeting both the cell membrane and cell wall, provide a strong rationale for this combination therapy. The in vitro data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and clinicians investigating novel treatment strategies for invasive candidiasis. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising antifungal combination.
References
- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Synergistic Interactions of Isavuconazole and Echinocandins against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. In Vitro Synergistic Interactions of Isavuconazole and Echinocandins against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro combination therapy with isavuconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vivo Comparative Efficacy of Isavuconazole and Itraconazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent triazole antifungal agents: isavuconazole and itraconazole. While direct head-to-head in vivo studies are limited in published literature, this document synthesizes available data from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Isavuconazole, a newer triazole, generally exhibits a more favorable pharmacokinetic profile, including high oral bioavailability and predictable dosing, compared to the older agent, itraconazole. In vitro data suggest isavuconazole has potent activity against a broad spectrum of fungi, including many species also susceptible to itraconazole. Animal models of invasive fungal infections have demonstrated the efficacy of isavuconazole, often in comparison to other newer azoles or amphotericin B. Itraconazole has a long-standing history of efficacy in various fungal infection models, though its use can be complicated by variable absorption and significant drug-drug interactions.
Mechanism of Action
Both isavuconazole and itraconazole are members of the triazole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, altered membrane fluidity, and ultimately, the inhibition of fungal growth.
Pharmacokinetic Properties
A key differentiator between isavuconazole and itraconazole lies in their pharmacokinetic profiles. Isavuconazole generally offers more predictable and favorable pharmacokinetics.
| Parameter | Isavuconazole | Itraconazole |
| Prodrug | Isavuconazonium sulfate (water-soluble) | Not applicable |
| Formulations | Intravenous and Oral | Oral (capsule and solution), Intravenous (limited availability) |
| Oral Bioavailability | ~98% | Highly variable (capsules: ~55%, solution: higher but food-dependent) |
| Food Effect | Minimal | Significant (capsules require a full meal; solution requires an empty stomach) |
| Protein Binding | >99% | >99% |
| Metabolism | Primarily by CYP3A4 and CYP3A5 | Extensively by CYP3A4 |
| Half-life | ~130 hours | Variable (24-42 hours) |
| Key Drug Interactions | Moderate CYP3A4 inhibitor | Potent CYP3A4 inhibitor and P-glycoprotein inhibitor |
In Vitro Susceptibility
In vitro studies demonstrate that isavuconazole and itraconazole have activity against a range of pathogenic fungi. The following table summarizes the minimum inhibitory concentration (MIC) ranges for selected fungal species. It is important to note that MIC values can vary between studies and isolates.
| Fungal Species | Isavuconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Aspergillus fumigatus | 0.25 - 2 | 0.25 - 2 |
| Aspergillus flavus | 0.5 - 2 | 0.5 - 2 |
| Aspergillus terreus | 0.5 - 2 | 1 - 4 |
| Candida albicans | ≤0.002 - 1 | ≤0.015 - 1 |
| Candida glabrata | 0.03 - 4 | 0.06 - 16 |
| Cryptococcus neoformans | 0.015 - 0.5 | 0.03 - 1 |
| Rhizopus spp. | 0.5 - >16 | 0.5 - >16 |
In Vivo Efficacy in Animal Models
Isavuconazole: Murine Model of Disseminated Coccidioidomycosis
In a murine model of disseminated coccidioidomycosis, isavuconazole demonstrated significant efficacy in improving survival and reducing fungal burden.[1]
Experimental Protocol:
-
Animal Model: Immunocompromised mice.
-
Fungal Strain: Coccidioides immitis.
-
Infection Route: Intravenous inoculation.
-
Treatment: Isavuconazole administered orally.
-
Endpoints: Survival and fungal burden in various organs (e.g., lungs, liver, spleen).
Results:
| Treatment Group | Survival Rate (%) | Fungal Burden (log CFU/g) |
|---|---|---|
| Isavuconazole | Significantly higher than placebo | Significantly lower than placebo |
| Placebo | Baseline | Baseline |
Itraconazole: Murine Model of Invasive Aspergillosis
Itraconazole has been shown to be effective in murine models of invasive aspergillosis, a cornerstone for its clinical development.
Experimental Protocol:
-
Animal Model: Immunocompromised (neutropenic) mice.
-
Fungal Strain: Aspergillus fumigatus.
-
Infection Route: Intranasal or intravenous inoculation.
-
Treatment: Itraconazole administered orally.
-
Endpoints: Survival and fungal burden in the lungs and other organs.
Results:
| Treatment Group | Survival Rate (%) | Fungal Burden in Lungs (log CFU/g) |
|---|---|---|
| Itraconazole | Significantly higher than placebo | Significantly lower than placebo |
| Placebo | Baseline | Baseline |
Experimental Workflow for In Vivo Antifungal Efficacy Studies
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of antifungal agents in a murine model.
Discussion and Conclusion
Isavuconazole represents a significant advancement in the triazole class, offering a more predictable pharmacokinetic profile and a favorable safety profile compared to itraconazole.[2] While direct in vivo comparative efficacy studies are lacking, the available data suggest that isavuconazole is a highly effective antifungal agent in various animal models of invasive fungal infections. Its high oral bioavailability and long half-life are advantageous for clinical use.
Itraconazole remains a potent antifungal agent, but its clinical utility is often hampered by its variable absorption, the need for therapeutic drug monitoring, and a higher potential for drug-drug interactions. For research and development professionals, the choice between these agents in preclinical models may depend on the specific research question, the fungal pathogen of interest, and the desired pharmacokinetic properties for the study.
Future head-to-head in vivo studies would be invaluable to directly compare the efficacy of isavuconazole and itraconazole in various infection models and to further delineate their respective roles in antifungal therapy.
References
A Comparative Guide to Validated Analytical Methods for Isavuconazole in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Ultraviolet (UV) Spectrophotometric method for the quantitative determination of isavuconazole in pharmaceutical formulations. Detailed experimental protocols and performance data are presented to assist in selecting the most suitable method for specific analytical needs.
Introduction to Isavuconazole Analysis
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1] Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical dosage forms. This guide focuses on a validated stability-indicating RP-HPLC method and compares it with a validated UV spectrophotometric method, providing the necessary data for an informed decision.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar drugs like isavuconazole.
Experimental Protocol: Validated RP-HPLC Method[1][2]
Chromatographic Conditions:
-
Column: YMC Pack C18 (150 mm x 4.6 mm, 5 µm) or Inertsil® C18 (150 x 4.6 mm, 5 µm)[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.1M Ammonium Acetate buffer and Methanol (60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detection Wavelength: 255 nm[1]
-
Column Temperature: 25°C[1]
-
Run Time: 15 minutes[1]
Preparation of Solutions:
-
Diluent: A mixture of water and methanol (90:10 v/v)[1]
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of isavuconazole working standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute 6 mL of the standard stock solution to 100 mL with diluent to get a final concentration of 60 µg/mL.[1]
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of isavuconazole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with diluent. Centrifuge a portion of this solution at 3000 rpm for 10 minutes. Dilute 6 mL of the supernatant to 100 mL with diluent.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the validated HPLC analysis of isavuconazole.
Alternative Method: UV Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.
Experimental Protocol: Validated UV Spectrophotometric Method
Instrumental Conditions:
-
Instrument: Double beam UV-Visible Spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): 255 nm[1]
-
Blank: Methanol
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of isavuconazole and dissolve it in a 100 mL volumetric flask with methanol to get a concentration of 100 µg/mL.
-
Calibration Curve Standards: Prepare a series of dilutions from the stock solution ranging from 2 to 12 µg/mL in methanol.
-
Sample Preparation: Prepare the sample solution as described in the HPLC method, but use methanol as the diluent to a final theoretical concentration within the calibration range.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available resources, and the nature of the sample.
Logical Comparison of HPLC and UV Spectrophotometry
Caption: Comparative analysis of HPLC and UV spectrophotometry for isavuconazole.
Performance Data Comparison
The following tables summarize the validation parameters for the described HPLC and a representative UV spectrophotometric method for the determination of isavuconazole.
Table 1: Chromatographic and Spectrophotometric Parameters
| Parameter | HPLC Method | UV Spectrophotometric Method |
| Stationary Phase/Solvent | C18 Column (150mm x 4.6mm, 5µm) | Methanol |
| Mobile Phase/Blank | 0.1M Ammonium Acetate: Methanol (60:40) | Methanol |
| Detection Wavelength | 255 nm | 255 nm |
| Retention Time (t R) | ~10.1 min[1] | N/A |
Table 2: Validation Data Summary
| Validation Parameter | HPLC Method | UV Spectrophotometric Method |
| Linearity Range | 30 - 90 µg/mL[1] | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Specificity | High (Separates from degradants and excipients)[1] | Lower (Prone to interference) |
| Stability Indicating | Yes[1] | No |
Conclusion
The validated RP-HPLC method demonstrates excellent specificity, accuracy, and precision, making it a robust and reliable stability-indicating method for the routine quality control analysis of isavuconazole in pharmaceutical formulations.[1] While the UV spectrophotometric method offers advantages in terms of simplicity, speed, and lower cost, its lower specificity may be a limitation, especially for stability studies where degradation products might interfere with the analysis. The choice between these methods should be based on the specific analytical requirements, with the HPLC method being superior for regulatory filings and in-depth quality assessment.
References
Isavuconazole: A Comparative Review of its Pharmacokinetic Profile Across Preclinical Animal Models
A comprehensive analysis of isavuconazole's absorption, distribution, metabolism, and excretion in key laboratory animal species, providing essential data for translational research and drug development.
Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for the treatment of invasive fungal infections. Understanding its pharmacokinetic (PK) profile in different animal species is paramount for the preclinical assessment of its efficacy and safety, and for the successful translation of these findings to clinical practice. This guide provides a comparative overview of the pharmacokinetics of isavuconazole in mice, rats, rabbits, dogs, and cats, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of isavuconazole in various animal species. These values have been compiled from single-dose and steady-state studies and are presented as mean ± standard deviation or median (range), where available.
| Parameter | Mouse | Rabbit | Cat | Dog |
| Dose (mg/kg) | 10, 40, 160, 640 (oral prodrug) | 20, 40, 60, 90 (oral) | 100 mg (oral), 5 mg/kg (IV) | ~20.6 (oral), ~21.8 (IV) |
| Route of Administration | Oral | Oral | Oral, IV | Oral, IV |
| Cmax (ng/mL) | 510 - 25,400 | - | - | 3,876.5 (2,811.0–4,800.0) (oral), 3,221.5 (2,241.5–3,609.0) (IV) |
| Tmax (h) | - | - | 5 ± 3.8 (oral) | 1.3 (1.0–2.0) (oral), 0.4 (0.3-0.6) (IV) |
| AUC (ng·h/mL) | - | 59,700 - 141,000 (near steady state) | - | - |
| Half-life (t1/2) (h) | 1 - 5 | Extended | 66.2 ± 55.3 (oral) | 9.4 (7.0–12.2) (oral), 14.0 (8.1–21.7) (IV) |
| Oral Bioavailability (%) | - | - | ~88 | - |
| Protein Binding (%) | - | - | ~99.0 ± 0.03 | - |
Note: Dashes (-) indicate that the data was not available in the reviewed literature. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Workflow and Methodologies
A generalized workflow for determining the pharmacokinetic profile of isavuconazole in animal models is depicted below. This process is fundamental to generating the data presented in this guide.
Caption: Generalized workflow for a typical animal pharmacokinetic study.
Detailed Experimental Protocols
The following sections outline the methodologies employed in the pharmacokinetic studies of isavuconazole in different animal species.
Mouse Studies:
-
Animal Model: Immunosuppressed mice were used in a mucormycosis model.[1] Another study utilized an immunocompetent murine model of invasive aspergillosis.[2]
-
Drug Administration: The prodrug, isavuconazonium sulfate, was administered via oral gavage at doses ranging from 10 to 640 mg/kg.[1][2]
-
Sample Collection and Analysis: Serum samples were collected to determine peak drug levels.[1] The analytical method for drug quantification was not explicitly detailed in the provided search results.
-
Pharmacokinetic Analysis: The elimination half-life was determined from the serum concentration-time data.[1] The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio was calculated to assess efficacy.[2]
Rabbit Studies:
-
Animal Model: Persistently neutropenic New Zealand White rabbits were used in an experimental model of invasive pulmonary aspergillosis.[3]
-
Drug Administration: this compound was administered orally. A loading dose of 90 mg/kg was followed by daily maintenance doses of 20, 40, or 60 mg/kg.[3]
-
Sample Collection and Analysis: Blood samples were collected at various time points (predose, 1, 2, 4, 8, 12, 18, 24, and 48 hours) following drug administration.[3] Plasma was separated and stored at -80°C prior to analysis.[3]
-
Pharmacokinetic Analysis: Plasma drug concentrations were used to determine the near steady-state plasma exposure (AUC).[3]
Cat Studies:
-
Animal Model: Eight healthy, adult research cats were used.[4]
-
Drug Administration: A single 100 mg capsule of isavuconazole was administered orally to four cats, and a 5 mg/kg isavuconazole solution was given intravenously to the other four cats.[4]
-
Sample Collection and Analysis: Serum was collected at predetermined intervals. Isavuconazole concentrations were measured using ultra-high performance liquid chromatography-tandem mass spectrometry.[4]
-
Pharmacokinetic Analysis: A 2-compartment uniform weighting pharmacokinetic analysis with a lag time for oral administration was used to determine parameters such as Tmax, elimination half-life, and oral bioavailability.[4] Serum protein binding was also calculated.[4]
Dog Studies:
-
Animal Model: Six healthy beagle dogs were used in a full crossover study design.[5][6] Another study also utilized six healthy dogs in a crossover design.[7]
-
Drug Administration: this compound was administered orally at a mean dose of 20.6 mg/kg and intravenously at a mean dose of 21.8 mg/kg.[5][6] In a separate study, dogs received 186 mg of this compound both orally and intravenously.[7]
-
Sample Collection and Analysis: Plasma samples were collected for analysis of both the prodrug and the active metabolite, isavuconazole, using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[5][6] Another study used liquid chromatography/mass spectrometry.[7]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, and half-life for both oral and intravenous routes.[5][6][7]
Comparative Insights and Species-Specific Differences
The pharmacokinetic profile of isavuconazole exhibits notable differences across the animal species studied.
-
Half-life: A significant variation in the elimination half-life is observed, with mice showing a very short half-life of 1 to 5 hours, whereas cats and dogs exhibit a much longer half-life of approximately 66 and 9-14 hours, respectively.[1][4][5] The half-life in rabbits is described as "extended".[3] This variation is critical when designing dosing regimens for efficacy studies in these models.
-
Oral Bioavailability: In cats, isavuconazole demonstrates high oral bioavailability of approximately 88%.[4] While not quantified for other species in the provided data, the similarity of plasma exposure in rabbits to humans suggests good oral absorption.[3]
-
Plasma Protein Binding: Isavuconazole is highly protein-bound in cats, at approximately 99%.[4] High protein binding is a common characteristic of azole antifungals and influences the free drug concentration available for antifungal activity.
-
Metabolism: One study noted that the conversion of the prodrug isavuconazonium to isavuconazole is considerably slower in dog plasma compared to humans, monkeys, or rodents.[6][8]
These species-specific differences in pharmacokinetics underscore the importance of selecting the appropriate animal model for preclinical studies and for carefully considering these variations when extrapolating data to humans. The rabbit model, in particular, has been highlighted for its pharmacokinetic similarity to humans, making it a potentially valuable model for predicting clinical outcomes.[3] Further research is warranted to fully characterize the pharmacokinetic profile of isavuconazole in a wider range of animal species and to investigate the underlying physiological and metabolic factors contributing to the observed differences. This will ultimately aid in the development of more effective and safer antifungal therapies.
References
- 1. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics of isavuconazole in healthy cats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs | PLOS One [journals.plos.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Pharmacokinetics of this compound and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole: A Modern Azole's Stand Against Fluconazole-Resistant Fungal Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The escalating prevalence of fungal infections, compounded by the rise of antifungal resistance, presents a formidable challenge in clinical practice. Fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy; however, its efficacy is increasingly compromised by resistance in key pathogens such as Candida and Aspergillus species. This has spurred the development of newer antifungal agents, including the broad-spectrum triazole isavuconazole. This guide provides a comprehensive comparison of the efficacy of isavuconazole against fluconazole-resistant fungal pathogens, supported by experimental data to inform research and drug development endeavors.
In Vitro Efficacy: Isavuconazole Demonstrates Potent Activity Against Fluconazole-Resistant Isolates
A substantial body of in vitro evidence highlights isavuconazole's potent activity against fungal isolates that exhibit resistance to fluconazole. Minimum Inhibitory Concentration (MIC) data, a key measure of an antifungal agent's effectiveness, consistently demonstrates isavuconazole's lower MIC values compared to fluconazole against a spectrum of resistant pathogens.
Comparative MIC Data for Candida Species
Isavuconazole consistently exhibits lower MICs against various Candida species, including those known for intrinsic or acquired fluconazole resistance, such as Candida glabrata and Candida krusei.[1]
| Fungal Species | Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Candida albicans (Fluconazole-Resistant) | Isavuconazole | 0.12 - 1 | 2 |
| Fluconazole | >64 | >64 | |
| Candida glabrata | Isavuconazole | 0.5 | 2 |
| Fluconazole | 32 | >64 | |
| Candida krusei | Isavuconazole | 0.12 - 0.25 | 0.5 - 1 |
| Fluconazole | >64 | >64 | |
| Candida parapsilosis (Fluconazole-Resistant) | Isavuconazole | ≤0.5 | ≤0.5 |
| Fluconazole | >4 | >4 | |
| Candida tropicalis (Fluconazole-Resistant) | Isavuconazole | ≤0.5 | 1 - 4 |
| Fluconazole | >4 | >4 |
Note: MIC values are compiled from multiple sources and may vary based on specific isolates and testing methodologies.
Comparative MIC Data for Aspergillus Species
While fluconazole has limited activity against Aspergillus species, isavuconazole demonstrates potent in vitro efficacy, including against isolates with reduced susceptibility to other azoles.
| Fungal Species | Antifungal Agent | MIC Range (μg/mL) |
| Aspergillus fumigatus (Azole-Resistant) | Isavuconazole | 0.12 - 8 |
| Fluconazole | Not routinely tested due to lack of efficacy | |
| Aspergillus flavus | Isavuconazole | 0.5 - 2 |
| Fluconazole | Not routinely tested due to lack of efficacy | |
| Aspergillus terreus | Isavuconazole | 0.5 - 2 |
| Fluconazole | Not routinely tested due to lack of efficacy |
Note: Azole resistance in Aspergillus is complex, and cross-resistance can occur. Isavuconazole's activity against specific resistant strains may vary.
Experimental Protocols
The in vitro data presented is primarily derived from standardized antifungal susceptibility testing methods.
Broth Microdilution for Yeasts (CLSI M27)
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Isavuconazole and fluconazole are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Broth Microdilution for Filamentous Fungi (CLSI M38)
A similar methodology is employed for molds, as outlined in the CLSI M38 document. Key differences include the preparation of a conidial inoculum and an incubation period of 48-72 hours.
Mechanisms of Action and Resistance
Understanding the mechanisms of azole action and resistance is crucial for interpreting efficacy data.
Caption: Mechanism of azole action and key resistance pathways in fungal pathogens.
Isavuconazole, like other azoles, inhibits the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] Fluconazole resistance often arises from mutations in the ERG11 gene, leading to reduced drug binding, or through the overexpression of efflux pumps that actively transport the drug out of the fungal cell.[2] Isavuconazole's chemical structure appears to allow it to overcome some of these resistance mechanisms, particularly certain ERG11 mutations and efflux pumps that are highly effective against fluconazole.[2]
In Vivo and Clinical Data
While direct, head-to-head clinical trials comparing isavuconazole and fluconazole for the treatment of invasive infections caused by fluconazole-resistant pathogens are limited, available data from in vivo models and clinical settings provide valuable insights.
Murine Model of Disseminated Candidiasis
A study using an immunocompromised murine model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida auris provided comparative in vivo data.
| Treatment Group | Outcome |
| Isavuconazole | Did not show significant in vivo activity |
| Voriconazole | Significant reduction in kidney fungal burden and improved survival |
| Anidulafungin | Significant reduction in kidney fungal burden and improved survival |
| Fluconazole | No significant in vivo efficacy |
This particular study showed limited efficacy for isavuconazole against the specific C. auris strain tested in this model.[3][4][5][6] It is important to note that in vivo efficacy can be influenced by a variety of factors, including the specific fungal isolate and the pharmacokinetic/pharmacodynamic properties of the drug in the animal model.
Clinical Experience
Clinical evidence for isavuconazole's efficacy against fluconazole-resistant infections is primarily derived from retrospective studies, case series, and salvage therapy scenarios.[7][8][9] These studies report favorable outcomes in patients with invasive fungal infections who had previously failed or were intolerant to other antifungal agents, including fluconazole.
A retrospective review of patients treated with isavuconazole for invasive fungal infections showed a clinical response in 72% of cases caused by yeasts (predominantly Candida species).[8] In another retrospective study, isavuconazole was effective as both first-line and second-line therapy for invasive fungal diseases, with response rates of 60.5% and 70.9%, respectively.[7] These findings suggest that isavuconazole can be a valuable therapeutic option in clinical settings where fluconazole resistance is a concern.
Experimental Workflow for Antifungal Susceptibility Testing
The process of determining the in vitro efficacy of antifungal agents follows a standardized workflow.
Caption: A generalized workflow for determining the MIC of antifungal agents.
Conclusion
The available in vitro data strongly supports the superior efficacy of isavuconazole compared to fluconazole against a wide range of fluconazole-resistant fungal pathogens, particularly Candida species. Isavuconazole's potent activity, as demonstrated by consistently lower MIC values, suggests its potential to be a valuable therapeutic alternative in the face of growing fluconazole resistance. While direct comparative clinical trial data is limited, findings from retrospective studies and salvage therapy cases provide encouraging evidence of its clinical utility. Further prospective, comparative clinical trials are warranted to definitively establish the role of isavuconazole in the management of invasive fungal infections caused by fluconazole-resistant pathogens. For researchers and drug development professionals, isavuconazole represents a promising scaffold and a benchmark for the development of next-generation antifungal agents with improved efficacy against resistant strains.
References
- 1. Activity of Isavuconazole and Other Azoles against Candida Clinical Isolates and Yeast Model Systems with Known Azole Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Experience of Isavuconazole as a Salvage Therapy in Chronic Pulmonary Fungal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of isavuconazole and voriconazole in preclinical studies
A deep dive into the preclinical safety profiles of isavuconazole and voriconazole reveals distinct toxicological footprints, offering researchers and drug development professionals critical insights into their comparative risks. While both triazole antifungals are mainstays in treating invasive fungal infections, their effects in animal models highlight key differences in hepatotoxicity, reproductive and developmental toxicity, and cardiovascular safety.
This guide synthesizes preclinical safety data from a range of toxicology studies, including repeat-dose toxicity, reproductive and developmental toxicity, genotoxicity, and safety pharmacology assessments. The information, primarily drawn from comprehensive regulatory assessments by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is presented to facilitate a direct comparison of the two agents.
Executive Summary of Preclinical Safety Findings
Isavuconazole generally demonstrates a favorable preclinical safety profile, characterized primarily by reversible, adaptive liver changes in repeat-dose toxicity studies. In contrast, voriconazole is associated with more pronounced hepatotoxicity in animal models. Both drugs exhibit evidence of reproductive and developmental toxicity, a class effect for azole antifungals. A notable difference lies in their cardiovascular safety profiles, with isavuconazole showing a unique QT-shortening effect in some non-clinical studies, without evidence of proarrhythmic potential, while voriconazole has been associated with QT prolongation in clinical use, a concern that originates from its preclinical evaluation.
Repeat-Dose Toxicity
Long-term exposure to isavuconazole and voriconazole in various animal species has identified the liver as a primary target organ for both drugs, though the nature and severity of the effects appear to differ.
Isavuconazole
In repeat-dose toxicity studies, isavuconazole administration was associated with reversible increases in liver weights and hepatocellular hypertrophy in mice and rats[1]. These changes were considered an adaptive response related to the induction of CYP3A and/or CYP2B enzymes, with no evidence of hepatocellular damage[1]. These liver findings were reversible after a four-week treatment-free period[1]. Studies in monkeys for up to 39 weeks also demonstrated a good safety profile[2].
Voriconazole
The liver was identified as the principal target organ in animal toxicology studies with voriconazole[3]. Repeat-dose toxicology studies in mice, rats, and dogs showed that voriconazole can induce its own metabolism through cytochrome P450 induction, leading to decreased systemic exposure over time in these species[4]. Hepatotoxic effects, including elevated liver enzymes, were observed in animals at systemic exposures comparable to human therapeutic levels, raising early safety concerns for human use[3]. A study in juvenile rats found that voriconazole caused an increase in gamma-glutamyltransferase in females[4]. Furthermore, a one-month study of a voriconazole prodrug in rats identified the liver as the target organ for toxicity, with findings of hepatocyte hypertrophy[5]. The no-observed-adverse-effect-level (NOAEL) for long-term administration in this study was determined to be 60 mg/kg/day[5].
Table 1: Comparative Repeat-Dose Toxicity Findings
| Species | Isavuconazole Findings | Voriconazole Findings |
| Rat | Reversible increases in liver weight and hepatocellular hypertrophy (adaptive)[1] | Hepatocyte hypertrophy, increased gamma-glutamyltransferase (females)[4][5]. NOAEL of 60 mg/kg/day for a prodrug[5]. |
| Mouse | Reversible hepatocellular hypertrophy (adaptive)[1] | Auto-induction of metabolism[4]. |
| Dog | - | Auto-induction of metabolism[4]. |
| Monkey | Well-tolerated in studies up to 39 weeks[2] | - |
Reproductive and Developmental Toxicity
Both isavuconazole and voriconazole have demonstrated adverse effects on reproduction and fetal development in animal studies, consistent with the known class effects of azole antifungals.
Isavuconazole
Isavuconazole was associated with dose-related increases in skeletal abnormalities in the offspring of rats and rabbits at systemic exposures below the therapeutic level for humans[6]. These abnormalities included rudimentary supernumerary ribs[6]. In rats, a dose-related increase in zygomatic arch fusion was also observed[6]. When administered to pregnant rats through the weaning period, isavuconazole led to a significant increase in perinatal mortality in the pups at a dose less than half the human maintenance dose based on AUC comparisons[1].
Voriconazole
Voriconazole has also been shown to cause fetal harm in animal studies. Teratogenic effects were observed in mice at doses of 10 mg/kg b.w. and 20 mg/kg b.w., including craniofacial defects, reduced ossification, and skeletal malformations such as the presence of a 14th rib and asymmetry in the sternebrae.
Table 2: Comparative Reproductive and Developmental Toxicity Findings
| Species | Isavuconazole Findings | Voriconazole Findings |
| Rat | Skeletal abnormalities (rudimentary supernumerary ribs, zygomatic arch fusion), increased perinatal pup mortality[1][6]. | - |
| Rabbit | Skeletal abnormalities (rudimentary supernumerary ribs)[6]. | - |
| Mouse | - | Teratogenic effects: craniofacial defects, reduced ossification, skeletal malformations. |
Genotoxicity and Carcinogenicity
Isavuconazole
Isavuconazole did not show mutagenic or clastogenic effects in a standard battery of in vitro and in vivo genotoxicity assays, including a bacterial reverse mutation assay and a bone marrow micronucleus assay in rats[1]. Carcinogenicity studies were not conducted prior to the initial approval, with regulators recommending these be performed as post-marketing requirements[1].
Voriconazole
Information from regulatory submissions indicates that voriconazole has been evaluated for genotoxicity and carcinogenicity, with the preclinical data supporting its use in humans[3][7].
Safety Pharmacology
Isavuconazole
In non-clinical studies, isavuconazole demonstrated some non-specific inhibition of the hERG potassium channel and L-type calcium channels[2]. However, in vivo 39-week repeated-dose toxicology studies in monkeys did not show QTc prolongation at doses up to 40 mg/kg/day[2]. In fact, isavuconazole has been associated with a concentration-related shortening of the QTc interval in some patients, a finding that has its roots in these preclinical observations[1].
Voriconazole
Experimental Protocols
Repeat-Dose Toxicity Study Design (General)
Repeat-dose toxicity studies for both drugs generally followed established international guidelines. These studies typically involve the administration of the test substance daily for a specified duration (e.g., 4, 13, 26, or 39 weeks) to at least two mammalian species (one rodent and one non-rodent). Multiple dose groups are used, including a control group and at least three dose levels. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues.
-
Example Protocol for a 4-week Oral Toxicity Study in Rats:
-
Animals: Sprague-Dawley rats.
-
Groups: Four groups of animals (e.g., 10 males and 10 females per group): a control group receiving the vehicle and three groups receiving the test drug at low, medium, and high doses.
-
Administration: The drug is administered orally by gavage once daily for 28 consecutive days.
-
Observations: Daily clinical signs, weekly body weight and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, coagulation, and clinical chemistry analysis.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
Developmental and Reproductive Toxicology (DART) Study Design
DART studies are conducted in segments to assess the effects of a drug on different stages of reproduction and development.
-
Fertility and Early Embryonic Development (Segment I): Male and female rats are treated before mating, during the mating period, and for females, through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.
-
Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
-
Pre- and Postnatal Development (Segment III): Pregnant female rats are treated from implantation through lactation. The effects on the mothers and the growth, development, and reproductive performance of their offspring are evaluated.
Visualizing Preclinical Safety Assessment
The following diagrams illustrate the typical workflow for preclinical safety assessment and the signaling pathways involved in azole antifungal activity and potential toxicity.
Caption: General workflow of preclinical safety assessment for a new drug candidate.
Caption: Simplified mechanism of azole antifungals and potential pathways for toxicity.
References
- 1. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Influence of Study Design on Developmental and Reproductive Toxicology Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-clinical safety assessment and toxicokinetics of voriconazole and anidulafungin in the juvenile rat: a combination study design in support of a Paediatric Investigation Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Review Report: Isavuconazole (Cresemba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Isavuconazole: A Moderate Inhibitor of Cytochrome P450 3A4
For Researchers, Scientists, and Drug Development Professionals
Isavuconazole, a broad-spectrum triazole antifungal agent, has been identified as a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This guide provides a comprehensive comparison of isavuconazole's inhibitory effects on CYP3A4, supported by experimental data from clinical and in vitro studies. Understanding the extent of this inhibition is crucial for predicting and managing drug-drug interactions (DDIs) in clinical practice and during drug development.
Comparative Analysis of CYP3A4 Inhibition
Isavuconazole's interaction with CYP3A4 has been characterized through its effects on sensitive CYP3A4 substrates and by observing its own metabolism when co-administered with strong CYP3A4 modulators.
Clinical Drug-Drug Interaction Data
Clinical studies have demonstrated that isavuconazole can significantly increase the systemic exposure of drugs primarily metabolized by CYP3A4. A key study evaluated the effect of isavuconazole on midazolam, a sensitive CYP3A4 substrate. Co-administration resulted in a 103% increase in the area under the concentration-time curve (AUC) and a 72% increase in the maximum concentration (Cmax) of midazolam[1][2][3]. This clinically significant interaction confirms isavuconazole's role as a moderate CYP3A4 inhibitor.
Conversely, the influence of potent CYP3A4 inhibitors on isavuconazole pharmacokinetics further validates its metabolism via this pathway. When co-administered with ketoconazole, a strong CYP3A4 inhibitor, the AUC of isavuconazole increased by 422%, while its Cmax saw a modest 9% rise[1][2][3]. This substantial increase in exposure underscores that isavuconazole is a sensitive substrate of CYP3A4[1][2][3][4][5].
The following table summarizes the key pharmacokinetic parameters from clinical drug-drug interaction studies involving isavuconazole and CYP3A4-related drugs.
| Coadministered Drug | Role of Coadministered Drug | Effect on Isavuconazole | Effect on Coadministered Drug | Reference |
| Midazolam | Sensitive CYP3A4 Substrate | - | ↑ AUC by 103%↑ Cmax by 72% | [1][2][3] |
| Ketoconazole | Strong CYP3A4 Inhibitor | ↑ AUC by 422%↑ Cmax by 9% | - | [1][2][3] |
| Rifampin | Strong CYP3A4 Inducer | ↓ AUC by 90%↓ Cmax by 75% | - | [1][2] |
| Lopinavir/Ritonavir | Strong CYP3A4 Inhibitors | ↑ AUC significantly | ↓ Lopinavir AUC↓ Ritonavir AUC | [6] |
| Tacrolimus/Sirolimus | CYP3A4 Substrates | - | Moderate increase in concentration/dose ratios | [7] |
In Vitro Inhibition Data
In vitro studies using human liver microsomes have provided specific inhibitory constants (Ki) for isavuconazole against CYP3A4. The Ki value was determined to be 0.62 μmol/L when using midazolam as the probe substrate and 1.93 μmol/L with testosterone as the probe[1][6]. These low micromolar Ki values are consistent with the classification of isavuconazole as a moderate inhibitor. Further in vitro experiments revealed that when incubated with CYP-expressing human liver microsomes, the amount of remaining isavuconazole was lowest for CYP3A4 (33.8%) and CYP3A5 (68.4%), indicating these are the primary enzymes responsible for its metabolism[1][5][6].
Experimental Protocols
The clinical data presented above were generated from well-controlled Phase 1 clinical trials in healthy adult subjects. The methodologies employed in these key studies are outlined below.
Study of Isavuconazole's Effect on Midazolam
-
Study Design: An open-label, two-period, single-sequence study.
-
Participants: Healthy adult volunteers.
-
Methodology:
-
In Period 1, subjects received a single oral dose of 3 mg midazolam.
-
In Period 2, subjects received isavuconazole 200 mg three times daily for two days, followed by 200 mg once daily. On a specified day of isavuconazole dosing, a single 3 mg oral dose of midazolam was co-administered.
-
Serial blood samples were collected over time after each midazolam dose to determine its pharmacokinetic profile (AUC and Cmax).
-
-
Bioanalytical Method: Plasma concentrations of midazolam and its major metabolite, 1'-hydroxymidazolam, were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Study of Ketoconazole's Effect on Isavuconazole
-
Study Design: An open-label, two-period, crossover study.
-
Participants: Healthy adult volunteers.
-
Methodology:
-
In one period, subjects received a single 200 mg oral dose of isavuconazole.
-
In the other period, subjects received oral ketoconazole 200 mg twice daily (a strong CYP3A4 inhibitor) for a specified duration to achieve steady-state concentrations, followed by a single 200 mg oral dose of isavuconazole co-administered with ketoconazole.
-
Serial blood samples were collected after each isavuconazole dose to determine its pharmacokinetic parameters.
-
-
Bioanalytical Method: Plasma concentrations of isavuconazole were determined using a validated LC-MS/MS method.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the key interactions and processes described.
Caption: Metabolic pathway of isavuconazole via CYP3A4/5 and points of drug-drug interactions.
Caption: Experimental workflow for a clinical drug-drug interaction study.
Conclusion
The collective evidence from both in vivo and in vitro studies firmly establishes isavuconazole as a moderate inhibitor of CYP3A4. It is also a sensitive substrate for this enzyme. This dual role necessitates careful consideration of potential drug-drug interactions when isavuconazole is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. For drug development professionals, these findings are critical for designing clinical trial protocols and for providing appropriate guidance in the drug's labeling. Researchers and scientists should be aware of these interactions to avoid confounding results in non-clinical and clinical studies.
References
- 1. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of CYP3A4-Mediated Drug-Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic Interaction Between Isavuconazole and a Fixed‐Dose Combination of Lopinavir 400 mg/Ritonavir 100 mg in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Isavuconazole's In Vitro Efficacy Against Emerging Fungal Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isavuconazole's in vitro activity against key emerging fungal pathogens, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the potential of isavuconazole in the current landscape of antifungal resistance.
Mechanism of Action
Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent.[1] Like other azoles, its primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[2][3] It specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, isavuconazole leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[3][4] This disruption alters the structure and function of the fungal membrane, increasing its permeability and ultimately leading to fungal cell death.[1][4] The unique side arm in isavuconazole's structure is thought to confer a broader spectrum of activity compared to some other azoles.[1][2]
Caption: Simplified Ergosterol Biosynthesis Pathway showing Isavuconazole's target.
Comparative In Vitro Activity
The emergence of multidrug-resistant fungal species presents a significant challenge in clinical practice. The following sections summarize the in vitro activity of isavuconazole against three critical groups of emerging pathogens: Candida auris, azole-resistant Aspergillus spp., and Mucorales.
Candida auris
Candida auris is a multidrug-resistant yeast that can cause invasive infections with high mortality rates.[5] Isavuconazole's activity against C. auris is variable, with minimum inhibitory concentrations (MICs) often higher than those observed for other Candida species and generally similar to voriconazole.[6] One surveillance study reported isavuconazole MIC50/MIC90 values of 0.5/1 mg/L against a collection of 36 isolates.[7] Given the resistance profile of C. auris, some guidelines recommend empiric therapy with an echinocandin pending susceptibility results.[1] Studies exploring combination therapy have shown that isavuconazole combined with an echinocandin can result in synergistic interactions, suggesting a potential therapeutic strategy.[7][8]
Azole-Resistant Aspergillus Species
Isavuconazole demonstrates excellent in vitro activity against most Aspergillus species, including those that are common causes of invasive aspergillosis such as A. fumigatus, A. flavus, and A. terreus.[9] Its potency appears to be comparable to that of voriconazole against both wild-type and some azole-resistant isolates.[9][10] In a study of 702 Aspergillus strains, isavuconazole showed an MIC90 of 1 µg/mL.[1] It has also demonstrated activity against species known for intrinsic resistance to other antifungals, such as the amphotericin B-resistant A. terreus.[1] Azole resistance in Aspergillus is often linked to mutations in the CYP51A gene, and cross-resistance between isavuconazole and other azoles can occur.[11][12] However, some reports indicate isavuconazole may retain activity against certain isolates with voriconazole and itraconazole resistance.[1][13]
Mucorales
Isavuconazole is approved by the FDA for the primary treatment of invasive mucormycosis.[6][14] Its in vitro activity against the order Mucorales is species-dependent.[14] Favorable activity has been reported against Lichtheimia, Rhizopus, and Rhizomucor species.[6] However, several studies have noted reduced in vitro activity against Mucor species, particularly Mucor circinelloides.[6][14] Compared to other agents, isavuconazole is generally more active than voriconazole (which has little to no activity) but may be less potent than posaconazole and amphotericin B against certain isolates.[10][14][15] One global study of 52 Mucorales isolates reported an isavuconazole MIC50/90 of 2/>8 mg/L, while amphotericin B had the highest activity with an MIC50/90 of 0.5/1 mg/L.[15][16]
Data Presentation: Summary of In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isavuconazole and comparator agents against key emerging fungal pathogens, compiled from various in vitro studies.
Table 1: Activity against Aspergillus Species
| Organism | Antifungal Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|---|---|
| Aspergillus spp. | Isavuconazole | 105 | 1 | 2 | 0.06 - 4 | [10] |
| Voriconazole | 105 | 1 | 2 | 0.12 - >8 | [10] | |
| Amphotericin B | 105 | 4 | 8 | 0.25 - >16 | [10] | |
| A. fumigatus | Isavuconazole | 602 | 0.25 | 0.5 | 0.047 - 4 | [17] |
| Aspergillus spp. | Isavuconazole | 702 | N/A | 1 | N/A |[1] |
Table 2: Activity against Mucorales
| Organism | Antifungal Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|---|---|
| Mucorales | Isavuconazole | 26 | 0.5 | 1 | 0.06 - >8 | [10] |
| Voriconazole | 26 | 8 | >8 | 0.5 - >8 | [10] | |
| Amphotericin B | 26 | 1 | 1 | 0.12 - 2 | [10] | |
| Mucorales | Isavuconazole | 52 | 2 | >8 | N/A | [15][16] |
| Posaconazole | 52 | 0.5 | 8 | N/A | [15][16] |
| | Amphotericin B | 52 | 0.5 | 1 | N/A |[15][16] |
Table 3: Activity against Candida auris
| Organism | Antifungal Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|
| C. auris | Isavuconazole | 36 | 0.5 | 1 | ≤0.008 - 4 |[7] |
N/A: Not Available in the cited source.
Experimental Protocols
Standardized methodologies are crucial for the reproducible in vitro assessment of an antifungal agent's activity. The most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18]
Broth Microdilution Method (CLSI/EUCAST)
The reference method for determining the MIC of antifungal agents is broth microdilution.[18][19] Key procedural steps are outlined below.
-
Preparation of Antifungal Agents : A stock solution of the antifungal agent is prepared and serially diluted (two-fold) in a liquid medium (e.g., RPMI 1640) within the wells of a microdilution plate.[18]
-
Inoculum Preparation : The fungal isolate is cultured to achieve a specific growth phase. The concentration of the fungal cells (yeast) or conidia (mold) is then adjusted to a standardized density using a spectrophotometer or hemocytometer.[18][20]
-
Inoculation : The standardized fungal suspension is added to each well of the microdilution plate containing the diluted antifungal agent.[18]
-
Incubation : The plates are incubated at a controlled temperature (typically 35°C) for a defined period (e.g., 24 hours for yeasts, 48 hours for Aspergillus).[18][20]
-
MIC Determination : Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that substantially inhibits fungal growth. This concentration is recorded as the MIC.[18][20]
The specific documents detailing these procedures are CLSI M27 for yeasts and M38 for molds, as well as corresponding EUCAST documents.[20][21][22]
Caption: Generalized workflow for antifungal susceptibility testing via broth microdilution.
References
- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 5. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Perspectives on Antimicrobial Agents: Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Activity of Isavuconazole and Comparators Against Clinical Isolates of Molds from a Multicenter Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Antifungal Activities of Isavuconazole (BAL4815), Voriconazole, and Fluconazole against 1,007 Isolates of Zygomycete, Candida, Aspergillus, Fusarium, and Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 21. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Safety Operating Guide
Proper Disposal Procedures for Isavuconazonium Sulfate
The proper disposal of Isavuconazonium Sulfate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous properties, this antifungal agent requires a stringent disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to safely handle and dispose of this compound waste.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Reproductive Toxicity | H361 | Suspected of damaging the unborn child.[1][2][3] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs (liver, adrenals, thyroid) through prolonged or repeated exposure.[1][2][3] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1][2][3] |
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies in the United States. Key regulations include:
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
-
Subpart P: In 2019, the EPA established new management standards for hazardous waste pharmaceuticals, known as Subpart P. A critical component of this rule is the prohibition of sewering (flushing or pouring down the drain) of hazardous pharmaceutical waste.[5][7]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4]
Experimental Protocols: Step-by-Step Disposal Procedure
Adherence to a standardized protocol is essential for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.[1][2]
2. Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation.
-
Do not mix with non-hazardous waste.
-
Keep separate from other chemical waste streams unless specifically instructed by your institution's Environmental Health & Safety (EH&S) department.
3. Containment and Labeling
-
Place all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and residual powder into a designated, sealable container.
-
The container must be clearly labeled as "Hazardous Waste - this compound."
-
Include the hazard pictograms for toxicity, health hazard, and environmental hazard.
4. Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The storage area should be secure and away from incompatible materials, such as strong oxidizers.[1]
-
Ensure the container is stored in a cool, dry, and well-ventilated place.[1]
5. Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Arrange for collection by a licensed hazardous waste disposal service.[9]
-
Most pharmaceutical waste is treated via incineration at a licensed medical incineration site.[5]
-
For transportation, this compound is classified as UN 3077, "Environmentally Hazardous Substance, Solid, n.o.s. (this compound)".[2][3]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area to prevent exposure.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if dust is generated.
-
Containment: Prevent the spill from spreading or entering drains and waterways.[1][2]
-
Clean-up:
-
For solid spills, carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[3]
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EH&S department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. astellas.com [astellas.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
